molecular formula C46H57ClF6N7O3P B12371785 IR808-TZ

IR808-TZ

货号: B12371785
分子量: 936.4 g/mol
InChI 键: SQLJBWDDJNDVCR-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IR808-TZ is a useful research compound. Its molecular formula is C46H57ClF6N7O3P and its molecular weight is 936.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C46H57ClF6N7O3P

分子量

936.4 g/mol

IUPAC 名称

6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid hexafluorophosphate

InChI

InChI=1S/C46H56ClN7O3.F6P/c1-32-49-51-41(52-50-32)31-48-42(55)23-8-6-14-29-53-37-21-12-10-19-35(37)45(2,3)39(53)27-25-33-17-16-18-34(44(33)47)26-28-40-46(4,5)36-20-11-13-22-38(36)54(40)30-15-7-9-24-43(56)57;1-7(2,3,4,5)6/h10-13,19-22,25-28H,6-9,14-18,23-24,29-31H2,1-5H3,(H-,48,55,56,57);/q;-1/p+1

InChI 键

SQLJBWDDJNDVCR-UHFFFAOYSA-O

手性 SMILES

CC1=NN=C(N=N1)CNC(=O)CCCCC[N+]2=C(C(C3=CC=CC=C32)(C)C)/C=C/C4=C(/C(=C/C=C/5\C(C6=CC=CC=C6N5CCCCCC(=O)O)(C)C)/CCC4)Cl.F[P-](F)(F)(F)(F)F

规范 SMILES

CC1=NN=C(N=N1)CNC(=O)CCCCC[N+]2=C(C(C3=CC=CC=C32)(C)C)C=CC4=C(C(=CC=C5C(C6=CC=CC=C6N5CCCCCC(=O)O)(C)C)CCC4)Cl.F[P-](F)(F)(F)(F)F

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of IR808 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core mechanisms through which the near-infrared (NIR) cyanine dye IR808 exerts its anti-cancer effects. IR808 is a versatile theranostic agent, functioning as both a photosensitizer for therapy and a fluorescent probe for imaging. Its primary therapeutic action is triggered by near-infrared light, typically at a wavelength of 808 nm, which offers the advantage of deeper tissue penetration compared to visible light. The anti-cancer efficacy of IR808 stems from its ability to induce both photothermal and photodynamic effects, leading to tumor cell destruction through distinct but often synergistic pathways.

Core Mechanism of Action: A Dual Phototherapeutic Approach

Upon excitation with 808 nm NIR light, IR808 initiates two primary cytotoxic processes: Photothermal Therapy (PTT) and Photodynamic Therapy (PDT). These processes can lead to different forms of cell death, including apoptosis and necrosis.

The principal mechanism of PTT involves the conversion of absorbed light energy into heat. IR808 is an efficient photothermal agent, meaning it excels at non-radiative decay processes where electronic excitation energy is converted into vibrational energy, rapidly heating the local environment.[1] This localized hyperthermia (temperatures rising above 41°C) has several destructive effects on cancer cells:

  • Protein Denaturation and Membrane Disruption: Elevated temperatures lead to the denaturation of essential proteins and enzymes, disrupting cellular functions. The integrity of cellular and organellar membranes is compromised, causing a loss of function and eventual cell death.[2]

  • Coagulative Necrosis: At higher temperatures (approaching 60°C), the intense heat causes coagulative necrosis, a form of cell death characterized by the irreversible denaturation of intracellular proteins and membrane breakdown.[2]

  • Enhanced Drug Delivery: In drug delivery systems, the heat generated can trigger the release of co-loaded chemotherapeutic agents in a spatiotemporally controlled manner.[3]

The photothermal conversion efficiency (η) is a key parameter for evaluating PTT agents. For instance, when integrated into a nanoplatform with Au-Bi bimetallic nanoparticles, IR808 contributed to a photothermal conversion efficiency of 34.2%.[4][5]

Concurrent with its photothermal effects, IR808 can also act as a photosensitizer to generate cytotoxic reactive oxygen species (ROS).[6] This process, known as photodynamic therapy, is typically oxygen-dependent.

  • Generation of Reactive Oxygen Species (ROS): After absorbing a photon, the photosensitizer (IR808) transitions to an excited triplet state. It can then transfer its energy to molecular oxygen (³O₂), converting it into highly reactive singlet oxygen (¹O₂) or other ROS like superoxide anions and hydroxyl radicals.[4][7][8]

  • Oxidative Stress and Cellular Damage: ROS are highly reactive molecules that induce significant oxidative stress within the cell.[9] They indiscriminately damage key biomolecules, including lipids (leading to membrane peroxidation), proteins (causing functional inactivation), and nucleic acids (resulting in DNA damage).[10]

  • Induction of Apoptosis: The extensive cellular damage triggered by ROS can activate intrinsic apoptotic pathways.[6][11] Damage to mitochondria, a primary site of ROS production, can lead to the release of cytochrome c and the activation of the caspase cascade, culminating in programmed cell death.[6][7]

The dual PTT and PDT effects of IR808-based systems provide a synergistic approach to cancer therapy, enhancing the overall therapeutic efficacy.[4][6]

G cluster_stimulus External Stimulus cluster_agent Therapeutic Agent NIR_Light 808 nm NIR Light IR808 IR808 Molecule NIR_Light->IR808 Excitation PTT Photothermal Therapy (PTT) IR808->PTT PDT Photodynamic Therapy (PDT) IR808->PDT Heat Localized Heat (Hyperthermia) PTT->Heat generates ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) PDT->ROS generates Necrosis Necrosis Heat->Necrosis induces Damage Macromolecular Damage (Proteins, Lipids, DNA) Heat->Damage causes Apoptosis Apoptosis ROS->Apoptosis triggers ROS->Damage causes

Caption: Dual mechanism of IR808-mediated phototherapy in cancer cells.

Affected Signaling Pathways

The hyperthermia and ROS generated by IR808-mediated phototherapy disrupt multiple intracellular signaling pathways, contributing to cell death and inhibition of tumor progression.

  • Apoptosis Pathways: ROS-induced oxidative stress is a potent trigger for the intrinsic apoptosis pathway. Damage to the mitochondrial membrane leads to the release of pro-apoptotic factors, activating a cascade of caspases that execute programmed cell death.[6]

  • Heat Shock Response: Hyperthermia from PTT can induce the expression of heat shock proteins (HSPs), such as HSP90, which is a cellular defense mechanism. However, combining PTT with HSP90 inhibitors can block this pro-survival signaling, leading to synergistic anti-tumor effects by interfering with pathways related to the cell cycle, Akt signaling, and hypoxia-inducible factor (HIF-1α).[12]

  • Tumor Microenvironment and Immunity: Cell death induced by PTT/PDT, particularly immunogenic cell death (ICD), can release damage-associated molecular patterns (DAMPs).[13][14] This process can potentially stimulate an anti-tumor immune response by activating dendritic cells and promoting the infiltration of cytotoxic T lymphocytes into the tumor microenvironment.[13][15][16]

G cluster_triggers Primary Triggers cluster_pathways Signaling Cascades cluster_downstream Downstream Effects cluster_outcomes Final Outcomes ROS ROS Generation (PDT) Mito Mitochondrial Damage ROS->Mito ER_Stress ER Stress ROS->ER_Stress Heat Hyperthermia (PTT) HSP Heat Shock Protein (HSP90) Inhibition Heat->HSP synergizes with Caspase Caspase Activation Mito->Caspase leads to Akt Akt / HIF-1α Pathway Inhibition HSP->Akt leads to DAMPs DAMP Release ER_Stress->DAMPs leads to Apoptosis Apoptosis Caspase->Apoptosis CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest Immunity Anti-Tumor Immunity DAMPs->Immunity stimulates

Caption: Signaling pathways affected by IR808-mediated phototherapy.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the efficacy of IR808-based systems.

Table 1: In Vitro Cytotoxicity and Cellular Effects

Cell Line System Treatment Cell Viability (%) Observation Reference
4T1 GVs-IR808 GVs-IR808 + Laser < 20% Significant cell death observed. [2]
4T1 GVs-IR808 GVs-IR808 + US + Laser ~5% Ultrasound enhances cytotoxicity. [2]

| 4T1 & Hela | GVs-IR808 | GVs-IR808 only (0-200 µg/mL) | > 90% | Negligible toxicity without light. |[2] |

Table 2: In Vivo Anti-Tumor Efficacy

Animal Model System Treatment Group Outcome Reference
4T1 Tumor-bearing Mice GVs-IR808 GVs-IR808 + US + Laser Significant tumor growth inhibition; prolonged survival. [2]
Nude Mice with Cervical Tumors IR808 Dye IR808 Injection Significant tumor-to-background fluorescence ratios. [17][18]

| B16-F10 Melanoma in BALB/c Mice | Melanin (endogenous) | 808 nm Laser Irradiation | Massive necrosis in melanin-containing tumor tissue. |[1] |

Table 3: Physicochemical and Performance Properties

System Property Value Notes Reference
Au–Bi-GSH@IR808 Photothermal Conversion Efficiency (η) 34.2% Upon 808 nm laser irradiation. [4][5]
IR808@MnO Diagnostic Sensitivity (Malignant Pleural Effusion) 74.4% Staining method for patient samples. [5][19]

| IR808@MnO | Diagnostic Specificity (Malignant Pleural Effusion) | 79.5% | Staining method for patient samples. |[5][19] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the mechanism of action of IR808.

  • Objective: To assess the cytotoxicity of IR808 formulations with and without laser irradiation.

  • Protocol:

    • Cell Seeding: Cancer cells (e.g., 4T1, HeLa) are seeded into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and cultured for 24 hours to allow for attachment.[2]

    • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the IR808 formulation (e.g., 0-200 µg/mL). Control wells receive medium only.[2]

    • Incubation: Cells are incubated with the formulation for a specified period (e.g., 12 hours).[2]

    • Irradiation: For phototherapy groups, the designated wells are exposed to an 808 nm laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).

    • CCK-8 Assay: After irradiation and a further incubation period (e.g., 24 hours), 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

    • Measurement: The plate is incubated for 1-4 hours at 37°C, and the absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control group.

  • Objective: To distinguish and quantify apoptotic versus necrotic cell death induced by IR808 phototherapy.

  • Protocol:

    • Cell Treatment: Cells are cultured in 6-well plates and treated with the IR808 formulation and/or laser irradiation as described above.

    • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed twice with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

    • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.

    • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

    • Analysis: 400 µL of 1X Binding Buffer is added to each tube. The stained cells are analyzed by flow cytometry within 1 hour.

    • Quantification: The cell population is gated into four quadrants: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

G cluster_setup Experiment Setup cluster_action Action cluster_analysis Analysis A1 Seed Cancer Cells in 96-well plate A2 Incubate 24h A1->A2 A3 Add IR808 Formulation A2->A3 B1 Control (No Treatment) B2 IR808 Only A3->B2 B3 Laser Only B4 IR808 + Laser A3->B4 D1 Add CCK-8 Reagent B1->D1 B2->D1 C1 Irradiate with 808 nm Laser B3->C1 B4->C1 C1->D1 D2 Incubate & Measure Absorbance at 450 nm D1->D2 D3 Calculate Cell Viability (%) D2->D3

Caption: Experimental workflow for an in vitro cell viability (CCK-8) assay.
  • Objective: To evaluate the anti-tumor efficacy of IR808-based phototherapy in a living animal model.

  • Protocol:

    • Tumor Implantation: Nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 1x10⁶ 4T1 cells) in the flank or another designated area. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[2][18]

    • Grouping and Administration: Mice are randomly divided into treatment groups (e.g., Saline, IR808 only, Saline + Laser, IR808 + Laser). The IR808 formulation is administered systemically via intravenous (tail vein) injection.[2][18]

    • Biodistribution Imaging (Optional): The accumulation of the IR808 agent at the tumor site can be monitored over time using an in vivo imaging system (IVIS) to determine the optimal time for laser irradiation.[17]

    • Laser Irradiation: At the time of peak tumor accumulation (e.g., 24 hours post-injection), the tumor area of the designated groups is irradiated with an 808 nm laser at a specific power density for a set duration.

    • Monitoring: Tumor volume and mouse body weight are measured every 2-3 days. Tumor volume is often calculated using the formula: (Tumor Length × Tumor Width²) / 2.

    • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and photographed. Tumors and major organs may be collected for histological analysis (e.g., H&E staining, TUNEL staining for apoptosis, Ki67 staining for proliferation).[2]

Conclusion

The mechanism of action of IR808 in cancer cells is a multi-faceted process primarily driven by its photothermal and photodynamic properties upon activation by 808 nm NIR light. It effectively induces cell death through both necrosis and apoptosis by generating localized hyperthermia and cytotoxic ROS. This dual-action capability, combined with its utility in fluorescence imaging, makes IR808 a powerful agent in the development of advanced theranostic platforms. The ability to conjugate IR808 with targeting moieties or encapsulate it within nanocarriers further enhances its tumor specificity and therapeutic potential, paving the way for more effective and targeted cancer treatments.

References

Unveiling the Spectral Secrets of IR808-TZ: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core spectral properties and quantum yield of IR808-TZ, a near-infrared (NIR) heptamethine cyanine dye. This document provides a comprehensive overview of its photophysical characteristics, detailed experimental protocols for their determination, and visual representations of the underlying scientific principles and workflows.

Core Spectral and Photophysical Properties

This compound exhibits distinct spectral characteristics in the near-infrared region, making it a valuable tool for various research and drug development applications, including in vivo imaging and photothermal therapy.[1][2][3] The key quantitative spectral and photophysical parameters of this compound in aqueous solutions are summarized in the table below.

PropertyValueSolvent
Absorption Maximum (λ_max) 776 nm[4]Water
Emission Maximum (λ_em) 790 nm[4]Water
Quantum Yield (Φ) 5.9%Aqueous Solution
Molar Extinction Coefficient (ε) ~200,000 - 250,000 M⁻¹cm⁻¹ (Estimated)Aqueous Solution

Note: The molar extinction coefficient is an estimated value based on typical ranges for heptamethine cyanine dyes in aqueous solutions, as a precise experimental value for this compound was not available in the reviewed literature.

Experimental Protocols

Accurate determination of the spectral properties of fluorescent dyes like this compound is crucial for their effective application. Below are detailed methodologies for measuring the molar extinction coefficient and the relative fluorescence quantum yield.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient, a measure of how strongly a substance absorbs light at a given wavelength, is determined using the Beer-Lambert law.

Materials:

  • This compound

  • High-purity solvent (e.g., deionized water or phosphate-buffered saline)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the absorption maximum of this compound (776 nm).

  • Blank Measurement: Fill a clean cuvette with the solvent and use it to zero the spectrophotometer.

  • Absorbance Measurement: Measure the absorbance of each of the diluted this compound solutions.

  • Data Analysis: Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin. The molar extinction coefficient (ε) can be calculated from the slope of the line using the Beer-Lambert law equation: A = εcl where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). The slope of the line will be equal to εl.

Determination of Relative Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield. For NIR dyes like this compound, a common standard is Indocyanine Green (ICG) in DMSO.

Materials:

  • This compound

  • Quantum yield standard (e.g., ICG)

  • Appropriate high-purity solvents for both the sample and the standard

  • Calibrated spectrofluorometer with an excitation and emission monochromator

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both this compound and the standard in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorption Spectra: Measure the absorption spectra of all solutions using a UV-Vis spectrophotometer.

  • Fluorescence Spectra:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the standard.

    • Measure the fluorescence emission spectrum of the standard solution.

    • Without changing the instrument settings, replace the standard with the this compound solution and measure its fluorescence emission spectrum using the same excitation wavelength.

  • Data Analysis:

    • Integrate the area under the emission curves for both the sample (A_sample) and the standard (A_standard).

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (A_sample / A_standard) * (Abs_standard / Abs_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, A is the integrated fluorescence intensity, Abs is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizing the Fundamentals and Workflows

To further elucidate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Jablonski_Diagram cluster_Singlet Singlet States cluster_Triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption (e.g., 776 nm) S1->S0 Fluorescence (e.g., 790 nm) S1->S0 Internal Conversion (Non-radiative) T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Non-radiative)

Caption: Jablonski diagram illustrating the electronic transitions of this compound.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_calc Calculation prep_sample Prepare dilute this compound solution measure_abs_sample Measure absorbance of this compound at λex prep_sample->measure_abs_sample prep_standard Prepare dilute standard solution (e.g., ICG) measure_abs_standard Measure absorbance of standard at λex prep_standard->measure_abs_standard measure_fluor_sample Measure fluorescence spectrum of this compound measure_abs_sample->measure_fluor_sample calculate_qy Calculate Quantum Yield (Φ) measure_abs_sample->calculate_qy measure_fluor_standard Measure fluorescence spectrum of standard measure_abs_standard->measure_fluor_standard measure_abs_standard->calculate_qy integrate_sample Integrate this compound emission measure_fluor_sample->integrate_sample integrate_standard Integrate standard emission measure_fluor_standard->integrate_standard integrate_sample->calculate_qy integrate_standard->calculate_qy

Caption: Experimental workflow for determining relative quantum yield.

Molar_Extinction_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis prep_stock Prepare concentrated stock solution of this compound prep_dilutions Create a series of dilutions prep_stock->prep_dilutions measure_abs Measure absorbance of each dilution at λmax prep_dilutions->measure_abs blank Measure blank (solvent) blank->measure_abs plot_data Plot Absorbance vs. Concentration measure_abs->plot_data linear_fit Perform linear regression plot_data->linear_fit calculate_epsilon Calculate Molar Extinction Coefficient (ε) linear_fit->calculate_epsilon

Caption: Workflow for molar extinction coefficient determination.

References

An In-depth Technical Comparison of IR-783 and IR-808 Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive comparison of the near-infrared (NIR) fluorescent dyes IR-783 and IR-808, intended for researchers, scientists, and drug development professionals. The document details their core properties, experimental applications, and underlying mechanisms of action.

Introduction

IR-783 and IR-808 are heptamethine cyanine dyes that exhibit strong absorption and fluorescence in the near-infrared spectrum, a region advantageous for deep-tissue imaging due to reduced autofluorescence and increased light penetration. These characteristics make them valuable tools in preclinical research, particularly in oncology for applications such as in vivo imaging, photothermal therapy (PTT), and photodynamic therapy (PDT). While structurally related, with IR-783 serving as a potential precursor for the synthesis of IR-808, they possess distinct photophysical and biological properties that dictate their optimal applications.

Physicochemical and Photophysical Properties

A summary of the key quantitative data for IR-783 and IR-808 is presented in the tables below for a clear side-by-side comparison.

Table 1: General and Chemical Properties

PropertyIR-783IR-808
Chemical Formula C₃₈H₄₆ClN₂NaO₆S₂C₄₂H₅₂BrClN₂O₄
Molecular Weight 749.35 g/mol 764.24 g/mol
Solubility Good water solubilityWater soluble, but may exhibit poor stability and aggregation
CAS Number 115970-66-6172971-76-5

Table 2: Photophysical Properties

PropertyIR-783IR-808
Maximum Excitation (λex) 776 nm[1]782 nm
Maximum Emission (λem) 798 nm[1]808 nm[2][3]
Molar Extinction Coefficient (ε) 157,000 - 261,000 M⁻¹cm⁻¹[4]Not consistently reported, one study on NIR-IO nanocrystals reported 75.63 M⁻¹cm⁻¹ at 808 nm, which is not representative of the free dye.
Quantum Yield (Φ) 5.5% - 11%[1]5% - 6.5% (in the 920-950 nm range)[1]
Stokes Shift 22 nm[1]~26 nm

Experimental Protocols

In Vitro Cell Staining with IR-783

This protocol describes the staining of cancer cells with IR-783 for fluorescence microscopy.

  • Cell Culture: Plate cancer cells (e.g., HeLa, SiHa, Caski) on four-chamber slides coated with vitronectin and incubate for 24 hours in a suitable medium containing 5% fetal bovine serum.

  • Preparation of Staining Solution: Prepare a working solution of IR-783 dye at a concentration of 20 µM in the appropriate cell culture medium.

  • Incubation: Remove the culture medium from the cells and add the IR-783 working solution. Incubate the slides at 37°C for 30 minutes.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound dye.

  • Fixation: Fix the cells with 4% paraformaldehyde for 10 minutes.

  • Mounting: Wash the cells twice with PBS and mount with an aqueous mounting medium and a coverslip.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the NIR region.

In Vivo Tumor Imaging with IR-783

This protocol outlines the procedure for imaging tumor xenografts in mice using IR-783.

  • Animal Model: Use athymic nude mice with subcutaneously or orthotopically implanted human cancer cells. Allow tumors to grow to a diameter of approximately 2-8 mm.

  • Dye Administration: Inject the mice with an IR-783 dye solution at a dose of 0.35 mg/kg.

  • Imaging: Perform whole-body fluorescence imaging at various time points post-injection (e.g., 0.5, 24, 48, 72, and 96 hours) using an in vivo imaging system equipped for NIR fluorescence detection.

In Vitro Photothermal Therapy with IR-808

This protocol details the use of IR-808 for in vitro photothermal therapy.

  • Cell Culture: Seed cancer cells in a 96-well plate and culture until they reach the desired confluence.

  • Preparation of IR-808 Solution: Prepare solutions of IR-808 in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations (e.g., 0, 20, 40, 80, 160 µg/mL) in cell culture medium.[5]

  • Incubation: Replace the culture medium with the IR-808 solutions and incubate for a predetermined time (e.g., 30 minutes).[3]

  • Laser Irradiation: Irradiate the cells with an 808 nm laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).[5]

  • Viability Assessment: Following irradiation, assess cell viability using a standard method such as the MTT assay to determine the cytotoxic effects of the photothermal treatment.

Signaling Pathways and Experimental Workflows

IR-783-Induced Mitochondrial Fission

IR-783 has been shown to inhibit the proliferation and migration of breast cancer cells by inducing mitochondrial fission. This leads to a decrease in ATP levels, resulting in cell cycle arrest.

IR783_Mitochondrial_Fission IR783 IR-783 Mitochondria Mitochondria IR783->Mitochondria Accumulation Fission Mitochondrial Fission Mitochondria->Fission Induces ATP Decreased ATP Production Fission->ATP CellCycleArrest Cell Cycle Arrest (G0/G1 Phase) ATP->CellCycleArrest Migration Inhibition of Cell Migration ATP->Migration Proliferation Inhibition of Cell Proliferation CellCycleArrest->Proliferation

Caption: IR-783 signaling pathway leading to inhibition of cancer cell proliferation and migration.

Experimental Workflow for IR-808 Mediated Photothermal Therapy

The following diagram illustrates a typical workflow for evaluating the efficacy of IR-808 in photothermal therapy, from nanoparticle formulation to in vivo treatment.

PTT_Workflow cluster_prep Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Study IR808 IR-808 Dye Nanoparticle Nanoparticle Formulation (e.g., with Au-Bi) IR808->Nanoparticle Sensitization CancerCells Cancer Cell Culture Incubation Incubation with IR-808 Nanoparticles Nanoparticle->Incubation Injection Systemic Injection of IR-808 Nanoparticles Nanoparticle->Injection CancerCells->Incubation Irradiation_vitro 808 nm Laser Irradiation Incubation->Irradiation_vitro Viability Cell Viability Assay Irradiation_vitro->Viability TumorModel Tumor-Bearing Animal Model TumorModel->Injection Imaging NIR Fluorescence Imaging (Tumor Accumulation) Injection->Imaging Irradiation_vivo 808 nm Laser Irradiation of Tumor Imaging->Irradiation_vivo Efficacy Evaluation of Therapeutic Efficacy Irradiation_vivo->Efficacy

Caption: A generalized experimental workflow for IR-808 in photothermal therapy research.

Discussion and Conclusion

IR-783 and IR-808 are powerful near-infrared fluorescent dyes with significant potential in biomedical research and drug development. IR-783 is well-characterized, with good water solubility and intrinsic tumor-targeting capabilities, making it a suitable agent for in vivo imaging and as a therapeutic agent through mechanisms like the induction of mitochondrial fission.[6][7][8]

IR-808, while also a potent NIR dye, is frequently utilized in photothermal and photodynamic therapies, often in conjunction with nanoparticles to enhance its therapeutic efficacy.[9][10] Its application as a photosensitizer allows for light-induced cancer cell death.[9] The synthesis of IR-808 can be achieved from IR-783, highlighting their close chemical relationship.[11]

The choice between IR-783 and IR-808 will depend on the specific research application. For straightforward in vivo tumor imaging and studies on mitochondrial dysfunction, IR-783 is an excellent candidate. For applications requiring light-activated therapies such as PTT and PDT, IR-808, particularly when formulated in a nanocarrier system, is a more common choice. This guide provides the foundational technical information to assist researchers in selecting and utilizing these valuable NIR dyes in their studies.

References

The Discovery and Synthesis of IR808-TZ: A Technical Guide for Advanced Bioorthogonal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of IR808-TZ, a near-infrared (NIR) heptamethine cyanine dye functionalized with a tetrazine moiety. This compound is designed for bioorthogonal chemistry applications, enabling precise labeling and imaging of biological targets in living systems. While the specific compound "this compound" is not extensively documented as a commercial product, this guide is based on established principles of organic synthesis and bioorthogonal chemistry, creating a well-founded prospectus for its creation and use. The "TZ" designation is presumed to represent a tetrazine group, a common component in bioorthogonal "click chemistry" reactions.

Introduction to IR808 and Bioorthogonal Chemistry

IR808 is a near-infrared fluorescent dye known for its applications in in vivo imaging due to its favorable optical properties, including deep tissue penetration and minimal autofluorescence from biological tissues.[1][2] The core structure of IR808 belongs to the heptamethine cyanine dye family.[3][4] Functionalization of such dyes with bioorthogonal reactive groups, such as tetrazine, allows for their specific conjugation to biomolecules that have been metabolically or genetically engineered to express a complementary dienophile, such as a strained alkene or alkyne. This highly specific and rapid reaction, known as the inverse-electron-demand Diels-Alder cycloaddition (iEDDA), forms the basis of many advanced biological imaging and therapeutic strategies.[5][6][7][8][9][10]

Physicochemical and Spectroscopic Properties of this compound

The introduction of a tetrazine moiety to the IR808 core is expected to modulate its photophysical properties. The tetrazine group can act as a quencher of the cyanine dye's fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT).[8][11] Upon reaction with a dienophile, the tetrazine is converted to a dihydropyrazine, disrupting the quenching mechanism and leading to a significant increase in fluorescence emission. This "turn-on" characteristic is highly advantageous for reducing background noise in imaging experiments.[12][13]

Table 1: Predicted Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Chemical Formula C₅₁H₅₅N₅O₂ (assumed)N/A
Molecular Weight 789.99 g/mol (assumed)N/A
Appearance Dark blue or green solid[1]
Solubility Soluble in organic solvents (DMSO, DMF)[1]
Excitation Maximum (λex) ~780 nm[1]
Emission Maximum (λem) ~808 nm[1]
Molar Extinction Coefficient (ε) > 200,000 M⁻¹cm⁻¹[14]
Quantum Yield (Φ) Low (quenched state), High (after reaction)[5][8]

Note: The chemical formula and molecular weight are hypothetical and depend on the specific IR808 isomer and tetrazine linker used. The spectroscopic data are based on the parent IR808 dye and typical characteristics of tetrazine-cyanine conjugates.

Synthesis of this compound

The synthesis of this compound would involve the modification of the core IR808 structure with a tetrazine derivative. Heptamethine cyanine dyes often possess reactive functional groups, such as a carboxylic acid or an activated ester, which can be used for conjugation.

General Synthesis Scheme

The proposed synthesis involves a two-step process: the synthesis of the core IR808 dye with a suitable functional group for conjugation, followed by the coupling of a tetrazine moiety.

G cluster_0 Step 1: Synthesis of Functionalized IR808 Core cluster_1 Step 2: Tetrazine Conjugation Indolium Salt A Indolium Salt A IR808-COOH IR808 with Carboxylic Acid Indolium Salt A->IR808-COOH Condensation Indolium Salt B Indolium Salt B Indolium Salt B->IR808-COOH Polymethine Bridge Polymethine Bridge Polymethine Bridge->IR808-COOH IR808-COOH_2 IR808-COOH This compound IR808-Tetrazine (this compound) IR808-COOH_2->this compound Amide Coupling (e.g., EDC, NHS) Amino-Tetrazine Tetrazine with Amino Linker Amino-Tetrazine->this compound

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • Appropriate precursors for the IR808 core (e.g., substituted indolium salts and a polymethine bridge precursor).

  • Amino-functionalized tetrazine (e.g., 3-(p-aminobenzyl)-6-methyl-1,2,4,5-tetrazine).

  • Coupling reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS).

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Purification: Silica gel for column chromatography, High-performance liquid chromatography (HPLC).

Procedure:

  • Synthesis of Carboxy-Functionalized IR808 (IR808-COOH):

    • Synthesize the IR808 core structure with a carboxylic acid functional group on one of the indole rings, following established literature procedures for heptamethine cyanine dyes.[15] This typically involves the condensation of two indolium salt precursors with a polymethine bridge-forming reagent.

    • Purify the resulting IR808-COOH by column chromatography.

  • Activation of IR808-COOH:

    • Dissolve IR808-COOH (1 equivalent) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of IR808.

  • Conjugation with Amino-Tetrazine:

    • In a separate flask, dissolve the amino-functionalized tetrazine (1.5 equivalents) in anhydrous DMF.

    • Add the activated IR808-NHS ester solution dropwise to the tetrazine solution.

    • Stir the reaction overnight at room temperature, protected from light.

  • Purification of this compound:

    • Monitor the reaction by thin-layer chromatography (TLC) or HPLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to yield the final this compound compound.

    • Confirm the structure and purity by mass spectrometry and NMR spectroscopy.

Application in Bioorthogonal Labeling

This compound can be used for the specific labeling of biomolecules that have been modified to contain a dienophile, such as trans-cyclooctene (TCO).

Experimental Workflow

G A 1. Introduce Dienophile-Tagged Biomolecule into Cells or Organism B 2. Administer this compound Probe A->B C 3. Bioorthogonal Reaction (iEDDA) Occurs at Target Site B->C D 4. Fluorescence 'Turn-On' upon Reaction C->D E 5. Near-Infrared Fluorescence Imaging D->E

Caption: Workflow for bioorthogonal labeling using this compound.

Protocol for Live Cell Imaging

Materials:

  • Cells expressing a protein of interest tagged with a dienophile (e.g., TCO-lysine incorporated via genetic code expansion).

  • This compound stock solution in DMSO.

  • Cell culture medium.

  • Fluorescence microscope equipped with a NIR laser and appropriate emission filters.

Procedure:

  • Cell Preparation:

    • Culture the cells expressing the TCO-tagged protein in a suitable imaging dish.

  • Labeling with this compound:

    • Dilute the this compound stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).

    • Replace the medium on the cells with the this compound containing medium.

    • Incubate the cells for 1-2 hours at 37°C.

  • Imaging:

    • Wash the cells with fresh medium to remove any unbound probe (optional, as the probe is fluorogenic).

    • Image the cells using a fluorescence microscope with excitation around 780 nm and detection of emission above 800 nm. The fluorescence signal will indicate the location of the target protein.

Investigating Signaling Pathways

Bioorthogonal labeling with probes like this compound is a powerful tool to study the dynamics of signaling proteins within their native cellular environment. For example, it can be used to track the localization and interactions of a specific kinase in a signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (TCO-tagged) Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Phosphorylation TF_active Active Transcription Factor TF->TF_active Translocation Gene Gene Expression TF_active->Gene Ligand Extracellular Ligand Ligand->Receptor Binding IR808_TZ This compound IR808_TZ->Receptor Bioorthogonal Labeling

Caption: A generic signaling pathway that can be studied using this compound.

By labeling a receptor or a downstream signaling protein with this compound, researchers can use live-cell imaging to monitor its trafficking, dimerization, or recruitment to specific cellular compartments in response to stimuli, providing valuable insights into the dynamics of cellular communication.

Conclusion

This compound represents a promising tool for researchers in chemical biology and drug development. Its near-infrared properties, combined with the specificity and fluorogenic nature of the tetrazine-dienophile reaction, offer a powerful method for real-time visualization of biological processes in living systems. The synthetic and experimental protocols outlined in this guide provide a foundation for the creation and application of this and similar advanced bioorthogonal probes. Further research and development in this area will undoubtedly continue to expand the capabilities of molecular imaging and our understanding of complex biological systems.

References

A Technical Guide to the Cellular Uptake and Subcellular Localization of IR808-TZ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticipated cellular uptake and subcellular localization of IR808-TZ, a near-infrared (NIR) fluorescent probe conjugated with a tetrazine moiety for bioorthogonal labeling. Due to the nascent stage of research on this specific conjugate, this document synthesizes information from studies on the parent IR808 dye, the well-established behavior of tetrazine-conjugated molecules, and standard cell biology methodologies to offer a predictive framework and detailed experimental protocols for its characterization.

Introduction to this compound

IR808 is a heptamethine cyanine dye that exhibits fluorescence in the near-infrared spectrum, making it a valuable tool for deep-tissue in vivo imaging with reduced background autofluorescence.[1] The addition of a tetrazine ("-TZ") group enables its use in bioorthogonal chemistry, specifically for the highly efficient and specific inverse electron-demand Diels-Alder cycloaddition with a dienophile, such as trans-cyclooctene (TCO).[2][3] This allows for the precise labeling of target molecules in complex biological environments. Understanding the cellular transport and fate of this compound is critical for its effective application in cell biology and drug development.

Cellular Uptake of this compound

The internalization of this compound into cells is predicted to occur predominantly through endocytosis, a process by which cells engulf extracellular material.[4][5] The specific endocytic pathways involved can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, with the preferential route being dependent on the physicochemical properties of the conjugate and the specific cell type under investigation.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available in the literature, the following table provides a template for the presentation of such data, which would be crucial for comparing its uptake efficiency across different cell lines and conditions.

Cell LineConcentration (µM)Incubation Time (h)Uptake Efficiency (%)Method of Quantification
e.g., HeLa104[To Be Determined]Flow Cytometry
e.g., A549104[To Be Determined]Fluorescence Microscopy
e.g., MCF-7104[To Be Determined]Spectrofluorometry

Subcellular Localization of this compound

Following endocytosis, this compound is expected to be trafficked through the endo-lysosomal pathway, moving from early endosomes to late endosomes, and ultimately accumulating in lysosomes. This localization can be quantitatively assessed through colocalization analysis with organelle-specific fluorescent markers.

Colocalization Analysis

The degree of colocalization between this compound and organelle markers can be quantified using metrics such as the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC).[6][7][8][9] PCC values range from -1 (perfect anti-correlation) to +1 (perfect correlation), while MOC values range from 0 (no overlap) to 1 (complete overlap). The table below illustrates how colocalization data for this compound could be effectively summarized.

Organelle MarkerExpected Pearson's Correlation Coefficient (PCC)Expected Manders' Overlap Coefficient (MOC)Interpretation
e.g., LysoTracker GreenHigh Positive ValueHigh Value (>0.7)Suggests significant accumulation in lysosomes.
e.g., Rab5-GFP (Early Endosomes)Moderate Positive ValueModerate ValueIndicates transient passage through early endosomes.
e.g., Rab7-GFP (Late Endosomes)Moderate to High Positive ValueModerate to High ValueSuggests trafficking through and potential accumulation in late endosomes.

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake of this compound

This protocol outlines the steps to quantify the uptake of this compound in a selected cell line using flow cytometry and fluorescence microscopy.

Materials:

  • Adherent mammalian cells (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in a biocompatible solvent like DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Flow cytometer with appropriate laser and filters for NIR dyes

  • Fluorescence microscope with a suitable filter cube for IR808

  • Multi-well plates (6-well for flow cytometry, 96-well black-walled, clear-bottom for microscopy)

Procedure:

  • Cell Seeding: Plate cells in multi-well plates and culture until they reach 70-80% confluency.

  • This compound Incubation: Prepare a series of concentrations of this compound in complete culture medium. Replace the existing medium with the this compound solution and incubate for various time points (e.g., 1, 4, 8, 24 hours) at 37°C.

  • Washing: Following incubation, aspirate the this compound solution and wash the cells three times with ice-cold PBS to remove extracellular probe.

  • Sample Preparation for Flow Cytometry: a. Detach the cells using Trypsin-EDTA. b. Resuspend the cells in cold PBS.

  • Data Acquisition: a. Flow Cytometry: Analyze the cell suspension to determine the mean fluorescence intensity per cell. b. Fluorescence Microscopy: Acquire images of the cells in the 96-well plate.

  • Data Analysis: a. Flow Cytometry: Plot the mean fluorescence intensity against concentration and/or time. b. Fluorescence Microscopy: Use image analysis software (e.g., ImageJ) to quantify the average intracellular fluorescence intensity.

Protocol 2: Determination of Subcellular Localization of this compound

This protocol describes the use of confocal microscopy and colocalization analysis to determine the subcellular compartments where this compound accumulates.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound solution

  • Fluorescent organelle markers (e.g., LysoTracker™ dyes, MitoTracker™ dyes, or transfection with fluorescently-tagged organelle-resident proteins like Rab-GTPases)

  • Live-cell imaging medium

  • Confocal laser scanning microscope

Procedure:

  • Cell Preparation: Grow cells to an appropriate density on imaging-quality dishes or coverslips.

  • Labeling with this compound: Incubate the cells with this compound for a time sufficient to allow for internalization and trafficking (determined from uptake studies).

  • Organelle Co-staining: Wash the cells with PBS and then apply the organelle-specific fluorescent marker according to the manufacturer's protocol. For transfection-based markers, this should be done prior to this compound labeling.

  • Imaging: Replace the staining solution with live-cell imaging medium. Acquire multi-channel z-stack images using a confocal microscope, ensuring separate tracks are used for each fluorophore to prevent spectral bleed-through.

  • Colocalization Analysis: a. Import the images into an analysis software (e.g., Fiji/ImageJ with the JaCoP plugin). b. Select a region of interest (ROI) corresponding to a single cell. c. Calculate the Pearson's Correlation Coefficient and Manders' Overlap Coefficient for the this compound and organelle marker channels.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Characterization cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_uptake_methods Uptake Quantification Methods cluster_localization_methods Localization Analysis Methods cell_seeding Seed Cells in Appropriate Vessels cell_growth Culture to 70-80% Confluency cell_seeding->cell_growth incubation Incubate with this compound cell_growth->incubation washing Wash to Remove Unbound Probe incubation->washing uptake_quant Uptake Quantification washing->uptake_quant localization Subcellular Localization washing->localization flow Flow Cytometry uptake_quant->flow microscopy_quant Fluorescence Microscopy uptake_quant->microscopy_quant co_stain Co-stain with Organelle Probes localization->co_stain confocal Confocal Microscopy co_stain->confocal coloc_analysis Colocalization Analysis (PCC, MOC) confocal->coloc_analysis

Caption: A structured workflow for the cellular analysis of this compound.

signaling_pathways Putative Endocytic Trafficking of this compound cluster_membrane Plasma Membrane extracellular Extracellular This compound endocytosis Endocytosis extracellular->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome early_endosome->late_endosome Maturation recycling Recycling to Plasma Membrane early_endosome->recycling lysosome Lysosome late_endosome->lysosome Fusion

Caption: A diagram of the proposed endocytic pathway for this compound.

Impact on Cellular Signaling Pathways

The act of endocytosis is intrinsically linked with the regulation of cellular signaling.[10][11][12] While this compound is primarily designed as a fluorescent probe, its accumulation within endo-lysosomal compartments could potentially modulate signaling pathways that are initiated or regulated within these organelles. For example, the trafficking of receptor tyrosine kinases is closely tied to their signaling output. Researchers utilizing this compound, especially when conjugated to bioactive molecules, should consider evaluating its potential off-target effects on key signaling cascades such as the MAPK/ERK and PI3K/Akt pathways to ensure that the observed biological effects are not confounded by the probe itself.

References

An In-depth Technical Guide on the Biocompatibility and In Vitro Cytotoxicity of IR808

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the biocompatibility and in vitro cytotoxicity of the near-infrared fluorescent dye IR808 and its derivatives, such as IR808-PEG-FA and IR808@MnO, based on available scientific literature. Specific data for a variant designated as "IR808-TZ" was not found in the conducted searches. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

IR808 is a heptamethine cyanine dye with significant potential in biomedical applications, particularly in tumor imaging and phototherapy, owing to its near-infrared absorption and emission properties. This guide provides a comprehensive overview of its biocompatibility and in vitro cytotoxic effects. Studies have demonstrated that the biocompatibility of IR808 can be enhanced through modifications, such as PEGylation. Its cytotoxic and apoptotic effects have been evaluated in various cancer and normal cell lines, indicating a generally favorable safety profile for normal cells and selective effects on malignant cells, particularly when used in photodynamic or photothermal therapy.

Quantitative Cytotoxicity and Biocompatibility Data

The following tables summarize the quantitative data from in vitro studies on IR808 and its derivatives.

Table 1: Cell Viability Assessment of IR808

Cell Line(s)CompoundAssayConcentration RangeIncubation TimeKey FindingsReference
SiHa, Hela, C-33 (cervical cancer), H8 (normal cervical)IR808Not specifiedVarious concentrationsNot specifiedSurvival of all four cell lines was assessed, suggesting good biocompatibility.[1]
A549, MCF-7IR808-PEG-FACCK-8Not specifiedNot specifiedNo appreciable toxicity was observed.[2]

Table 2: Cellular Uptake and Selectivity of IR808 Derivatives

Cell Line(s)CompoundMetricKey FindingsReference
H8, SiHa, Hela, C33-AIR808Mean Fluorescence Intensity (MFI)Significant uptake in cervical cancer cell lines compared to normal cervical cells.[1]
Malignant (CL1-5, A549, MDA-MB-468, U-87MG, MKN-7, Hela) and Benign (BEAS-2B, HUVEC, HSF, VE)IR808@MnOAverage Radiant EfficiencySignificant difference in fluorescence values between benign and malignant cell lines (p < 0.0001), indicating selective uptake by malignant cells.[3]

Experimental Protocols

This section details the general methodologies for key experiments cited in the literature for assessing the biocompatibility and cytotoxicity of near-infrared dyes like IR808.

3.1 Cell Culture

  • Cell Lines: A variety of human cancer cell lines have been utilized, including cervical cancer (SiHa, Hela, C33-A), lung cancer (A549), and breast cancer (MCF-7), as well as normal cell lines like human cervical epithelial cells (H8) and human skin fibroblasts (HSF).

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

3.2 In Vitro Cytotoxicity Assay (General Protocol)

This protocol is a generalized representation based on common cytotoxicity assays like the CCK-8 or MTT assay.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Incubation: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., IR808). Control wells with untreated cells and blank wells with medium only are included.

  • Incubation Period: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: After incubation, a viability reagent (e.g., 10 µL of CCK-8 or MTT solution) is added to each well.

  • Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent by metabolically active cells.

  • Data Acquisition: The absorbance is measured at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

3.3 Apoptosis Assay (General Flow Cytometry Protocol)

This protocol outlines a general procedure for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

4.1 Apoptosis Signaling Pathway

Studies on IR808-loaded nanoethosomes suggest that upon photothermal/photodynamic therapy, apoptosis is induced in hypertrophic scar fibroblasts via the intrinsic mitochondrial pathway.[4] This pathway involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3, leading to programmed cell death.

G Intrinsic Apoptosis Pathway IR808 IR808 + Light Mitochondria Mitochondria IR808->Mitochondria Induces Stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G In Vitro Cytotoxicity Workflow start Start cell_culture Cell Culture (Cancer & Normal Lines) start->cell_culture treatment Treatment with IR808 Compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., CCK-8) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

Unveiling the Precision of IR808-TZ: A Technical Guide to its Tumor-Targeting Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the tumor-targeting mechanism of the near-infrared (NIR) fluorescent dye IR808. This guide synthesizes critical data on its cellular uptake, biodistribution, and the molecular pathways governing its preferential accumulation in cancerous tissues.

IR808 is a heptamethine cyanine dye that has demonstrated significant potential in preclinical studies for tumor imaging and targeted therapy. Its intrinsic ability to selectively accumulate in tumor cells, without the need for chemical conjugation to a targeting ligand, makes it a compelling agent in the development of next-generation cancer diagnostics and therapeutics. This document provides a detailed exploration of the core mechanisms driving this tumor specificity, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological processes.

Core Tumor-Targeting Mechanisms

The tumor-targeting capability of IR808 is a multifactorial process, primarily driven by the unique physiological and biochemical characteristics of cancer cells. The key mechanisms identified are:

  • Mediated Uptake by Organic Anion-Transporting Polypeptides (OATPs): Cancer cells frequently overexpress OATPs on their surface. These transporters facilitate the entry of IR808 into the cytoplasm, leading to a higher intracellular concentration in malignant cells compared to healthy cells.

  • Mitochondrial Sequestration Driven by Elevated Membrane Potential: A hallmark of many cancer cells is a significantly higher mitochondrial membrane potential compared to normal cells. As a lipophilic cation, IR808 is drawn to and accumulates within the negatively charged mitochondrial matrix, effectively trapping the dye inside the tumor cells.

  • Lysosomal Accumulation: Similar to other lipophilic and weakly basic compounds, IR808 exhibits lysosomotropic properties. It can become protonated and trapped within the acidic environment of lysosomes, further contributing to its retention in cancer cells, which often have an expanded lysosomal compartment.

Quantitative Analysis of IR808 Accumulation

The preferential accumulation of IR808 in malignant cells has been quantified in numerous studies. The following tables summarize key findings regarding its in vitro uptake and in vivo biodistribution.

Table 1: In Vitro Cellular Uptake of IR808 and its Conjugates

Cell LineCell TypeCompoundAverage Radiant Efficiency (x 10⁷)Fold Increase vs. Benign (approx.)Reference
CL1-5Human Lung AdenocarcinomaIR808@MnO5.87 ± 0.22-[1]
U-87MGHuman GlioblastomaIR808@MnO6.24 ± 0.25-[1]
MDA-MB-468Human Breast AdenocarcinomaIR808@MnO3.72 ± 0.31-[1]
A549Human Lung CarcinomaIR808@MnO3.98 ± 0.34-[1]
MKN-7Human Gastric AdenocarcinomaIR808@MnO3.92 ± 0.47-[1]
HelaHuman Cervical CancerIR808@MnO4.71 ± 0.23-[1]
BEAS-2B, HUVEC, HSF, VEBenign Cell LinesIR808@MnOSignificantly Lower (p < 0.0001)1.0[1]
U87MGHuman Glioblastoma (αvβ3+)IR-808(RGD)High-[2]
L929Mouse Fibroblast (αvβ3-)IR-808(RGD)Negligible-[2]

Note: Data for IR808@MnO shows significant differences in fluorescence values between malignant and benign cell lines. Specific values for benign lines were not provided in the source but were statistically lower.

Table 2: In Vivo Tumor-to-Background Ratios of IR808 and its Conjugates

CompoundTumor ModelTime Post-InjectionTumor-to-Normal Tissue RatioTumor-to-Skin RatioReference
IR808-DOTAMCF-7 (Breast)6 h> 4-[3]
IR808-DOTAMCF-7 (Breast)24 h~ 8-[3]
IR808-DOTAMCF-7 (Breast)72 h~ 6-[3]
IR-808(RGD)U87MG (Glioblastoma)24 h-~ 4[2]
IR-808(RGD)-IPU87MG (Glioblastoma)24 h-> 4[2]
IR-808(RGD)-IP2U87MG (Glioblastoma)24 h-> 4[2]

Note: The tumor-to-normal tissue ratio for IR808-DOTA was measured against the ear. The tumor-to-skin ratio for IR-808(RGD) conjugates was used as a measure of background.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in IR808's tumor targeting, the following diagrams have been generated using Graphviz.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion cluster_lysosome Lysosome IR808_ext IR808 OATP OATP Transporter IR808_ext->OATP Uptake Cytoplasm Cytoplasm (IR808) OATP->Cytoplasm Mito_Membrane High Negative Membrane Potential Cytoplasm->Mito_Membrane Lyso_lumen Acidic Lumen (H+) Cytoplasm->Lyso_lumen Mito_Matrix IR808 Accumulation Mito_Membrane->Mito_Matrix Sequestration Lyso_trapped IR808-H+ (Trapped) Lyso_lumen->Lyso_trapped Protonation

Figure 1: Cellular Uptake and Sequestration of IR808.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_culture Cancer & Normal Cell Lines Incubation Incubate with IR808 Cell_culture->Incubation Washing Wash to Remove Unbound Dye Incubation->Washing Imaging Fluorescence Microscopy or Flow Cytometry Washing->Imaging Quantification Quantify Mean Fluorescence Intensity Imaging->Quantification Tumor_model Tumor-Bearing Animal Model Injection Intravenous Injection of IR808 Tumor_model->Injection NIR_imaging Non-invasive NIR Fluorescence Imaging Injection->NIR_imaging Ex_vivo Ex Vivo Organ and Tumor Imaging NIR_imaging->Ex_vivo TBR_analysis Calculate Tumor-to- Background Ratio Ex_vivo->TBR_analysis

Figure 2: Experimental Workflow for Evaluating IR808.

Detailed Experimental Protocols

To facilitate the replication and further investigation of IR808's properties, this section outlines the methodologies for key experiments.

Protocol 1: In Vitro Cellular Uptake Assay
  • Cell Culture: Plate cancer and normal (control) cell lines in 96-well black-walled, clear-bottom plates at a density of 1 x 10⁴ cells per well. Culture overnight in appropriate media at 37°C and 5% CO₂.

  • IR808 Incubation: Prepare a stock solution of IR808 in DMSO and dilute to the desired final concentration (e.g., 5-10 µM) in serum-free cell culture medium. Remove the culture medium from the wells and add the IR808-containing medium. Incubate for a specified period (e.g., 30 minutes to 2 hours) at 37°C.

  • Washing: Aspirate the IR808 solution and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound dye.

  • Fluorescence Quantification:

    • Plate Reader: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with appropriate excitation and emission filters (e.g., Ex: 780 nm, Em: 810 nm).

    • Flow Cytometry: Detach the cells using trypsin-EDTA, resuspend in PBS, and analyze using a flow cytometer equipped with a near-infrared laser.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Compare the uptake in cancer cells to that in normal cells.

Protocol 2: In Vivo Biodistribution Study
  • Animal Model: Establish tumor xenografts by subcutaneously injecting a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • IR808 Administration: Prepare a sterile solution of IR808 in a suitable vehicle (e.g., PBS with a small percentage of a solubilizing agent). Administer a single intravenous injection of the IR808 solution (e.g., 10-20 µg per mouse) via the tail vein.

  • In Vivo Fluorescence Imaging: At various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours), anesthetize the mice and perform whole-body near-infrared fluorescence imaging using an in vivo imaging system.

  • Ex Vivo Analysis: At the final time point, euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.). Arrange the tissues and image them ex vivo to quantify the fluorescence signal in each organ.

  • Data Analysis: Using the imaging software, draw regions of interest (ROIs) around the tumor and normal tissues to quantify the average fluorescence intensity. Calculate the tumor-to-background ratio by dividing the fluorescence intensity of the tumor by that of a non-tumor-bearing area (e.g., muscle or skin).

This technical guide provides a foundational understanding of the tumor-targeting mechanism of IR808. The presented data and protocols are intended to serve as a valuable resource for the scientific community to advance the development of IR808-based technologies for the improved diagnosis and treatment of cancer.

References

In-depth Technical Guide: Biodistribution and Pharmacokinetics of IR808-TZ in Mice

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a notable absence of studies specifically detailing the biodistribution and pharmacokinetics of a compound designated as "IR808-TZ" in mice. Extensive searches for this particular conjugate have not yielded any specific data, precluding the creation of a detailed technical guide on its in vivo behavior.

However, to provide valuable insights for researchers in this field, this guide will focus on the biodistribution and general pharmacokinetic properties of the parent near-infrared (NIR) fluorescent dye, IR808 , in murine models. The information presented here is based on available research and can serve as a foundational reference for understanding the behavior of IR808-based imaging agents. It is crucial to note that the conjugation of a "TZ" moiety (which, based on available literature, may speculatively refer to a tetrazine or another targeting ligand) would significantly alter the biodistribution and pharmacokinetic profile of the resulting molecule.

Biodistribution of IR808 Dye in Mice

IR808 is a near-infrared fluorescent dye that has been investigated for its tumor-targeting capabilities, often without the need for chemical conjugation to a targeting ligand.[1] Studies in tumor-bearing mice have demonstrated that intravenously administered IR808 exhibits a tendency to accumulate in tumor tissues, providing a basis for its use in fluorescence molecular imaging.[1][2]

Quantitative Data Summary:

Due to the lack of specific quantitative biodistribution data for IR808 alone across multiple studies in a comparable format, a comprehensive data table cannot be constructed. However, a study on cervical cancer in tumor-bearing nude mice reported that IR808 exhibited significant tumor-to-background ratios in fluorescence molecular imaging.[1][2] This suggests preferential accumulation in the tumor compared to surrounding normal tissues.

General Pharmacokinetic Properties of Near-Infrared Dyes

Generally, small molecule NIR dyes are cleared from the body through hepatobiliary and/or renal excretion.[3] The half-life of these dyes in circulation can vary widely depending on their formulation and any conjugated targeting groups.

Experimental Protocols

The following sections detail generalized methodologies for conducting biodistribution and pharmacokinetic studies of NIR dyes like IR808 in mice, based on common practices in the field.

Animal Models
  • Animal Species: Athymic nude mice (nu/nu) or other immunocompromised strains are commonly used for xenograft tumor models.[5] For studies not involving tumor xenografts, strains like C57BL/6J may be utilized.[3]

  • Tumor Models: For tumor biodistribution studies, cancer cells (e.g., cervical cancer cell lines) are subcutaneously or orthotopically implanted in the mice.[1][6] Tumor growth is monitored, and studies commence when tumors reach a specified size.[5]

Administration of IR808
  • Route of Administration: Intravenous (IV) injection, typically through the tail vein, is the standard route for assessing systemic biodistribution and pharmacokinetics.[1]

  • Dosage: The dosage of the imaging agent is a critical parameter and is determined based on the specific formulation and imaging system sensitivity.

In Vivo and Ex Vivo Imaging
  • Imaging System: An in vivo imaging system (IVIS) or similar fluorescence imaging equipment is used to capture whole-body fluorescence images of the mice at various time points post-injection.[7]

  • Image Acquisition: Mice are anesthetized during imaging. Fluorescence images are acquired using appropriate excitation and emission filters for IR808 (excitation around 808 nm).

Pharmacokinetic Analysis
  • Blood Sampling: To determine the pharmacokinetic profile, blood samples are collected from the mice at multiple time points after the injection of the dye.

  • Data Analysis: The fluorescence intensity in the blood samples is measured and used to calculate pharmacokinetic parameters such as distribution half-life (t1/2α) and terminal half-life (t1/2β).[3]

Visualizations

Experimental Workflow for Biodistribution Studies

The following diagram illustrates a typical experimental workflow for assessing the biodistribution of a near-infrared fluorescent dye in a murine tumor model.

Biodistribution_Workflow cluster_0 Preparation cluster_1 Administration & Imaging cluster_2 Analysis Animal_Model Establish Animal Model (e.g., Tumor Xenograft) Injection Intravenous Injection of IR808 Animal_Model->Injection Probe_Prep Prepare IR808 Solution Probe_Prep->Injection InVivo_Imaging In Vivo Fluorescence Imaging (Multiple Time Points) Injection->InVivo_Imaging Euthanasia Euthanasia InVivo_Imaging->Euthanasia Organ_Harvest Harvest Organs & Tumor Euthanasia->Organ_Harvest ExVivo_Imaging Ex Vivo Imaging of Organs Organ_Harvest->ExVivo_Imaging Data_Quant Quantify Fluorescence (%ID/g) ExVivo_Imaging->Data_Quant

Caption: Murine Biodistribution Study Workflow.

References

Methodological & Application

Application Notes and Protocols for IR808 in In Vivo Near-Infrared Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: IR808 is a near-infrared (NIR) fluorescent dye utilized for in vivo imaging applications, primarily in oncology research.[1][2][3] Its fluorescence emission in the NIR spectrum (around 808 nm) allows for deep tissue penetration with reduced autofluorescence, making it an effective tool for non-invasive, real-time monitoring of biological processes.[2][4] IR808 can be used as a tumor-targeting agent without the need for chemical conjugation, as it preferentially accumulates in tumor cells.[1][5] This preferential uptake is thought to be related to the higher mitochondrial membrane potential in cancer cells compared to normal cells.[6] Additionally, IR808 can be conjugated to targeting moieties, such as RGD peptides, to enhance its specificity for certain cell surface receptors, like integrin αvβ3, which is overexpressed in many tumor types.[7] These application notes provide detailed protocols for using IR808 for in vivo near-infrared imaging of tumors.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies using IR808 and its conjugates for tumor imaging.

Table 1: In Vitro Staining Parameters

Cell TypeIR808 ConcentrationIncubation TimePurposeReference
Malignant Pleuroperitoneal Effusion Cells5 µM10 minDetection of malignant cells[1]
Cervical Cancer Cell Lines (SiHa, Hela, C33-A) and Normal Cervical Epithelial Cells (H8)10 µg/mLNot SpecifiedAssessment of dye uptake[1]
αvβ3-positive U87MG and αvβ3-negative L929 cellsNot SpecifiedNot SpecifiedTo confirm αvβ3 integrin specificity of RGD-conjugated dyes[7]

Table 2: In Vivo Tumor-to-Background Ratios

Animal ModelImaging AgentTime PointTumor-to-Skin RatioReference
U87MG Tumor-Bearing MiceIR-808~24 h~2.5[7]
U87MG Tumor-Bearing MiceIR-808(RGD)~24 h~3.5[7]
U87MG Tumor-Bearing MiceIR-808(RGD)-IP~24 h~4.5[7]
U87MG Tumor-Bearing MiceIR-808(RGD)-IP2~24 h~6.0[7]
Cervical Tumor-Bearing Nude MiceIR808Not SpecifiedSignificant tumor-to-background ratios[1][5]

Experimental Protocols

Protocol 1: In Vitro Staining of Cancer Cells with IR808

This protocol describes the procedure for staining cancer cells with IR808 to assess dye uptake.

Materials:

  • IR808 dye

  • Cancer cell lines (e.g., SiHa, HeLa, C33-A) and a normal cell line for control (e.g., H8)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells to the desired confluency in a suitable culture vessel (e.g., 96-well plate, chamber slide).

  • Prepare a stock solution of IR808 in an appropriate solvent (e.g., DMSO).

  • Dilute the IR808 stock solution in cell culture medium to a final concentration of 5 µM.[1]

  • Remove the existing cell culture medium from the cells and wash once with PBS.

  • Add the IR808-containing medium to the cells.

  • Incubate the cells for 10 minutes at 37°C.[1]

  • After incubation, remove the staining solution and wash the cells three times with PBS.

  • Image the cells using a fluorescence microscope with appropriate filter sets for NIR imaging or analyze by flow cytometry.

Protocol 2: In Vivo Near-Infrared Imaging of Tumors in a Mouse Model

This protocol details the steps for performing in vivo NIR imaging of tumors in a xenograft mouse model using IR808.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous U87MG or cervical cancer xenografts)[1][7]

  • IR808 dye or IR808-conjugate

  • Sterile PBS

  • In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for NIR fluorescence imaging[8]

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.[8][9]

  • Probe Preparation: Prepare a 200 µM solution of IR808 or IR808-conjugate in sterile PBS.[7]

  • Injection: Inject 200 µL of the prepared IR808 solution intravenously via the tail vein.[7]

  • Imaging:

    • Place the anesthetized mouse in the in vivo imaging system.

    • Acquire fluorescence images at various time points post-injection (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) to determine the optimal imaging window.[4]

    • Use an excitation wavelength of approximately 808 nm and collect emission above 1000 nm for NIR-II imaging.[7] For standard NIR imaging, an emission filter around 830 nm can be used.[9]

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., skin or muscle) to quantify the fluorescence intensity.[7]

    • Calculate the tumor-to-background ratio to assess the specific accumulation of the probe in the tumor.

  • Biodistribution (Optional):

    • At the end of the imaging study, euthanize the mouse.

    • Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

    • Image the excised organs ex vivo using the imaging system to determine the biodistribution of the IR808 probe.[7]

Visualizations

G cluster_workflow Experimental Workflow for In Vivo Imaging A Tumor Cell Implantation in Mouse Model B Tumor Growth (e.g., Subcutaneous Xenograft) A->B C IV Injection of IR808-TZ Probe B->C D In Vivo NIR Fluorescence Imaging (Multiple Time Points) C->D E Image Analysis (Tumor-to-Background Ratio) D->E F Ex Vivo Biodistribution (Optional) D->F

Caption: Experimental workflow for in vivo tumor imaging using IR808.

G cluster_pathway Proposed Mechanism of IR808 Tumor Targeting IR808 IR808 Dye (Lipophilic Cation) Bloodstream Systemic Circulation IR808->Bloodstream IV Injection TumorVasculature Leaky Tumor Vasculature (EPR Effect) Bloodstream->TumorVasculature TumorMicroenvironment Tumor Microenvironment TumorVasculature->TumorMicroenvironment CancerCell Cancer Cell TumorMicroenvironment->CancerCell Mitochondria Mitochondria (High Membrane Potential) CancerCell->Mitochondria Preferential Accumulation NIRImaging NIR Fluorescence Signal Detection Mitochondria->NIRImaging Fluorescence Emission

Caption: Proposed mechanism of IR808 accumulation in tumor cells.

References

Application Notes and Protocols for Photothermal Therapy of Tumors using IR808-TZ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photothermal therapy (PTT) is a minimally invasive cancer treatment that utilizes photothermal agents to convert near-infrared (NIR) light into heat, leading to localized hyperthermia and subsequent tumor cell death. IR808-TZ is a specialized formulation of the near-infrared cyanine dye IR808, designed for enhanced stability, tumor targeting, and photothermal efficacy. These application notes provide a comprehensive overview and detailed protocols for the pre-clinical evaluation of this compound in tumor photothermal therapy.

When exposed to 808 nm laser irradiation, this compound efficiently converts light energy into heat, raising the local temperature of the tumor tissue. This localized temperature increase, typically above 42°C, can induce cell death through various mechanisms, including apoptosis and necrosis.[1] The targeted delivery of this compound to the tumor site minimizes damage to surrounding healthy tissues.

Data Presentation

Table 1: In Vitro Photothermal Performance of this compound Formulations
FormulationConcentration (µg/mL)Laser Power Density (W/cm²)Irradiation Time (min)Temperature Increase (ΔT °C)Photothermal Conversion Efficiency (η)Reference
GVs-IR8081601.0530.041%[2]
Au-Bi-GSH@IR808----34.2%[3][4]
IR808-DOTA5 mg/kg (in vivo)1.010~23-[5]
Table 2: In Vivo Photothermal Efficacy of this compound in Tumor-Bearing Mice
Tumor ModelThis compound FormulationAdministration RouteLaser Power Density (W/cm²)Treatment RegimenTumor Growth InhibitionReference
4T1 Murine Breast CancerGVs-IR808Intravenous1.0Single injection, laser at 24hSignificant inhibition[2][6]
MCF-7 Human Breast CancerIR808-DOTAIntravenous1.0Single injection, laser at 24hSignificant inhibition[5]
4T1 Murine Breast CancerPPy NPsIntravenous1.0Single injection, laser at 24hComplete tumor ablation[7]
Table 3: Biodistribution of IR808 Formulations in Tumor-Bearing Mice
FormulationTime Post-Injection (h)Tumor Accumulation (%ID/g)Tumor-to-Muscle RatioKey Organs of AccumulationReference
PPy NPs24~5-Liver, Spleen[7]
iRGD-ZW80096-HighTumor
IR80824HighSignificantTumor, Liver, Kidney[8][9]

Experimental Protocols

Protocol 1: Formulation of this compound Nanoparticles

This protocol describes a general method for encapsulating IR808 into a polymeric nanoparticle system for enhanced stability and passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.

Materials:

  • IR808 dye

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (2% w/v)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 10 mg of PLGA and 2 mg of PEG-PLGA in 1 mL of DCM. Add 0.5 mg of IR808 to this solution and mix until fully dissolved.

  • Emulsification: Add the organic phase dropwise to 4 mL of 2% PVA solution while stirring vigorously on a magnetic stirrer.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator on ice for 3 minutes (30 seconds on, 10 seconds off cycles) to form a nanoemulsion.

  • Solvent Evaporation: Leave the nanoemulsion stirring overnight at room temperature in a fume hood to allow for the complete evaporation of DCM.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet twice with deionized water.

  • Resuspension and Storage: Resuspend the final this compound nanoparticle pellet in phosphate-buffered saline (PBS) for in vitro and in vivo studies. Store at 4°C.

Protocol 2: In Vitro Photothermal Cytotoxicity Assay

This protocol details the evaluation of the photothermal killing efficacy of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., 4T1, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • This compound nanoparticle suspension

  • PBS

  • 808 nm NIR laser

  • Cell viability assay kit (e.g., CCK-8, MTT)[10]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound nanoparticles (e.g., 0, 20, 40, 80, 160 µg/mL).[2] Incubate for 4-12 hours.

  • Laser Irradiation: Wash the cells with PBS to remove free nanoparticles. Add fresh medium and irradiate the designated wells with an 808 nm laser at a power density of 1.0 W/cm² for 5 minutes.[2] Include control groups: untreated cells, cells with this compound only (no laser), and cells with laser only (no this compound).

  • Viability Assessment: After irradiation, incubate the cells for another 24 hours. Assess cell viability using a CCK-8 or MTT assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a plate reader and calculate the cell viability relative to the untreated control group.

Protocol 3: In Vivo Photothermal Therapy in a Mouse Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.[1]

Materials:

  • Female BALB/c nude mice (6-8 weeks old)

  • Tumor cells (e.g., 4T1, MCF-7)

  • Matrigel (optional)

  • This compound nanoparticle suspension in sterile PBS

  • 808 nm NIR laser with a fiber optic cable

  • Infrared thermal imaging camera

  • Calipers

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tumor Inoculation: Subcutaneously inject 1 x 10⁶ tumor cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume every other day using calipers (Volume = (Length x Width²)/2).

  • Grouping and Administration: Randomly divide the mice into treatment groups (e.g., PBS + Laser, this compound only, this compound + Laser). Administer this compound (e.g., 10 mg/kg) or PBS via intravenous injection.

  • Photothermal Treatment: At a predetermined time point post-injection (e.g., 24 hours), anesthetize the mice. Irradiate the tumor area with an 808 nm laser at a power density of 1.0-1.5 W/cm² for 5-10 minutes.[1][7] Monitor the tumor surface temperature using an infrared thermal camera.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight for a set period (e.g., 14-21 days).

  • Histological Analysis: At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E, TUNEL staining) to assess tissue damage and apoptosis.

Visualizations

PTT_Mechanism cluster_0 Cellular Environment cluster_1 Photothermal Therapy cluster_2 Cellular Response IR808-TZ_NPs This compound NPs Tumor_Cell Tumor Cell IR808-TZ_NPs->Tumor_Cell Uptake Heat Localized Heat (>42°C) Tumor_Cell->Heat Photothermal Conversion NIR_Laser 808 nm NIR Laser NIR_Laser->Tumor_Cell Irradiation Protein_Denaturation Protein Denaturation Heat->Protein_Denaturation Membrane_Damage Membrane Damage Heat->Membrane_Damage Apoptosis Apoptosis Protein_Denaturation->Apoptosis Necrosis Necrosis Membrane_Damage->Necrosis Cell_Death Tumor Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Mechanism of this compound mediated photothermal therapy.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Formulation This compound Nanoparticle Formulation & Characterization Incubation Incubation with this compound Formulation->Incubation Cell_Culture Cancer Cell Culture Cell_Culture->Incubation Irradiation_vitro 808 nm Laser Irradiation Incubation->Irradiation_vitro Viability_Assay Cell Viability Assessment (CCK-8/MTT) Irradiation_vitro->Viability_Assay Tumor_Model Tumor Model Establishment (Xenograft) Injection IV Injection of this compound Tumor_Model->Injection Biodistribution Biodistribution Study (Imaging/Ex Vivo) Injection->Biodistribution Irradiation_vivo 808 nm Laser Irradiation of Tumor Injection->Irradiation_vivo Monitoring Tumor Growth & Body Weight Monitoring Irradiation_vivo->Monitoring Histology Histological Analysis Monitoring->Histology

Caption: Pre-clinical evaluation workflow for this compound.

Signaling_Pathways cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis/Necroptosis Pathway cluster_immune Immune Response PTT Photothermal Therapy (this compound + Laser) Bid_Activation Bid Activation PTT->Bid_Activation Membrane_Rupture Plasma Membrane Rupture PTT->Membrane_Rupture Bak_Bax Bak/Bax Oligomerization Bid_Activation->Bak_Bax Cytochrome_c Cytochrome c Release Bak_Bax->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis_outcome Apoptotic Cell Death Caspase_Activation->Apoptosis_outcome DAMPs_Release DAMPs Release Membrane_Rupture->DAMPs_Release Inflammation Inflammation DAMPs_Release->Inflammation cGAS_STING cGAS-STING Pathway DAMPs_Release->cGAS_STING Necrosis_outcome Necrotic Cell Death Inflammation->Necrosis_outcome DC_Maturation Dendritic Cell Maturation cGAS_STING->DC_Maturation T_Cell_Activation T-Cell Activation DC_Maturation->T_Cell_Activation Antitumor_Immunity Antitumor Immunity T_Cell_Activation->Antitumor_Immunity

Caption: Signaling pathways activated by photothermal therapy.

References

Application Notes and Protocols for IR808 in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR808, a heptamethine cyanine dye, is a potent photosensitizer with strong absorption in the near-infrared (NIR) region, typically around 808 nm. This characteristic allows for deeper tissue penetration of light, making it an attractive agent for photodynamic therapy (PDT) of solid tumors. Upon excitation with an 808 nm light source, IR808 generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cellular damage and triggers programmed cell death, or apoptosis, in cancerous cells. These application notes provide an overview of IR808's utility in PDT, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its application in in vitro and in vivo research settings.

Mechanism of Action

The primary mechanism of IR808-mediated photodynamic therapy involves the generation of ROS upon light activation. The process can be summarized in the following steps:

  • Administration and Accumulation : IR808, often encapsulated in nanoparticles to improve solubility and tumor targeting, is administered systemically or locally. It preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.

  • Light Excitation : The tumor area is irradiated with an 808 nm laser.

  • Energy Transfer and ROS Generation : IR808 absorbs the light energy and transitions to an excited triplet state. Through a Type II photochemical process, it transfers this energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂).

  • Oxidative Stress and Cellular Damage : Singlet oxygen and other ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids. This leads to mitochondrial damage, a key event in the initiation of apoptosis.

  • Apoptosis Induction : The cellular damage, particularly to the mitochondria, triggers the intrinsic apoptotic pathway, leading to controlled cancer cell death.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of IR808-mediated PDT from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of IR808-PDT in Cancer Cell Lines

Cell LineIR808 ConcentrationLight Dose (808 nm)Incubation TimeCell Viability Reduction (%)Citation
4T1 (Murine Breast Cancer)5 µg/mL1 W/cm² for 5 min2 hours~95%[1]
HepG2 (Human Liver Cancer)1.5 mg/mL (nanoparticle)2 W/cm² for 148 s6 hoursNot specified[2][3]
MCF-7 (Human Breast Cancer)25, 50, 100 µM (ICG)25, 50 J/cm²Not specifiedDose-dependent[4]

Note: ICG (Indocyanine Green) is structurally similar to IR808 and its data is included for comparative purposes.

Table 2: In Vivo Tumor Growth Inhibition with IR808-PDT

Animal ModelTumor ModelIR808 Formulation and DoseLight Dose (808 nm)Tumor Growth InhibitionCitation
Nude Mice4T1 Breast CancerGVs-IR808 (160 µg IR808)1.0 W/cm² for 10 minSignificant inhibition[5]
Nude MiceHepG2 Liver CancerUCNPs@mSiO₂-Ce6-GPC32 W/cm² for 148 sSignificant inhibition[2][3]

Experimental Protocols

In Vitro Photodynamic Therapy Protocol

This protocol details the steps for evaluating the efficacy of IR808-PDT on cancer cells in culture.

Materials:

  • IR808 photosensitizer

  • Cancer cell line of interest (e.g., 4T1, MCF-7, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • 808 nm laser with an appropriate power output

  • MTT or other cell viability assay kit

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

  • Fluorescent microscope

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • IR808 Incubation: Prepare a stock solution of IR808 in an appropriate solvent (e.g., DMSO) and dilute it to the desired final concentrations in complete culture medium. Remove the old medium from the wells and add 100 µL of the IR808-containing medium to each well. Incubate for a predetermined time (e.g., 2-6 hours) at 37°C. Include control wells with medium only.

  • Washing: After incubation, remove the IR808-containing medium and wash the cells twice with 100 µL of PBS to remove any unbound photosensitizer.

  • Irradiation: Add 100 µL of fresh, pre-warmed complete culture medium to each well. Irradiate the cells with an 808 nm laser at a specified power density (e.g., 1 W/cm²) for a defined duration (e.g., 5 minutes). Ensure uniform light delivery to all wells. Keep a set of non-irradiated control plates.

  • Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24-48 hours.

  • Assessment of Cytotoxicity (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • Assessment of Apoptosis (Annexin V/PI Staining): [6][7][8]

    • Following the post-irradiation incubation, collect the cells (including the supernatant containing any detached cells).

    • Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[7]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[8] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be Annexin V and PI positive.

In Vivo Photodynamic Therapy Protocol

This protocol provides a general guideline for evaluating the anti-tumor efficacy of IR808-PDT in a mouse tumor model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • IR808 formulation suitable for intravenous injection

  • 808 nm laser with a fiber optic delivery system

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ 4T1 cells) into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • IR808 Administration: Randomly divide the mice into treatment and control groups. Administer the IR808 formulation (e.g., 160 µg of IR808 in a nanoparticle formulation) via tail vein injection.[5]

  • Irradiation: At a predetermined time point post-injection (e.g., 24 hours, to allow for tumor accumulation), anesthetize the mice. Irradiate the tumor area with an 808 nm laser at a specified power density (e.g., 1 W/cm²) for a defined duration (e.g., 10 minutes).[5]

  • Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.[9]

  • Endpoint: Monitor the mice for signs of toxicity and tumor burden. The experiment is typically terminated when tumors in the control group reach a predetermined size.

  • Histological Analysis: At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in formalin and embed them in paraffin for histological analysis (e.g., H&E staining to assess necrosis, TUNEL staining for apoptosis).

Signaling Pathways and Visualizations

IR808-mediated PDT primarily induces apoptosis through the intrinsic or mitochondrial pathway. The generated ROS cause damage to the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which activates caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death. The Bcl-2 family of proteins plays a crucial role in regulating this process, with pro-apoptotic members like Bax promoting cytochrome c release and anti-apoptotic members like Bcl-2 inhibiting it.

G IR808-PDT Induced Mitochondrial Apoptosis Pathway IR808 IR808 ROS Reactive Oxygen Species (ROS) IR808->ROS Activation Light 808 nm Light Light->ROS Excitation Mitochondria Mitochondria ROS->Mitochondria Damage Bax Bax ROS->Bax Activation CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Bax->Mitochondria Promotes release Bcl2 Bcl-2 Bcl2->Mitochondria Inhibits release Apaf1 Apaf-1 CytochromeC->Apaf1 Binding Caspase9 Caspase-9 (activated) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Mitochondrial apoptosis pathway induced by IR808-PDT.

G In Vitro IR808-PDT Experimental Workflow Start Start SeedCells Seed Cancer Cells (96-well plate) Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddIR808 Add IR808 Solution Incubate24h->AddIR808 IncubateIR808 Incubate (e.g., 4h) AddIR808->IncubateIR808 Wash Wash with PBS IncubateIR808->Wash Irradiate Irradiate with 808 nm Laser Wash->Irradiate IncubatePost Incubate 24-48h Irradiate->IncubatePost Assess Assess Viability/Apoptosis IncubatePost->Assess MTT MTT Assay Assess->MTT Viability Flow Flow Cytometry (Annexin V/PI) Assess->Flow Apoptosis End End MTT->End Flow->End

Caption: Workflow for in vitro IR808-PDT experiments.

Conclusion

IR808 is a promising photosensitizer for photodynamic therapy, particularly for its deep tissue penetration capabilities. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further explore the potential of IR808-PDT in cancer therapy. Careful optimization of IR808 concentration, light dose, and delivery method is crucial for achieving maximal therapeutic efficacy while minimizing off-target effects.

References

Application Notes: Conjugation of IR808-TZ to Antibodies via Bioorthogonal Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescently labeled antibodies are invaluable tools in biomedical research and diagnostics, enabling high-sensitivity imaging with deep tissue penetration. This document provides a detailed protocol for the conjugation of the tetrazine-functionalized NIR dye, IR808-TZ, to antibodies. The described method utilizes a two-step bioorthogonal conjugation strategy, which offers high specificity and efficiency.[1] This approach first involves the modification of the antibody with a trans-cyclooctene (TCO) moiety, followed by the highly rapid and specific inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with this compound.[1][2] This method is particularly advantageous for creating well-defined antibody-dye conjugates with controlled dye-to-antibody ratios (DAR), minimizing the risk of altering the antibody's immunoreactivity.

Principle of the Method

The conjugation of this compound to an antibody is achieved through a two-step process that separates the antibody modification from the dye ligation. This bioorthogonal approach ensures that the highly reactive dye does not directly interact with the native antibody, preserving its structural and functional integrity.

  • Antibody Modification with TCO: The antibody is first functionalized with a trans-cyclooctene (TCO) group. This is typically achieved by reacting the primary amine groups (found on lysine residues) on the antibody with an N-hydroxysuccinimide (NHS) ester of a TCO-containing linker (e.g., TCO-PEG-NHS ester).[3] This reaction forms a stable amide bond.

  • Tetrazine-TCO Ligation: The TCO-modified antibody is then reacted with the tetrazine-functionalized dye, this compound. The TCO and tetrazine groups undergo a rapid and highly specific iEDDA cycloaddition, forming a stable covalent bond and yielding the final IR808-labeled antibody conjugate.[1][2] This "click" reaction is bioorthogonal, meaning it does not interfere with biological functional groups.[1]

Signaling Pathway and Workflow Diagrams

Conjugation_Workflow cluster_step1 Step 1: Antibody-TCO Modification cluster_step2 Step 2: this compound Ligation Ab Antibody (with Lysine -NH2 groups) Mix1 Incubate (pH 8.0-9.0, RT, 1 hr) Ab->Mix1 TCO_NHS TCO-PEG-NHS Ester TCO_NHS->Mix1 Ab_TCO_unpurified TCO-Modified Antibody (unpurified) Mix1->Ab_TCO_unpurified Purify1 Purification (Spin Desalting Column) Ab_TCO_unpurified->Purify1 Ab_TCO_purified Purified TCO-Antibody Purify1->Ab_TCO_purified Mix2 Incubate (pH 7.4, RT, 1 hr) Ab_TCO_purified->Mix2 IR808_TZ IR808-Tetrazine IR808_TZ->Mix2 Ab_IR808_unpurified IR808-Antibody Conjugate (unpurified) Mix2->Ab_IR808_unpurified Purify2 Purification (Size-Exclusion Chromatography) Ab_IR808_unpurified->Purify2 Ab_IR808_final Final IR808-Antibody Conjugate Purify2->Ab_IR808_final

Figure 1: Experimental workflow for the two-step conjugation of this compound to antibodies.

Ligation_Mechanism cluster_antibody TCO-Modified Antibody cluster_dye Tetrazine Dye Ab_TCO Antibody-Linker-TCO Reaction iEDDA Click Reaction (Inverse Electron Demand Diels-Alder) Ab_TCO->Reaction IR808_TZ IR808-Tetrazine IR808_TZ->Reaction Product Stable Antibody-IR808 Conjugate Reaction->Product N2 N2 gas (byproduct) Reaction->N2

Figure 2: Chemical principle of the TCO-Tetrazine bioorthogonal ligation.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the conjugation process. These values can be used as a starting point for optimization.

Table 1: Reaction Parameters and Expected Outcomes

Parameter Step 1: TCO Modification Step 2: Tetrazine Ligation Source(s)
Molar Ratio (Reagent:Antibody) 5:1 to 15:1 (TCO-NHS:Ab) 1.5:1 to 3:1 (this compound:TCO-Ab) [4]
Typical Degree of Labeling 4 - 10 TCOs per antibody 2 - 8 Dyes per antibody (DAR) [4]
Reaction Time 60 minutes 30 - 60 minutes [4]
Reaction Temperature Room Temperature (20-25°C) Room Temperature (20-25°C) [4]

| pH | 8.0 - 9.0 | 7.2 - 7.5 | |

Table 2: Purification and Yield

Parameter Purification Method Expected Protein Recovery Source(s)
Post-TCO Modification Cleanup Spin Desalting Column (e.g., Zeba™ 7K MWCO) >90% [5]
Final Conjugate Purification Size-Exclusion Chromatography (SEC) ~85% [6]

| Overall Yield | - | 70 - 80% | |

Experimental Protocols

Materials and Reagents
  • Antibody (e.g., IgG) at a concentration of 1-5 mg/mL

  • TCO-PEG-NHS Ester (e.g., TCO-PEG4-NHS)

  • IR808-Tetrazine (this compound)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • pH Adjustment Buffer: 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO, 0.5 mL)

  • Size-Exclusion Chromatography (SEC) column suitable for antibody purification

  • UV-Vis Spectrophotometer

Protocol 1: Antibody Modification with TCO-PEG-NHS Ester

This protocol is for modifying approximately 1 mg of antibody.

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), perform a buffer exchange into 1X PBS, pH 7.4 using a spin desalting column.

    • Adjust the antibody concentration to 2 mg/mL in 1X PBS.

  • TCO-PEG-NHS Ester Preparation:

    • Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Modification Reaction:

    • In a microcentrifuge tube, combine 500 µL of the 2 mg/mL antibody solution (1 mg of antibody) with 50 µL of 1 M NaHCO₃ to raise the pH to ~8.5.

    • Add a 10-fold molar excess of the 10 mM TCO-PEG-NHS ester solution to the antibody solution. For a typical IgG (MW ~150 kDa), this would be approximately 6.7 µL.

    • Gently mix by pipetting and incubate for 1 hour at room temperature, protected from light.

  • Purification of TCO-Modified Antibody:

    • Remove the excess, unreacted TCO-PEG-NHS ester using a spin desalting column.

    • Equilibrate the spin desalting column by centrifuging with the reaction buffer (1X PBS, pH 7.4) according to the manufacturer's instructions.

    • Apply the reaction mixture to the center of the resin bed and centrifuge to collect the purified TCO-modified antibody.

  • Characterization (Optional):

    • The degree of TCO labeling can be determined using MALDI-TOF mass spectrometry or by reacting with a fluorescently-tagged tetrazine and measuring absorbance. A typical result is 4-10 TCO molecules per antibody when using a 5-15 fold molar excess of the TCO-NHS ester.[4]

Protocol 2: Ligation of this compound to TCO-Modified Antibody
  • This compound Preparation:

    • Dissolve the IR808-Tetrazine in anhydrous DMSO to a concentration of 1 mM.

  • Ligation Reaction:

    • Use the purified TCO-modified antibody solution from Protocol 1.

    • Add a 2-fold molar excess of the 1 mM this compound solution to the TCO-antibody solution.

    • Gently mix and incubate for 1 hour at room temperature, protected from light. The reaction is typically complete within this time due to the fast kinetics of TCO-tetrazine ligation.[1][2]

  • Final Purification:

    • Purify the IR808-antibody conjugate from excess, unreacted this compound using size-exclusion chromatography (SEC).

    • Equilibrate the SEC column with 1X PBS, pH 7.4.

    • Load the reaction mixture onto the column and collect the fractions corresponding to the high molecular weight antibody conjugate, which will elute first. The smaller, unconjugated dye will elute later.

    • Pool the fractions containing the purified conjugate.

Protocol 3: Characterization of the Final Conjugate
  • Concentration and Purity:

    • Measure the absorbance of the purified conjugate solution using a UV-Vis spectrophotometer.

    • Assess purity by running a sample on an SDS-PAGE gel to ensure the integrity of the antibody.

  • Calculation of Dye-to-Antibody Ratio (DAR):

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of IR808 (approximately 774 nm in PBS, A₇₇₄).

    • Calculate the concentration of the antibody and the dye using the Beer-Lambert law (A = εcl).

    Constants for Calculation:

    • Molar extinction coefficient of IgG at 280 nm (ε_Ab): ~210,000 M⁻¹cm⁻¹

    • Molar extinction coefficient of IR808 at ~774 nm (ε_dye): ~240,000 M⁻¹cm⁻¹ (using IRDye 800CW as a close analog)[1][5]

    • Correction Factor (CF₂₈₀) for IR808 at 280 nm: The absorbance of the dye at 280 nm as a fraction of its maximum absorbance (A₂₈₀/A₇₇₄). For IRDye 800CW, this is approximately 0.03.[5]

    Calculations:

    • Corrected Antibody Absorbance at 280 nm: A_Ab_corrected = A₂₈₀ - (A₇₇₄ * CF₂₈₀)

    • Molar Concentration of Antibody: [Antibody] (M) = A_Ab_corrected / ε_Ab

    • Molar Concentration of Dye: [Dye] (M) = A₇₇₄ / ε_dye

    • Dye-to-Antibody Ratio (DAR): DAR = [Dye] / [Antibody]

Conclusion

The two-step bioorthogonal conjugation method described provides a robust and efficient way to label antibodies with the near-infrared dye this compound. By carefully controlling the reaction conditions and purification steps, researchers can generate high-quality antibody-dye conjugates with a defined dye-to-antibody ratio, suitable for a wide range of sensitive in vitro and in vivo imaging applications.

References

Application Notes and Protocols: IR808-Loaded Nanoparticles for Drug Delivery and Phototherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The near-infrared (NIR) fluorescent dye IR808 has emerged as a potent agent in the development of advanced drug delivery and therapeutic systems. When incorporated into nanoparticle platforms, IR808 serves as a versatile component for both imaging and therapy, primarily through its ability to absorb light in the NIR window (around 808 nm). This absorption can be harnessed for photothermal therapy (PTT), where light energy is converted into heat to ablate cancer cells, and photodynamic therapy (PDT), which generates reactive oxygen species (ROS) to induce cell death. Nanoparticle carriers enhance the delivery of IR808 to target tissues, improve its stability, and can be co-loaded with other therapeutic agents for synergistic treatments. This document provides an overview of the applications, quantitative characteristics, and experimental protocols for utilizing IR808-loaded nanoparticles.

Quantitative Data Summary

The following table summarizes key quantitative parameters of various IR808-loaded nanoparticle formulations as reported in the literature.

Nanoparticle FormulationSize (nm)Photothermal Conversion Efficiency (η)ApplicationReference
Au-Bi-GSH@IR808534.2%Photothermal/Photodynamic Therapy, CT Imaging[1]
IR808@MnO136.8 ± 2.9Not ReportedNear-Infrared Fluorescence Imaging, Diagnostics[2][3]
IR-808-ES (Nanoethosomes)Not ReportedNot ReportedTransdermal Photodynamic/Photothermal Therapy[4]

Experimental Protocols & Methodologies

Preparation of IR808-Loaded Nanoparticles

This section outlines a general approach for the synthesis of IR808-loaded nanoparticles, exemplified by the preparation of IR808-sensitized gold-bismuth glutathione-capped nanoparticles (Au-Bi-GSH@IR808) and IR808-loaded nanoethosomes (IR-808-ES).

a) Synthesis of Au-Bi-GSH@IR808 Nanoparticles

This protocol describes the synthesis of water-soluble Au-Bi bimetallic nanoparticles sensitized with IR808 for enhanced photothermal and photodynamic effects.[1]

  • Materials: Gold(III) chloride (HAuCl4), Bismuth(III) nitrate (Bi(NO3)3), Glutathione (GSH), IR808 dye, Sodium borohydride (NaBH4).

  • Protocol:

    • Prepare aqueous solutions of HAuCl4 and Bi(NO3)3.

    • Add glutathione (GSH) as a capping agent to the metal salt solutions under stirring.

    • Introduce a fresh, cold solution of NaBH4 to the mixture to initiate the reduction of the metal ions and the formation of Au-Bi-GSH nanoparticles.

    • Purify the nanoparticles by centrifugation and washing to remove unreacted precursors.

    • To load IR808, incubate the purified Au-Bi-GSH nanoparticles with a solution of IR808 dye. The dye sensitizes the nanoparticles, enhancing their light absorption at 808 nm.

    • Purify the final Au-Bi-GSH@IR808 nanoparticles by centrifugation and resuspend in the desired buffer.

b) Preparation of IR-808-Loaded Nanoethosomes (IR-808-ES)

This protocol is adapted for the preparation of a transdermal delivery system for the treatment of hypertrophic scars.[4]

  • Materials: Phospholipids (e.g., soy phosphatidylcholine), Ethanol, Cholesterol, IR808 dye, Phosphate-buffered saline (PBS).

  • Protocol:

    • Dissolve phospholipids and cholesterol in ethanol.

    • Add the IR808 dye to this ethanolic solution.

    • Heat the mixture to a temperature above the phase transition temperature of the lipid.

    • Slowly inject this lipid-ethanol-dye mixture into a pre-heated aqueous buffer (e.g., PBS) with constant stirring.

    • The mixture will spontaneously form ethosomal vesicles encapsulating the IR808.

    • The size of the nanoethosomes can be reduced and homogenized using sonication or extrusion through polycarbonate membranes.

    • Remove free, unloaded IR808 by dialysis or size exclusion chromatography.

In Vitro Efficacy Assessment

a) Cellular Uptake Studies

  • Objective: To visualize and quantify the internalization of IR808-loaded nanoparticles into target cells.

  • Protocol:

    • Plate target cells (e.g., cancer cell lines or hypertrophic scar fibroblasts) in a suitable culture vessel (e.g., glass-bottom dishes for microscopy).

    • Incubate the cells with a specific concentration of IR808-loaded nanoparticles for various time points.

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • Visualize the intracellular fluorescence of IR808 using a fluorescence microscope or a confocal microscope.

    • For quantitative analysis, lyse the cells and measure the fluorescence intensity using a plate reader, or use flow cytometry to measure the fluorescence of individual cells.

b) In Vitro Photothermal & Photodynamic Therapy

  • Objective: To assess the ability of IR808-loaded nanoparticles to induce cell death upon NIR laser irradiation.

  • Protocol:

    • Seed target cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of IR808-loaded nanoparticles and incubate for a predetermined time to allow for cellular uptake.

    • Wash the cells to remove extracellular nanoparticles.

    • Expose the cells to an 808 nm laser at a specific power density for a defined duration.

    • Include control groups: untreated cells, cells treated with nanoparticles but no laser, and cells exposed to the laser only.

    • After a further incubation period (e.g., 24 hours), assess cell viability using a standard assay such as MTT, PrestoBlue, or live/dead staining with calcein-AM and propidium iodide.

In Vivo Evaluation in Animal Models

a) Tumor Targeting and Biodistribution

  • Objective: To evaluate the tumor-targeting ability and biodistribution of IR808-loaded nanoparticles in vivo.

  • Protocol:

    • Establish a tumor model, for example, by subcutaneously injecting cancer cells into the flank of immunodeficient mice.

    • Once tumors reach a suitable size, intravenously inject the IR808-loaded nanoparticles.

    • At various time points post-injection, perform in vivo fluorescence imaging using an imaging system capable of detecting NIR fluorescence. The accumulation of the nanoparticles in the tumor can be monitored by the increase in fluorescence intensity at the tumor site.[5][6]

    • For detailed biodistribution, euthanize the animals at selected time points, harvest major organs and the tumor, and measure the fluorescence in each organ ex vivo using an imaging system or by homogenizing the tissues and measuring fluorescence with a spectrophotometer.

b) In Vivo Antitumor Efficacy

  • Objective: To determine the therapeutic efficacy of IR808-loaded nanoparticles in a tumor-bearing animal model.

  • Protocol:

    • Establish tumor models as described above.

    • Randomly assign the animals to different treatment groups: saline control, laser only, nanoparticles only, and nanoparticles with laser treatment.

    • Administer the IR808-loaded nanoparticles (typically via intravenous injection).

    • After a predetermined time to allow for tumor accumulation, irradiate the tumor region with an 808 nm laser at a specific power density and duration.

    • Monitor tumor growth over time by measuring tumor volume with calipers.

    • Record animal body weight as an indicator of systemic toxicity.

    • At the end of the study, tumors can be excised for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

Visualizations

Experimental Workflow

G Experimental Workflow for IR808-Nanoparticle Evaluation cluster_prep Nanoparticle Preparation & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies prep Synthesis of IR808-Loaded Nanoparticles char Physicochemical Characterization (Size, Zeta, Drug Load) prep->char uptake Cellular Uptake prep->uptake animal Tumor Model Establishment prep->animal pdt_ptt Photothermal/Photodynamic Therapy Assay uptake->pdt_ptt viability Cell Viability Assessment (e.g., MTT) pdt_ptt->viability biodist Biodistribution & Tumor Targeting Imaging animal->biodist efficacy Antitumor Efficacy Evaluation animal->efficacy

Caption: Workflow for the synthesis, in vitro, and in vivo evaluation of IR808-loaded nanoparticles.

Signaling Pathway

The therapeutic effects of IR808-loaded nanoparticles, particularly in the context of photodynamic and photothermal therapy, often culminate in the induction of apoptosis. One of the key pathways involved is the intrinsic mitochondrial pathway.[4]

G IR808-Mediated Apoptosis via Mitochondrial Pathway cluster_therapy IR808 IR808-Nanoparticle + 808 nm Laser PTT Photothermal Therapy (Heat) IR808->PTT PDT Photodynamic Therapy (ROS) IR808->PDT Mito Mitochondrial Stress PTT->Mito PDT->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf Apaf-1 CytoC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling cascade for apoptosis induced by IR808-mediated phototherapy.

References

Application Notes: IR808 Dyes for Preclinical Fluorescence-Guided Surgery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Near-infrared (NIR) fluorescence-guided surgery (FGS) is a rapidly advancing field that aims to enhance the visualization of malignant tissues during surgical procedures, thereby improving the accuracy of tumor resection.[1][2] Among the various fluorescent probes used, heptamethine cyanine dyes, such as IR808, have garnered significant interest for preclinical research in animal models.[3][4] These dyes exhibit fluorescence in the NIR window (700-900 nm), a range where tissue autofluorescence is minimal, allowing for deeper tissue penetration and higher signal-to-background ratios.[5]

IR808 is a tumor-targeting NIR fluorescent dye that can permit imaging without the need for chemical conjugation to a targeting ligand.[3][4] This intrinsic tumor-homing ability makes it a versatile tool for a wide range of cancer types in preclinical studies. Its application in animal models, particularly in xenograft mouse models, has demonstrated its potential to delineate tumor margins and detect residual disease, which are critical factors for improving surgical outcomes.[1] This document provides detailed application notes and protocols for the use of IR808 and similar dyes in fluorescence-guided surgery in animal models.

Mechanism of Tumor Accumulation

The precise mechanism for the tumor-specific accumulation of IR808 and similar heptamethine cyanine dyes is believed to be multifactorial. It is thought to involve a combination of passive and active targeting mechanisms.

  • Enhanced Permeability and Retention (EPR) Effect : Tumor vasculature is often leaky and disorganized, with poor lymphatic drainage. This allows macromolecules and nanoparticles to extravasate from the blood vessels and accumulate preferentially in the tumor interstitium. This passive targeting mechanism is a key contributor to the accumulation of many imaging agents, including IR808.

  • Organic Anion-Transporting Polypeptides (OATPs) : Several studies suggest that certain cyanine dyes are substrates for OATPs.[6][7] Many types of cancer cells overexpress specific OATP isoforms (e.g., OATP1B1, OATP1B3) on their cell membranes.[7] This overexpression can lead to the active transport and subsequent intracellular retention of IR808 within cancer cells, further enhancing the tumor-specific signal.[6][7][8]

Below is a diagram illustrating the proposed mechanism of IR808 accumulation in tumor tissues.

IR808_Mechanism IR808_blood IR808 Dye IR808_interstitium IR808 in Interstitium IR808_blood->IR808_interstitium EPR Effect (Passive Targeting) IR808_inside Accumulated IR808 OATP OATP Transporter OATP->IR808_inside Active Transport IR808_interstitium->OATP

Proposed mechanism of IR808 tumor accumulation.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various preclinical studies using IR808 and similar NIR dyes for fluorescence-guided surgery in animal models.

Table 1: In Vivo Imaging Parameters and Tumor-to-Background Ratios (TBRs)

Animal ModelCancer TypeDye & DoseImaging Time Post-InjectionTumor-to-Background Ratio (TBR)Reference
Nude MiceCervical Cancer XenograftsIR808Not SpecifiedSignificant TBRs observed[3][4]
Nude MiceBreast Cancer (MCF-7) XenograftsIR808-DOTA (20 µ g/mouse )24 hoursPeak fluorescence signal[6]
Nude MiceHead and Neck Squamous Cell CarcinomaSOD9-TPP (5.0 mg/kg)5 minutes~2[9]
Nude MiceIntegrin αvβ3-positive MelanomaIRDye800-c(KRGDf) (5 nmol)24 hoursSimilar to nuclear imaging TBRs[10]
Nude MiceIntegrin αvβ3-positive GlioblastomaCy7-RGD Tetramer2 hours4.35 ± 0.26[11]

Table 2: Ex Vivo Biodistribution of IR808 and Similar Dyes in Mice

DyeTime Post-InjectionHigh Accumulation OrgansLow Accumulation OrgansReference
IR808-DOTA72 hoursTumorMost normal tissues cleared[6]
EIBS-750 (Antibody Conjugate)2 hoursLiverNot specified[12]
QD800-RGD4 hoursTumor (10.7 ± 1.5 %ID/g)Muscle, Heart, Lungs[13]
IL13Rα2-Ab-IRDye800Not SpecifiedSpleen, Lungs, HeartNot specified[14]

Experimental Protocols

Protocol 1: In Vitro Uptake of IR808 in Cancer Cells

This protocol is designed to assess the uptake of IR808 in cultured cancer cells compared to normal cells.

Materials:

  • Cancer cell lines (e.g., HeLa, SiHa, C33-A for cervical cancer)[4]

  • Normal epithelial cell line (e.g., H8 for cervical cells)[4]

  • Cell culture medium and supplements

  • IR808 dye solution

  • Phosphate-buffered saline (PBS)

  • Confocal microscope or flow cytometer

Procedure:

  • Cell Culture: Culture the selected cancer and normal cell lines in appropriate media until they reach 80-90% confluency.

  • Incubation with IR808:

    • Prepare a working solution of IR808 in the cell culture medium (e.g., 10 µg/mL).[4]

    • Remove the old medium from the cells and add the IR808-containing medium.

    • Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Washing:

    • Remove the IR808-containing medium.

    • Wash the cells three times with PBS to remove any unbound dye.

  • Analysis:

    • Confocal Microscopy: Image the cells using a confocal microscope with appropriate laser excitation and emission filters for IR808 (Excitation/Emission peaks around 780/820 nm). Observe the intracellular fluorescence intensity.

    • Flow Cytometry: Detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer equipped with a suitable NIR laser.

Protocol 2: Fluorescence-Guided Surgery in a Xenograft Mouse Model

This protocol outlines the steps for performing in vivo fluorescence imaging and guided surgery using IR808 in a tumor-bearing mouse model.

Materials:

  • Nude mice (e.g., BALB/c nude mice)

  • Cancer cells for xenograft implantation (e.g., MCF-7 for breast cancer)[6]

  • Sterile IR808 solution for injection

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system (e.g., IVIS, Pearl Trilogy)[5]

  • Surgical instruments

Procedure:

  • Animal Model Preparation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • IR808 Administration:

    • Prepare a sterile solution of IR808 in a suitable vehicle (e.g., PBS).

    • Administer the IR808 solution to the tumor-bearing mice via intravenous (tail vein) injection. A typical dose might be around 20 µg per mouse.[6]

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 6, 24, 48, 72 hours), anesthetize the mice.[6]

    • Place the mouse in the in vivo imaging system.

    • Acquire fluorescence images using the appropriate excitation and emission filters for IR808.

    • Acquire a white light image for anatomical reference.

    • Analyze the images to determine the tumor-to-background ratio (TBR) by drawing regions of interest (ROIs) over the tumor and adjacent normal tissue.[6]

  • Fluorescence-Guided Surgery:

    • At the optimal imaging time point (when TBR is maximal, e.g., 24 hours), anesthetize the mouse.[6]

    • Use a real-time intraoperative fluorescence imaging system to visualize the tumor.

    • Perform the surgical resection of the tumor, guided by the fluorescence signal to identify tumor margins.

    • After resection, image the surgical bed to check for any residual fluorescence, which may indicate remaining tumor tissue.

  • Ex Vivo Biodistribution:

    • After surgery or at the final time point, euthanize the mouse.

    • Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).

    • Image the excised tissues using the fluorescence imaging system to confirm IR808 accumulation and determine its biodistribution.[12][13]

Visualizations of Experimental Workflow

The following diagram illustrates a typical experimental workflow for preclinical fluorescence-guided surgery using IR808.

FGS_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis arrow arrow A 1. Cancer Cell Culture B 2. Xenograft Tumor Implantation in Mice A->B C 3. Tumor Growth Monitoring B->C D 4. Intravenous Injection of IR808 Dye C->D E 5. Longitudinal In Vivo Fluorescence Imaging D->E F 6. Fluorescence-Guided Surgical Resection E->F G 7. Ex Vivo Imaging of Resected Tumor & Organs F->G H 8. Biodistribution Analysis G->H I 9. Histopathological Confirmation H->I

Experimental workflow for fluorescence-guided surgery.

References

Application Notes and Protocols: IR808-TZ as a Photosensitizer for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR808-TZ represents a novel photosensitizer formulation designed for targeted cancer therapy, leveraging the principles of Photodynamic Therapy (PDT). This formulation is hypothesized to consist of the near-infrared (NIR) cyanine dye IR808, which possesses both photodynamic and photothermal properties, complexed with a theranostic zeolite (TZ) or a similar nanoparticle-based carrier system. The nanoparticle carrier enhances the solubility, stability, and tumor accumulation of the IR808 photosensitizer. Upon activation with an 808 nm laser, this compound generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, leading to localized tumor destruction through the induction of apoptosis. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its preclinical evaluation.

Mechanism of Action

The therapeutic efficacy of this compound-mediated PDT is initiated by the targeted delivery of the photosensitizer to the tumor tissue, facilitated by the nanoparticle carrier. Subsequent irradiation with an 808 nm laser excites the IR808 molecule from its ground state to a transient singlet excited state, which then transitions to a longer-lived triplet excited state. This triplet state IR808 can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. The produced ROS induce oxidative stress within the cancer cells, primarily targeting the mitochondria. This leads to the disruption of the mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.

Data Presentation

In Vitro Efficacy of IR808-Based Nanoparticles in Cancer Cell Lines
Cell LineNanoparticle ConcentrationLaser Power Density (W/cm²)Irradiation Time (min)Resulting Cell Viability (%)
HeLa2.5 nM520<25%
HeLa2.5 nM3.7540~50%
4T10-200 µg/mL (IR808 equiv.)-->90% (dark toxicity)
4T1GVs-IR808808 nm Laser-Significant cell death
MCF-74 x 10⁻⁶ M (IR808@MnO)808 nm Laser-33.3% (PDT alone)
In Vivo Efficacy of IR808-Based Nanoparticles in Tumor Models
Tumor ModelPhotosensitizer DoseLaser Power DensityTreatment RegimenTumor Growth InhibitionReference
4T1 tumor-bearing miceGVs-IR808808 nm LaserSingle dose and irradiationComplete tumor regression[1]
H460 tumor-bearing mice1 mg/kg HPPH75 mW/cm²Single dose and irradiationSignificant reduction in tumor burden[2]
A4 tumor-bearing miceTra-ICG (ICG conjugate)808 nm LaserSingle dose and irradiationSignificant tumor growth delay[3]

Experimental Protocols

In Vitro Photodynamic Therapy Protocol

1. Cell Culture and Seeding:

  • Culture cancer cells (e.g., HeLa, 4T1, MCF-7) in appropriate complete medium.

  • Seed cells in 96-well plates at a density of 7,500 cells/well and incubate for 24 hours to allow for cell attachment.[4]

2. Photosensitizer Incubation:

  • Prepare a fresh solution of this compound nanoparticles in complete cell media.

  • Remove the culture medium from the wells and add the this compound solution at the desired concentrations.

  • Incubate the cells with the photosensitizer for 3-4 hours in the dark at 37°C.

3. Irradiation:

  • After incubation, wash the cells three times with phosphate-buffered saline (PBS).

  • Add fresh, phenol red-free medium to each well.

  • Irradiate the cells with an 808 nm laser at a specified power density (e.g., 0.3-5 W/cm²) for a defined duration (e.g., 5-20 minutes).[4]

  • A control group of cells should be subjected to the same conditions without laser irradiation.

4. Assessment of Cell Viability (MTT Assay):

  • Following irradiation, incubate the cells for an additional 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells.

In Vivo Photodynamic Therapy Protocol

1. Tumor Model Establishment:

  • Subcutaneously inject cancer cells (e.g., 1 x 10⁶ 4T1 cells) into the flank of immunocompromised mice.[1]

  • Allow the tumors to grow to a palpable size (e.g., 80-100 mm³).[1]

2. Photosensitizer Administration:

  • Administer the this compound nanoparticle formulation to the tumor-bearing mice via intravenous injection at a specified dose.

3. Biodistribution and Tumor Accumulation (Optional):

  • At various time points post-injection, perform in vivo fluorescence imaging to monitor the biodistribution and tumor accumulation of the this compound.

4. Irradiation:

  • At the time of peak tumor accumulation (determined from biodistribution studies), irradiate the tumor area with an 808 nm laser at a defined power density and for a specific duration.

5. Evaluation of Therapeutic Efficacy:

  • Monitor tumor volume and body weight of the mice every other day. Tumor volume can be calculated using the formula: (length × width²)/2.[1]

  • At the end of the study, excise the tumors for histological analysis (e.g., H&E staining) and apoptosis detection (e.g., TUNEL assay).

Apoptosis Detection Protocols

1. TUNEL Assay for Tissue Sections:

  • Fix excised tumor tissues in 4% paraformaldehyde and embed in paraffin.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using citrate buffer.

  • Permeabilize the sections with Proteinase K.

  • Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs for 60 minutes at 37°C.

  • Detect the incorporated label using a fluorescently-conjugated antibody or a colorimetric substrate.

  • Counterstain the nuclei and visualize under a microscope.

2. Caspase-3 Activity Assay:

  • Lyse cells or tissue samples in a cold lysis buffer.

  • Centrifuge the lysate and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm to quantify the amount of p-nitroaniline released, which is proportional to the caspase-3 activity.

Visualizations

G cluster_0 Experimental Workflow: In Vitro PDT A 1. Seed Cancer Cells in 96-well plate B 2. Incubate with this compound (3-4 hours) A->B C 3. Wash with PBS B->C D 4. Irradiate with 808 nm Laser C->D E 5. Incubate for 24 hours D->E F 6. Perform MTT Assay E->F G 7. Measure Absorbance & Calculate Cell Viability F->G

Caption: In Vitro Photodynamic Therapy Workflow.

G cluster_1 Experimental Workflow: In Vivo PDT H 1. Establish Subcutaneous Tumor Model I 2. Intravenous Injection of this compound H->I J 3. Monitor Biodistribution (Fluorescence Imaging) I->J K 4. Irradiate Tumor with 808 nm Laser J->K L 5. Monitor Tumor Volume & Body Weight K->L M 6. Excise Tumor for Histological Analysis L->M

Caption: In Vivo Photodynamic Therapy Workflow.

G cluster_2 Signaling Pathway: this compound Mediated Apoptosis IR808 This compound + 808 nm Laser ROS Reactive Oxygen Species (ROS) Generation IR808->ROS Energy Transfer to O₂ Mito Mitochondrial Damage ROS->Mito Oxidative Stress CytoC Cytochrome c Release Mito->CytoC Disruption of Membrane Potential Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cleavage of Cellular Substrates

Caption: ROS-Mediated Mitochondrial Apoptosis Pathway.

References

Application Notes & Protocols: A Step-by-Step Guide for IR808 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "IR808-TZ" was not identified in the available research literature. The following protocols and data are based on the widely used near-infrared (NIR) cyanine dye, IR808, and its various formulations, which are utilized for in vivo imaging and photothermal therapy (PTT) in murine models. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction

IR808 is a near-infrared (NIR) fluorescent dye with a peak absorption and emission around 808 nm. This property makes it highly suitable for biomedical applications in animal models. The "NIR window" (approximately 700-900 nm) in biological tissues allows for deeper light penetration and minimizes autofluorescence from tissues, leading to a high signal-to-noise ratio for imaging.[1] IR808 is frequently employed as a tumor-targeting imaging agent and as a photosensitizer for photothermal therapy (PTT), where it converts 808 nm laser energy into localized heat to ablate cancer cells.[2][3]

Mechanism of Action: Photothermal Therapy (PTT)

The primary application of IR808 in therapeutic studies is photothermal therapy. The dye preferentially accumulates in tumor cells, partly due to the enhanced permeability and retention (EPR) effect and its lipophilic cationic nature, which leads to enrichment in mitochondria with their higher membrane potential.[4] Upon irradiation with an 808 nm laser, the dye absorbs the light energy and dissipates it as heat, inducing localized hyperthermia and subsequent tumor cell necrosis.[3][5]

PTT_Mechanism cluster_0 Systemic Administration cluster_1 Tumor Microenvironment cluster_2 Therapeutic Intervention cluster_3 Cellular Response IR808 IR808 Dye (Intravenous Injection) Accumulation Preferential Accumulation in Tumor Tissue (EPR Effect) IR808->Accumulation Uptake Cellular Uptake & Mitochondrial Enrichment Accumulation->Uptake Laser 808 nm Laser Irradiation Uptake->Laser Heat Localized Hyperthermia (>42°C) Laser->Heat Energy Conversion Necrosis Cell Membrane Disruption & Tumor Necrosis Heat->Necrosis

Caption: Mechanism of IR808-mediated photothermal therapy (PTT) in tumors.

Experimental Protocols

These protocols provide a generalized framework. Researchers must adapt concentrations, volumes, and timelines based on the specific IR808 formulation, tumor model, and experimental goals.

Protocol 3.1: Reagent Preparation
  • Reconstitution: Prepare the IR808 dye stock solution by dissolving the lyophilized powder in a suitable solvent, such as dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS), as recommended by the manufacturer.

  • Working Solution: Dilute the stock solution to the final desired concentration for injection using sterile PBS or saline. The final concentration should be calculated based on the target dose (e.g., in mg/kg) and a standard injection volume (e.g., 100-200 µL for a mouse).[6]

  • Filtration: Ensure the final working solution is sterile by passing it through a 0.22 µm syringe filter before injection.

Protocol 3.2: In Vivo Administration and NIR Fluorescence Imaging
  • Animal Preparation: Use tumor-bearing mice (e.g., subcutaneous xenografts). Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation or an intraperitoneal injection of ketamine/xylazine).[7]

  • Baseline Imaging: Acquire a baseline fluorescence image of the anesthetized mouse using an in vivo imaging system (IVIS) equipped with appropriate filters for the 808 nm range (e.g., Cy7 or ICG filter sets).[8][9]

  • Administration: Administer the prepared IR808 solution via intravenous (tail vein) injection.[9][10] The typical injection volume is 100-200 µL.

  • Time-Course Imaging: Perform whole-body NIR fluorescence imaging at multiple time points post-injection (p.i.) to monitor the biodistribution and tumor accumulation of the dye. Common imaging time points include 1, 4, 8, and 24 hours p.i.[6][8]

  • Ex Vivo Imaging: At the final time point (e.g., 24 hours p.i.), euthanize the mouse. Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart) and arrange them for ex vivo imaging to confirm biodistribution and quantify fluorescence intensity in each tissue.[8]

Protocol 3.3: Photothermal Therapy (PTT) Administration
  • Animal and Dye Preparation: Follow steps 1 and 3 from Protocol 3.2.

  • Tumor Targeting: Allow sufficient time for the IR808 dye to accumulate in the tumor. This is typically determined from imaging studies and is often around 24 hours post-injection.[5][11]

  • Anesthesia: Anesthetize the mouse prior to laser irradiation.

  • Laser Irradiation: Expose the tumor region to an 808 nm NIR laser at a specific power density and duration.[11] Common parameters range from 1.0 to 1.6 W/cm² for 5 to 15 minutes.[5][12]

  • Temperature Monitoring: During irradiation, monitor the temperature of the tumor surface using an infrared thermal camera to ensure it reaches the desired therapeutic range (typically >42°C) without overheating adjacent healthy tissue.[5][11]

  • Post-Treatment Monitoring: After the PTT session, return the mouse to its cage for recovery. Monitor tumor size with calipers and animal body weight every other day for a period of 14 days or more to evaluate therapeutic efficacy.[5][11]

Experimental Workflow

The following diagram illustrates the complete experimental workflow from preparation to data analysis for a typical IR808-based PTT study in mice.

PTT_Workflow A Phase 1: Preparation B Phase 2: In Vivo Procedure C Phase 3: Therapeutic Intervention D Phase 4: Data Collection & Analysis prep_dye Prepare & Sterilize IR808 Solution inject Anesthetize & Inject IR808 (Tail Vein) prep_dye->inject prep_animal Establish Tumor Model in Mice prep_animal->inject image_time Perform NIR Imaging (1h, 4h, 8h, 24h) inject->image_time irradiate Anesthetize & Irradiate Tumor (808 nm Laser, 24h p.i.) image_time->irradiate Determine Optimal Timepoint temp_monitor Monitor Tumor Temperature (IR Thermal Camera) irradiate->temp_monitor monitor_tumor Measure Tumor Volume & Body Weight (14+ days) irradiate->monitor_tumor ex_vivo Ex Vivo Imaging & Histology (Endpoint) monitor_tumor->ex_vivo analyze Analyze Data & Evaluate Efficacy ex_vivo->analyze

Caption: General experimental workflow for IR808 administration in mice.

Data Presentation

Quantitative data from published studies are summarized below for easy comparison.

Table 1: Summary of Reported Dosages and Administration Routes
Compound/FormulationDosageAdministration RouteAnimal ModelReference
IR808-DOTA5 mg/kg (IR808 equiv.)IntravenousMCF-7 Tumor-bearing Mice[5]
FBH (FeGA/BTS/IR808)10 mg/kg (FeGA equiv.)Intravenous4T1 Tumor-bearing Mice[13]
IR808-IP(n) Dyes200 µL of 200 µM soln.IntravenousHealthy Mice[6]
QD800-RGD~200 pmol/mouseIntravenousU87MG Tumor-bearing Mice[8]
Cy7-RGD500 pmol/mouseIntravenousU87MG Tumor-bearing Mice[9]
Table 2: Summary of Photothermal Therapy Parameters
Compound/FormulationLaser Wavelength (nm)Power Density (W/cm²)Irradiation Time (min)Resulting Tumor Temp.Reference
IR808-DOTA8081.010~60 °C[5]
GVs-IR808 + US8081.010ΔT of 23.2 °C[11]
PEG-PEI/CDs-E64d8081.615Not specified[12]
FBH8080.55Not specified[13]
Table 3: Example Biodistribution & Efficacy Data
ProbeTumor ModelTumor Uptake (%ID/g)Key Efficacy OutcomeReference
QD800-RGDU87MG10.7 ± 1.5High tumor-to-background ratio for imaging[8]
IR808-DOTAMCF-7Not specifiedSignificant tumor ablation after PTT[5]
GVs-IR808 + US + Laser4T1Not specifiedComplete tumor suppression over 14 days[11]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing IR808-TZ Water Solubility for In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR808-TZ, a near-infrared (NIR) photosensitizer with significant potential in preclinical research. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with the hydrophobic nature of this compound in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is the water solubility of this compound a concern for in vivo studies?

A1: The poor water solubility of this compound presents a significant hurdle for systemic administration in animal models. In aqueous environments like blood, hydrophobic molecules like this compound tend to aggregate, which can lead to several undesirable consequences:

  • Reduced Bioavailability: Aggregates are less available to reach the target tissue, diminishing the therapeutic or imaging efficacy.

  • Altered Pharmacokinetics: Aggregation can lead to rapid clearance from circulation by the reticuloendothelial system (RES), primarily in the liver and spleen, preventing accumulation at the desired site.[1]

  • Potential for Embolism: Large aggregates could potentially cause blockages in small blood vessels.

  • Inconsistent Dosing: Difficulty in preparing stable, homogenous solutions can lead to inaccurate and irreproducible dosing.

Q2: What are the primary strategies to improve the water solubility and in vivo performance of this compound?

A2: The most effective strategies involve the use of drug delivery systems that encapsulate or conjugate this compound, rendering it dispersible in aqueous media. The three main approaches are:

  • Nanoparticle Formulation: Encapsulating this compound within nanoparticles, such as those made from albumin or biodegradable polymers, can significantly improve its solubility and alter its biodistribution.[2]

  • Liposomal Encapsulation: Liposomes are lipid-based vesicles that can encapsulate hydrophobic drugs like this compound within their lipid bilayer, shielding them from the aqueous environment.[3]

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to this compound can increase its hydrodynamic radius and water solubility, leading to a longer circulation half-life.[4]

Q3: How do these different formulation strategies compare in terms of their in vivo characteristics?

A3: The choice of formulation depends on the specific experimental goals. Below is a comparative summary of key parameters for different this compound formulations.

Formulation StrategyTypical Particle Size (nm)Drug Loading Efficiency (%)In Vivo Circulation Half-lifeKey Advantages
Unformulated this compound N/A (forms aggregates)N/AVery shortSimple to prepare (if soluble in a biocompatible solvent)
Albumin Nanoparticles 100 - 200[5][6]10 - 25[5]Moderate to LongBiocompatible, biodegradable, potential for active targeting.[2]
Liposomes 80 - 150[3]70 - 98 (for hydrophobic drugs)[7]Moderate to LongHigh encapsulation efficiency for hydrophobic drugs, versatile surface modification.[3]
PEGylated this compound N/A (molecular conjugate)N/ASignificantly increased[8]Covalent attachment prevents premature drug release, reduced immunogenicity.[4]

Note: The values presented are typical ranges and can vary significantly based on the specific lipids, polymers, and preparation methods used.

Troubleshooting Guides

Problem 1: Low Encapsulation Efficiency of this compound in Liposomes

Possible Causes and Solutions:

CauseSolution
Inappropriate Drug-to-Lipid Ratio: The amount of this compound may be saturating the lipid bilayer. Optimize the drug-to-lipid ratio by preparing several small batches with varying ratios to find the optimal loading capacity.[9]
Incorrect Hydration Temperature: The hydration of the lipid film should be performed above the phase transition temperature (Tc) of the lipids to ensure proper formation of the lipid bilayers.[3][10]
Inefficient Hydration: Insufficient agitation during hydration can lead to incomplete formation of liposomes. Ensure vigorous shaking or vortexing during the hydration step.[11]
Drug Precipitation during Formulation: This compound may precipitate out of the organic solvent before the formation of the lipid film. Ensure the drug is fully dissolved in the organic solvent along with the lipids.
Leakage during Extrusion: The extrusion process, used to reduce liposome size, can sometimes cause leakage of the encapsulated drug. Minimize the number of extrusion cycles or consider using a different sizing method like sonication.
Problem 2: Aggregation of this compound Nanoparticles after Formulation

Possible Causes and Solutions:

CauseSolution
Insufficient Surface Stabilization: The nanoparticle surface may not be adequately stabilized, leading to aggregation in aqueous buffers. Incorporate a stabilizing agent, such as a PEGylated lipid or polymer, into the formulation.
Inappropriate Buffer Conditions: The pH or ionic strength of the buffer can affect nanoparticle stability. Screen different buffers (e.g., PBS, HEPES) to find the optimal conditions for your formulation.
High Nanoparticle Concentration: Highly concentrated nanoparticle suspensions are more prone to aggregation. Work with more dilute suspensions or add a cryoprotectant if freeze-drying for storage.
Residual Organic Solvent: Incomplete removal of the organic solvent used during nanoparticle preparation can lead to instability. Ensure complete evaporation of the solvent under vacuum.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Albumin Nanoparticles via Desolvation

This protocol describes a modified desolvation method for preparing this compound-loaded bovine serum albumin (BSA) nanoparticles.[12][13]

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • Ethanol (desolvating agent)

  • Glutaraldehyde solution (8% v/v in water, cross-linker)

  • Deionized water

Procedure:

  • BSA Solution Preparation: Dissolve 250 mg of BSA in 4 mL of deionized water.

  • This compound Solution Preparation: Dissolve the desired amount of this compound in a minimal volume of a suitable organic solvent (e.g., DMSO or ethanol).

  • Mixing: Add the this compound solution to the BSA solution and stir gently to mix.

  • Desolvation: Add 8 mL of ethanol dropwise to the BSA/IR808-TZ solution at a constant rate (e.g., 1 mL/min) while stirring continuously. An opalescent suspension should form.[14]

  • Cross-linking: Add 100 µL of 8% glutaraldehyde solution to the nanoparticle suspension.

  • Stirring: Continue stirring the suspension at room temperature for at least 3 hours to allow for cross-linking.

  • Purification: Purify the nanoparticles by repeated centrifugation and resuspension in deionized water to remove un-encapsulated this compound and excess reagents.

  • Storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vivo use.

Protocol 2: Encapsulation of this compound in Liposomes using the Thin-Film Hydration Method

This protocol outlines the preparation of this compound-loaded liposomes using the well-established thin-film hydration technique.[3][15][16]

Materials:

  • Phospholipids (e.g., DSPC, DMPC)

  • Cholesterol

  • This compound

  • Chloroform or a chloroform/methanol mixture

  • Phosphate-buffered saline (PBS)

Procedure:

  • Lipid and Drug Dissolution: Dissolve the phospholipids, cholesterol, and this compound in chloroform in a round-bottom flask. The molar ratio of phospholipid to cholesterol is typically around 2:1.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add PBS to the flask and hydrate the lipid film by gentle rotation at a temperature above the phase transition temperature of the phospholipids. This will result in the formation of multilamellar vesicles (MLVs).[3]

  • Sizing: To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification: Remove un-encapsulated this compound by size exclusion chromatography or dialysis.

  • Storage: Store the liposomal suspension at 4°C.

Visualizations

preclinical_evaluation_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation This compound Formulation (Nanoparticles, Liposomes, etc.) characterization Physicochemical Characterization (Size, Zeta Potential, Drug Load) formulation->characterization cellular_uptake Cellular Uptake & Localization characterization->cellular_uptake phototoxicity In Vitro Phototoxicity cellular_uptake->phototoxicity animal_model Animal Model of Disease phototoxicity->animal_model biodistribution Pharmacokinetics & Biodistribution animal_model->biodistribution imaging In Vivo Imaging biodistribution->imaging efficacy Therapeutic Efficacy imaging->efficacy toxicity Toxicity Assessment efficacy->toxicity

Caption: Preclinical evaluation workflow for this compound formulations.

pdt_apoptosis_pathway cluster_trigger Initiation cluster_cellular_damage Cellular Damage cluster_apoptosis Apoptosis Cascade light NIR Light (808 nm) ps This compound light->ps ros Reactive Oxygen Species (ROS) ps->ros mitochondria Mitochondrial Damage ros->mitochondria er ER Stress ros->er membrane Plasma Membrane Damage ros->membrane cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase3 Caspase-3 Activation er->caspase3 caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of PDT-induced apoptosis.

nanoparticle_drug_delivery cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment injection Intravenous Injection nanoparticle This compound Nanoparticle injection->nanoparticle tumor_vasculature Leaky Tumor Vasculature nanoparticle->tumor_vasculature EPR Effect internalization Cellular Internalization tumor_vasculature->internalization tumor_cell Tumor Cell drug_release This compound Release tumor_cell->drug_release internalization->tumor_cell

Caption: Nanoparticle-based drug delivery to tumor tissue via the EPR effect.

References

Technical Support Center: IR808-TZ Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of IR808-TZ aggregation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate in aqueous solutions?

This compound is a near-infrared (NIR) cyanine dye that is often used in biomedical imaging and therapeutic applications. The "TZ" designation refers to a tetrazine group, which allows for bioorthogonal conjugation to molecules containing a strained alkene or alkyne, a process known as "click chemistry". Like many cyanine dyes, this compound has a hydrophobic molecular structure. In aqueous environments, these hydrophobic molecules tend to associate with each other to minimize their contact with water, leading to the formation of aggregates. This aggregation is a thermodynamically driven process.

Q2: What are the consequences of this compound aggregation?

Aggregation of this compound can significantly impact its utility in research and clinical applications:

  • Altered Photophysical Properties: Aggregation can lead to either quenching (decrease) or a change in the fluorescence emission spectrum. This can compromise its performance as an imaging agent.

  • Reduced Bioavailability: Aggregates are often too large to be efficiently taken up by cells or to distribute evenly within tissues, limiting their effectiveness in in-vivo applications.

  • Precipitation: At high concentrations, aggregation can lead to the formation of visible precipitates, rendering the solution unusable.

  • Inconsistent Results: The extent of aggregation can be sensitive to minor variations in experimental conditions, leading to poor reproducibility.

Q3: How can I visually or spectroscopically detect this compound aggregation?

Several methods can be used to detect aggregation:

  • Visual Inspection: At high concentrations, aggregation may be visible as cloudiness or precipitate in the solution.

  • UV-Vis Spectroscopy: Aggregation often leads to changes in the absorption spectrum. Typically, the formation of H-aggregates (face-to-face stacking) results in a blue-shift of the main absorption peak, while J-aggregates (end-to-end assembly) can cause a red-shift and a narrowing of the absorption band. A deviation from the Beer-Lambert law (a non-linear relationship between absorbance and concentration) is also a strong indicator of aggregation.

  • Fluorescence Spectroscopy: Aggregation usually leads to fluorescence quenching. A decrease in fluorescence intensity that is not proportional to a decrease in concentration suggests aggregation.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. The presence of large particles (hundreds of nanometers to microns) in a solution of a small molecule dye is a clear indication of aggregation.[1][2][3][4]

Q4: What are the general strategies to prevent or reduce this compound aggregation?

The primary strategies involve modifying the formulation to increase the solubility and stability of the dye in aqueous solutions. These include:

  • Use of Surfactants: Amphiphilic molecules that can form micelles to encapsulate the hydrophobic dye.

  • Encapsulation in Nanoparticles: Loading the dye into liposomes, polymeric micelles, or other nanoparticle formulations.

  • Complexation with Cyclodextrins: Using cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior to form inclusion complexes with the dye.

  • Binding to Serum Albumin: Utilizing the natural carrier properties of proteins like human serum albumin (HSA).

  • pH Optimization: Adjusting the pH of the buffer can sometimes influence the charge and aggregation state of the dye.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate forms immediately upon dissolving this compound in buffer (e.g., PBS). High concentration of the dye exceeding its aqueous solubility. Presence of salts in the buffer can decrease the solubility of hydrophobic compounds ("salting out").- Dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) first, then add it dropwise to the aqueous buffer while vortexing.- Reduce the final concentration of this compound.- Prepare the this compound solution in deionized water first, then add concentrated buffer components.
Fluorescence intensity is lower than expected or decreases over time. Aggregation-induced fluorescence quenching. Photobleaching.- Implement one of the stabilization strategies outlined in the FAQs (surfactants, nanoparticles, cyclodextrins, albumin).- Protect the solution from light.- De-gas the solution to remove dissolved oxygen, which can contribute to photobleaching.
UV-Vis spectrum shows a blue-shifted peak or a new peak at a shorter wavelength. Formation of H-aggregates.- This is a clear sign of aggregation. Use one of the recommended stabilization methods.- Dilute the solution; if the spectral shape changes and shifts back towards the monomer peak, it confirms aggregation.
DLS results show a wide particle size distribution with large aggregates. Significant aggregation of the dye.- This confirms the presence of aggregates. Implement a stabilization strategy to reduce the particle size and polydispersity index (PDI).
Inconsistent results between experiments. Variations in solution preparation, storage time, or temperature are affecting the degree of aggregation.- Standardize the protocol for solution preparation, including the rate of addition of the dye stock to the aqueous phase and the mixing method.- Use freshly prepared solutions for each experiment.- Control the temperature during solution preparation and storage.

Quantitative Data on Stabilization Methods

The following tables summarize typical quantitative data for the stabilization of cyanine dyes. While specific data for this compound is limited in the literature, these values provide a general expectation of the effectiveness of different methods. Researchers should perform their own characterization to determine the optimal conditions for their specific application.

Table 1: Effect of Different Stabilizers on the Hydrodynamic Diameter of Cyanine Dyes in Aqueous Solution (as measured by DLS)

Formulation Typical Hydrodynamic Diameter (nm) Typical Polydispersity Index (PDI)
Cyanine Dye in PBS> 500 nm (aggregates)> 0.5
With Pluronic F127 (0.1% w/v)20 - 50 nm< 0.3
Encapsulated in Liposomes100 - 150 nm< 0.2
Complexed with HP-β-Cyclodextrin (10 mM)< 10 nm< 0.4
With Human Serum Albumin (1 mg/mL)10 - 20 nm< 0.3

Table 2: Typical Stability Constants for Cyanine Dye-Stabilizer Complexes

Complex Method of Determination Typical Stability Constant (K)
Cyanine-CyclodextrinUV-Vis or Fluorescence Spectroscopy10² - 10⁴ M⁻¹
Cyanine-Human Serum AlbuminFluorescence Quenching10⁴ - 10⁶ M⁻¹

Experimental Protocols

Protocol 1: Stabilization of this compound using Pluronic F127

This protocol describes the preparation of this compound in an aqueous solution stabilized by the non-ionic surfactant Pluronic F127.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Pluronic F127

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Spectrophotometer (UV-Vis and Fluorescence)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 1 mM.

  • Prepare a stock solution of Pluronic F127: Dissolve Pluronic F127 in PBS to a concentration of 1% (w/v).

  • Formulate the stabilized this compound solution: a. In a microcentrifuge tube, add the desired volume of the 1% Pluronic F127 stock solution. b. While vortexing the Pluronic F127 solution, add the this compound/DMSO stock solution dropwise to achieve the desired final concentration of this compound (e.g., 10 µM). c. Continue vortexing for 5 minutes to ensure thorough mixing and micelle formation. d. Incubate the solution at room temperature for 30 minutes.

  • Characterization: a. UV-Vis Spectroscopy: Acquire the absorption spectrum of the formulated solution and a control solution of this compound in PBS without Pluronic F127. Compare the spectral shape and peak position. b. Fluorescence Spectroscopy: Measure the fluorescence emission spectrum and intensity of the formulated solution and the control. c. DLS: Measure the hydrodynamic diameter and polydispersity index (PDI) to confirm the formation of monodisperse micelles and the absence of large aggregates.

Protocol 2: Encapsulation of this compound in Liposomes by Thin-Film Hydration

This protocol details the encapsulation of this compound into liposomes using the thin-film hydration method followed by extrusion.[5][6][7][8][9]

Materials:

  • This compound

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a molar ratio of 55:40:5)

  • Chloroform

  • Methanol

  • PBS, pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the lipids and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add PBS (pH 7.4) to the flask containing the dried lipid film. b. Hydrate the film by rotating the flask in the rotary evaporator (without vacuum) at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. The MLV suspension is then subjected to size reduction. For extrusion, the suspension is passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a liposome extruder. This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification (Optional): a. To remove unencapsulated this compound, the liposome suspension can be purified by size exclusion chromatography or dialysis.

  • Characterization: a. DLS: Measure the size and PDI of the final liposome formulation. b. Encapsulation Efficiency: Determine the amount of this compound encapsulated in the liposomes. This can be done by disrupting the liposomes with a detergent (e.g., Triton X-100) and measuring the absorbance or fluorescence, and comparing it to the initial amount of dye used.

Visualizations

Aggregation_Pathway Monomer This compound Monomers (in aqueous solution) Dimer Dimers Monomer->Dimer Hydrophobic Interactions Oligomer Oligomers Dimer->Oligomer Aggregate Large Aggregates (Precipitation) Oligomer->Aggregate

Figure 1. General pathway of this compound aggregation in aqueous solutions.

Stabilization_Strategies cluster_problem Problem cluster_solutions Stabilization Methods cluster_result Result Aggregated Aggregated this compound Surfactant Surfactant Micelles Aggregated->Surfactant Liposome Liposome Encapsulation Aggregated->Liposome Cyclodextrin Cyclodextrin Complexation Aggregated->Cyclodextrin Albumin Albumin Binding Aggregated->Albumin Stabilized Stabilized Monomeric This compound Surfactant->Stabilized Liposome->Stabilized Cyclodextrin->Stabilized Albumin->Stabilized Troubleshooting_Workflow Start Prepare this compound Aqueous Solution Check_Clarity Is the solution clear? Start->Check_Clarity Precipitate Precipitate Observed Check_Clarity->Precipitate No Characterize Characterize Solution: UV-Vis, Fluorescence, DLS Check_Clarity->Characterize Yes Troubleshoot_Solubility Troubleshoot Solubility: - Use co-solvent (DMSO) - Lower concentration - Change buffer Precipitate->Troubleshoot_Solubility Troubleshoot_Solubility->Start Check_Aggregation Evidence of Aggregation? Characterize->Check_Aggregation No_Aggregation Solution is Stable Proceed with Experiment Check_Aggregation->No_Aggregation No Implement_Stabilization Implement Stabilization Strategy (see Fig. 2) Check_Aggregation->Implement_Stabilization Yes Implement_Stabilization->Start

References

Technical Support Center: Optimizing IR808-TZ for Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR808-TZ, your guide to achieving optimal results in fluorescence imaging. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter while using this compound for fluorescence imaging.

Question: Why is my fluorescence signal weak or absent?

Answer:

A weak or non-existent signal can stem from several factors. Here's a checklist to diagnose the issue:

  • Suboptimal Concentration: The concentration of this compound is critical. An insufficient amount will result in a low signal. Perform a concentration titration to determine the optimal concentration for your specific cell line or tissue type.

  • Incorrect Incubation Time: Incubation time directly impacts the uptake of the dye. A short incubation may not allow for sufficient accumulation. Optimize the incubation time by testing a range of durations. For some applications, an incubation time of 30 minutes has been found to be effective.[1][2]

  • Photobleaching: IR808 dyes can be susceptible to photobleaching, which is the light-induced degradation of the fluorophore.[2] To mitigate this, minimize the exposure of your sample to the excitation light source. You can also use an anti-fade mounting medium to protect your sample.

  • Inadequate Excitation or Emission Settings: Ensure your imaging system's excitation and emission filters are correctly set for this compound. IR808 has a peak emission at 808 nm.[1]

  • Poor Water Solubility: Some near-infrared fluorescent dyes have poor water solubility, which can affect their performance.[2] Ensure the dye is fully dissolved in your buffer. Modifications to the dye, such as inclusion in nanoparticles, can improve water solubility.[1][2]

  • Cellular Health: The uptake of this compound can be dependent on cell viability and membrane potential, as it can accumulate in mitochondria of tumor cells.[2] Ensure your cells are healthy and viable during the experiment.

Question: Why is the background fluorescence high?

Answer:

High background fluorescence can obscure your signal of interest. Consider the following to reduce background:

  • Excessive Dye Concentration: While a low concentration leads to a weak signal, an overly high concentration can result in non-specific binding and high background. Refer to the concentration optimization table below and perform a titration.

  • Inadequate Washing: Insufficient washing after incubation can leave residual dye in the medium, contributing to background noise. Ensure thorough washing steps with a suitable buffer like PBS.

  • Autofluorescence: Some tissues and cell culture media components can exhibit autofluorescence in the near-infrared spectrum. Image an unstained control sample to assess the level of autofluorescence and consider using a medium with reduced autofluorescence for imaging.

  • Non-specific Binding: this compound may non-specifically bind to certain cellular components or extracellular matrix. Consider using a blocking agent, such as bovine serum albumin (BSA), to reduce non-specific binding.

Question: How can I improve the signal-to-noise ratio (SNR) of my images?

Answer:

Optimizing the signal-to-noise ratio (SNR) is crucial for obtaining high-quality fluorescence images.[3][4][5][6] Here are some strategies:

  • Optimize Dye Concentration and Incubation Time: As detailed above, finding the sweet spot for concentration and incubation time will maximize your signal while keeping the background low.

  • Adjust Imaging Parameters: Optimize the acquisition settings on your microscope, such as exposure time and camera gain. Be mindful that excessively long exposure times can increase photobleaching and background noise.

  • Background Subtraction: Most imaging software allows for background subtraction. Acquire an image of a region without any cells or tissue to determine the background signal and subtract it from your images of interest.

  • Use of Nanocarriers: Encapsulating IR808 in nanocarriers can enhance its stability and brightness, leading to an improved SNR.[7]

Frequently Asked Questions (FAQs)

What is the optimal concentration of this compound to use?

The optimal concentration of this compound is highly dependent on the specific application, cell type, and imaging modality. A titration experiment is always recommended to determine the best concentration for your experimental setup. However, based on studies with similar IR808 dyes, a starting point for in vitro experiments could be in the range of 1-10 µM.[8] For some applications, a volume of 5 μl of the dye solution has been identified as optimal.[1][2]

What is the recommended incubation time for this compound?

Similar to concentration, the ideal incubation time can vary. A good starting point is to test a range of times, for example, from 10 minutes to 1 hour. Studies have shown that for certain malignant cells, an incubation time of 10 minutes was optimal, while for others, 30 minutes yielded the best results.[1][2][8] It's important to note that prolonged incubation can potentially affect cell viability.[1][2]

Is this compound suitable for in vivo imaging?

Yes, near-infrared dyes like IR808 are well-suited for in vivo imaging due to their deep tissue penetration and reduced autofluorescence in biological tissues.[2] For in vivo studies, the dye is typically administered via intravenous injection.[8][9] The biodistribution and clearance of the dye should be considered when designing in vivo experiments.

What are the excitation and emission wavelengths for this compound?

IR808 dyes typically have an emission peak at approximately 808 nm.[1] The excitation wavelength is slightly shorter. Always refer to the specific product datasheet for the exact spectral characteristics of your this compound.

How can I minimize photobleaching of this compound?

To minimize photobleaching, limit the sample's exposure to the excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal. Using mounting media containing an antifade reagent can also help preserve the fluorescence signal.[10]

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times for IR808 Dyes in Different Applications

ApplicationCell/Tissue TypeRecommended Starting ConcentrationRecommended Incubation TimeReference
In Vitro Cell StainingMalignant Pleural Effusion Cells5 µl30 minutes[1][2]
In Vitro Cell StainingCervical Cancer Cell Lines5 µM10 minutes[8]
In Vivo ImagingTumor-bearing Mice200 µL of 200 µM solution (intravenous injection)N/A[7]

Note: These are starting recommendations. Optimization is crucial for each specific experimental setup.

Experimental Protocols

Protocol 1: In Vitro Cell Staining with this compound

This protocol provides a general guideline for staining adherent cells with this compound.

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., chamber slides, multi-well plates) and allow them to adhere and grow to the desired confluency.

  • Preparation of Staining Solution: Prepare a working solution of this compound in a suitable buffer (e.g., PBS or cell culture medium without phenol red) at the desired concentration.

  • Cell Washing: Gently wash the cells twice with warm PBS to remove any residual medium.

  • Incubation: Add the this compound staining solution to the cells and incubate for the desired time at 37°C, protected from light.

  • Washing: After incubation, remove the staining solution and wash the cells three times with warm PBS to remove any unbound dye.

  • Fixation (Optional): If required for your experimental workflow, fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing after Fixation: If fixed, wash the cells three times with PBS.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filters for IR808.

Protocol 2: In Vivo Tumor Imaging with this compound

This protocol outlines a general procedure for in vivo imaging in a tumor-bearing mouse model.

  • Animal Model: Establish a tumor model in mice according to your approved animal protocol.

  • Dye Preparation: Prepare a sterile solution of this compound in a biocompatible vehicle (e.g., saline or PBS) at the desired concentration.

  • Dye Administration: Administer the this compound solution to the mice, typically via intravenous (tail vein) injection.[8][9] The volume and concentration will depend on the specific dye formulation and animal weight.

  • Imaging Time Points: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal imaging window for tumor accumulation and background clearance.

  • Image Acquisition: Use an in vivo imaging system equipped with the appropriate laser excitation and emission filters for IR808.

  • Data Analysis: Analyze the images to quantify the fluorescence intensity in the tumor region and compare it to other tissues to determine the tumor-to-background ratio.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining/Administration cluster_imaging Imaging & Analysis cluster_optimization Optimization Loop prep_dye Prepare this compound Working Solution incubation Incubate with this compound (In Vitro) prep_dye->incubation injection Administer this compound (In Vivo) prep_dye->injection prep_cells Prepare Cells or Animal Model prep_cells->incubation prep_cells->injection washing Wash to Remove Unbound Dye incubation->washing image_acquisition Fluorescence Image Acquisition injection->image_acquisition washing->image_acquisition data_analysis Data Analysis (Signal, SNR) image_acquisition->data_analysis optimization Optimize Concentration & Incubation Time data_analysis->optimization optimization->prep_dye Iterate

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_workflow cluster_issues Common Issues cluster_solutions Troubleshooting Steps start Start Imaging Experiment issue Encounter Imaging Issue start->issue weak_signal Weak/No Signal issue->weak_signal e.g. high_background High Background issue->high_background e.g. low_snr Low SNR issue->low_snr e.g. check_conc Check/Optimize Concentration weak_signal->check_conc check_time Check/Optimize Incubation Time weak_signal->check_time check_filters Verify Filter Sets weak_signal->check_filters high_background->check_conc improve_washing Improve Washing Steps high_background->improve_washing check_autofluor Assess Autofluorescence high_background->check_autofluor low_snr->check_conc low_snr->improve_washing optimize_imaging Optimize Acquisition Parameters low_snr->optimize_imaging end Optimal Image Quality check_conc->end check_time->end check_filters->end improve_washing->end check_autofluor->end optimize_imaging->end

Caption: Troubleshooting workflow for this compound fluorescence imaging.

References

Technical Support Center: Minimizing IR808-TZ Photobleaching During Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR808-TZ, a near-infrared (NIR) dye increasingly utilized by researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize photobleaching during your microscopy experiments, ensuring the acquisition of high-quality, reliable data.

Troubleshooting Guide: Overcoming Rapid Signal Loss

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, is a common challenge in fluorescence microscopy. For cyanine dyes like this compound, this process is often exacerbated by interaction with molecular oxygen in an excited state, leading to the formation of non-fluorescent products.[1] Here are direct steps to troubleshoot and mitigate photobleaching of this compound.

Problem: My this compound signal is fading too quickly during image acquisition.

Potential Cause Troubleshooting Step Detailed Explanation
Excessive Excitation Light Intensity Reduce laser power or illumination intensity.Use the lowest possible laser power that provides an adequate signal-to-noise ratio (SNR).[1][2] This can be achieved by adjusting the laser settings on your microscope or using neutral density filters to attenuate the light before it reaches the sample.
Prolonged Exposure Time Minimize the duration of light exposure.Limit the time your sample is illuminated by the excitation source.[1][2] This can be accomplished by using more sensitive detectors, increasing camera binning, or synchronizing the illumination to only be active during image capture.
Oxygen-Mediated Photodegradation Employ antifade reagents and optimize your imaging buffer.Antifade reagents work by scavenging reactive oxygen species (ROS) that contribute to photobleaching.[1] The composition of your imaging buffer can also significantly impact dye stability.
Suboptimal Imaging Settings Adjust detector gain, pinhole size (for confocal), and camera settings.Increasing the detector gain can compensate for lower excitation power.[3] Optimizing the pinhole size on a confocal microscope can enhance signal detection efficiency, allowing for a reduction in laser power.
Inherent Photostability of the Dye Consider alternative NIR dyes if photobleaching is severe and cannot be mitigated.While this compound is a powerful tool, for extremely long-term imaging experiments, exploring dyes with intrinsically higher photostability may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

Photobleaching is the light-induced chemical degradation of a fluorescent molecule, resulting in the loss of its ability to fluoresce. This is a significant issue in fluorescence microscopy as it leads to a decrease in signal intensity over time, which can compromise the quality of images and the accuracy of quantitative data. Near-infrared dyes like this compound are susceptible to photobleaching, particularly under intense or prolonged illumination.

Q2: Which antifade reagent is best for this compound?

The ideal antifade reagent can be dye-specific. While many commercial options are available, not all are optimized for the near-infrared spectrum. It is crucial to select a reagent that is compatible with your sample and imaging conditions. Some common antifade agents, like p-Phenylenediamine (PPD), have been reported to react with and quench the fluorescence of certain cyanine dyes and should be used with caution.[4]

Comparison of Common Antifade Reagent Components:

Antifade Component Pros Cons Considerations for this compound
p-Phenylenediamine (PPD) Highly effective for many fluorophores.Can react with and quench cyanine dyes; can be toxic.[4]Use with caution; test on a non-critical sample first.
n-Propyl Gallate (NPG) Less toxic than PPD.May be less effective than PPD.A good starting point for live-cell imaging due to lower toxicity.
1,4-Diazabicyclo[2.2.2]octane (DABCO) Commercially available and widely used.Effectiveness can vary.Often included in commercial antifade formulations.
Trolox (a Vitamin E analog) Antioxidant properties; suitable for live-cell imaging.May have biological effects on cells.A good option for live-cell experiments where minimizing toxicity is critical.

This table provides a general overview. The performance of a specific antifade reagent will depend on the complete formulation of the mounting medium.

Q3: How can I optimize my microscope settings to reduce photobleaching?

Optimizing acquisition settings is a critical and effective way to minimize photobleaching. The goal is to find a balance between image quality and the preservation of the fluorescent signal.

Key Acquisition Parameters to Optimize:

Parameter Recommendation Rationale
Laser Power Use the lowest power that provides a sufficient signal-to-noise ratio.Reduces the rate of fluorophore excitation and subsequent photodegradation.
Exposure Time Keep exposure times as short as possible.Minimizes the total number of photons the sample is exposed to.[2]
Detector Gain Increase detector gain to compensate for lower excitation power.Amplifies the detected signal without increasing the excitation intensity.
Pinhole Size (Confocal) Use an optimal pinhole size for your objective.A slightly larger pinhole can increase signal detection efficiency, allowing for a reduction in laser power.
Camera Binning Increase binning to improve signal-to-noise at lower light levels.Combines pixels to create a larger "super-pixel" that is more sensitive to light.
Q4: Can I use this compound for live-cell imaging? What are the special considerations?

Yes, this compound can be used for live-cell imaging. However, minimizing phototoxicity and photobleaching is even more critical in living samples.

Protocol for Live-Cell Imaging with this compound:

  • Cell Preparation: Culture cells on glass-bottom dishes or chamber slides suitable for microscopy.

  • Labeling: Incubate cells with the appropriate concentration of this compound conjugate in a suitable buffer (e.g., phenol red-free medium) for the optimized duration, protected from light.

  • Washing: Gently wash the cells with fresh, pre-warmed imaging medium to remove unbound dye.

  • Imaging Medium: Use an imaging medium designed to maintain cell health and that is compatible with fluorescence microscopy (e.g., phenol red-free, with HEPES buffer for pH stability). Consider adding an oxygen scavenger system or a live-cell compatible antifade reagent like Trolox.

  • Microscope Setup: Use a microscope equipped with an environmental chamber to maintain optimal temperature (37°C) and CO2 levels (5%).

  • Image Acquisition:

    • Use the lowest possible laser power and exposure time.[1][2]

    • Utilize sensitive detectors to maximize signal collection.

    • Employ time-lapse settings that acquire images at the longest intervals sufficient to capture the biological process of interest.

    • Focus on a region of interest using transmitted light or a non-damaging fluorescence channel before switching to the this compound channel for acquisition.

Visualizing Experimental Workflows and Pathways

To further assist in your experimental design, the following diagrams illustrate a general workflow for minimizing photobleaching and a conceptual signaling pathway for targeted cancer therapy using this compound.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Image Acquisition cluster_analysis Data Analysis prep_cells Prepare Cells/Tissue stain Stain with this compound Conjugate prep_cells->stain mount Mount with Antifade Medium stain->mount setup Microscope Setup (Low Laser Power, High Detector Gain) mount->setup acquire Image Acquisition (Minimal Exposure Time) setup->acquire process Image Processing acquire->process quantify Quantitative Analysis process->quantify

Caption: Experimental workflow for minimizing this compound photobleaching.

signaling_pathway IR808_TZ This compound Conjugate Receptor Target Receptor (e.g., on Cancer Cell) IR808_TZ->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Drug_Release Drug Release (e.g., pH-sensitive linker) Endosome->Drug_Release Drug Therapeutic Agent Drug_Release->Drug Target Intracellular Target (e.g., DNA, Kinase) Drug->Target Apoptosis Cellular Apoptosis Target->Apoptosis

Caption: Conceptual signaling pathway for this compound mediated drug delivery.

References

troubleshooting low signal-to-noise ratio with IR808-TZ

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides troubleshooting and frequently asked questions for the near-infrared dye IR-808. The "-TZ" suffix in "IR808-TZ" may denote a specific modification or conjugation of the IR-808 dye. While the information provided here is broadly applicable to IR-808 and similar near-infrared dyes, the specific characteristics of the "TZ" modification may require additional considerations. Please consult your supplier's specific documentation for this compound if available.

Frequently Asked Questions (FAQs)

Q1: What is IR808 and what are its common applications?

IR808 is a near-infrared (NIR) heptamethine cyanine dye used in various biomedical research applications.[1] Its fluorescence in the NIR spectrum (excitation ~780 nm, emission ~808 nm) allows for deep tissue penetration with reduced autofluorescence compared to visible light fluorophores.[1][2] Common applications include:

  • Cancer Imaging: IR808 has tumor-targeting properties, accumulating in tumor cells, which makes it valuable for in vitro and in vivo cancer detection and imaging.[1][3][4]

  • Photodynamic and Photothermal Therapy: Upon NIR light irradiation, IR808 can generate reactive oxygen species and heat, enabling its use in photodynamic and photothermal cancer therapies.

  • Drug Delivery: It can be incorporated into nanoparticles or conjugated to targeting moieties to act as an imaging agent and trigger on-demand drug release.[3]

Q2: What are the known stability and solubility properties of IR808?

IR808 has several known properties that are important to consider during experimental design:

  • Solubility: IR808 is generally hydrophobic, which can lead to aggregation in aqueous solutions.[5][6] To improve water solubility, it is often conjugated with polyethylene glycol (PEG) or encapsulated in nanoparticles.[5][6]

  • Stability: The fluorescence intensity of IR808 has been shown to be stable in aqueous solutions for over two weeks.[7] It also exhibits good photostability under laser irradiation at typical power densities used for imaging.[7] However, like many fluorescent dyes, it can be susceptible to photobleaching with prolonged exposure to high-intensity light.[8]

  • Storage: It is recommended to store IR808 protected from light and moisture at -20°C.

Q3: Can the fluorescence of IR808 be quenched?

Yes, the fluorescence of IR808 can be quenched by several mechanisms. Quenching is any process that decreases the fluorescence intensity of a substance.[6] Potential causes of quenching for IR808 include:

  • Aggregation: Due to its hydrophobic nature, IR808 can form aggregates in aqueous solutions, which can lead to self-quenching and a decrease in fluorescence signal.[3]

  • Environmental Factors: The fluorescence of cyanine dyes can be sensitive to their environment. Factors such as solvent polarity, pH, and the presence of certain ions can affect fluorescence intensity.

  • Binding to Other Molecules: While binding to molecules like albumin can sometimes enhance fluorescence, interaction with other molecules could lead to quenching.[9]

Troubleshooting Low Signal-to-Noise Ratio (SNR)

A low signal-to-noise ratio can manifest as faint fluorescence, high background, or difficulty in distinguishing the signal from the background. Below are common causes and solutions.

Problem 1: Weak or No Signal

Potential Cause Troubleshooting Steps
Suboptimal Dye Concentration The concentration of this compound may be too low. Perform a concentration titration to determine the optimal concentration for your specific application. For in vitro cell staining, concentrations around 5 µM have been shown to be effective.[4][5]
Incorrect Imaging Settings Ensure that the excitation and emission filters on your imaging system are appropriate for IR808 (Excitation max ~780 nm, Emission max ~808 nm).[1]
Photobleaching Minimize the exposure of the sample to excitation light before imaging. Use neutral density filters to reduce the intensity of the excitation light. Store samples in the dark.[8]
Poor Dye Stability or Degradation Ensure that this compound has been stored correctly and is within its expiration date. Prepare fresh dilutions of the dye for each experiment. Some near-infrared dyes can be prone to degradation.[5]
Inefficient Targeting If this compound is conjugated to a targeting molecule (e.g., an antibody), the targeting efficiency may be low. Verify the binding of your conjugated molecule to its target.

Problem 2: High Background

Potential Cause Troubleshooting Steps
Excess Dye Concentration Too high a concentration of this compound can lead to non-specific binding and high background. Optimize the concentration through titration.
Inadequate Washing Steps Increase the number and/or duration of washing steps after incubation with the dye to remove unbound this compound.
Autofluorescence Although NIR imaging reduces autofluorescence, some tissues or cell culture media may still exhibit background fluorescence. Image an unstained control sample to assess the level of autofluorescence.
Contaminated Reagents or Buffers Use high-purity reagents and freshly prepared buffers to avoid fluorescent contaminants.
Non-specific Binding The hydrophobic nature of IR808 can lead to non-specific binding to cellular components or membranes. Consider using a blocking agent or a modified, more hydrophilic version of the dye if available.

Quantitative Data Summary

The following table summarizes key quantitative parameters for IR-808 based on available literature.

ParameterValueReference
Excitation Maximum ~780 nm[1]
Emission Maximum ~808 nm[1]
Quantum Yield (NIR-Ib window) 5% - 6.5%[7]
Optimal In Vitro Concentration 5 µM[4][5]
Optimal In Vitro Incubation Time 30 minutes[5]

Experimental Protocols

Protocol 1: In Vitro Staining of Cancer Cells with IR808

This protocol is adapted from studies using IR808 for imaging cancer cell lines.[4][5]

  • Cell Culture: Culture cancer cells (e.g., A549, HeLa) on glass-bottom dishes or chamber slides to the desired confluency.

  • Preparation of IR808 Staining Solution: Prepare a 5 µM working solution of IR808 in serum-free cell culture medium. Protect the solution from light.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the 5 µM IR808 staining solution to the cells and incubate for 30 minutes at 37°C in the dark.

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS to remove unbound dye.

  • Imaging:

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate NIR excitation and emission filters (e.g., excitation filter centered around 780 nm and an emission filter that collects light around 808 nm).

Visualizations

experimental_workflow Experimental Workflow: In Vitro Cancer Cell Imaging with this compound cluster_prep Preparation cluster_staining Staining cluster_post_staining Post-Staining cell_culture 1. Culture Cancer Cells prepare_dye 2. Prepare 5 µM this compound Solution wash_pre 3. Wash Cells with PBS prepare_dye->wash_pre incubate 4. Incubate with this compound (30 min, 37°C) wash_pre->incubate wash_post 5. Wash Cells 3x with PBS incubate->wash_post image 6. Image with NIR Microscope wash_post->image

Caption: Workflow for in vitro imaging of cancer cells using this compound.

troubleshooting_low_snr Troubleshooting Low Signal-to-Noise Ratio with this compound start Low Signal-to-Noise Ratio check_signal Is the signal weak or absent? start->check_signal check_background Is the background high? check_signal->check_background No weak_signal_yes Yes check_signal->weak_signal_yes Yes high_background_yes Yes check_background->high_background_yes Yes no_clear_issue Consult Further Documentation check_background->no_clear_issue No optimize_concentration Optimize Dye Concentration (Titration) weak_signal_yes->optimize_concentration check_settings Verify Imaging Settings (Ex/Em Filters) optimize_concentration->check_settings minimize_photobleaching Minimize Photobleaching (Reduce Exposure) check_settings->minimize_photobleaching check_dye_stability Check Dye Stability (Fresh Dilutions) minimize_photobleaching->check_dye_stability solution_found Problem Resolved check_dye_stability->solution_found reduce_concentration Reduce Dye Concentration high_background_yes->reduce_concentration increase_washing Increase Washing Steps reduce_concentration->increase_washing check_autofluorescence Check Autofluorescence (Unstained Control) increase_washing->check_autofluorescence use_blocking_agent Consider Blocking Agent check_autofluorescence->use_blocking_agent use_blocking_agent->solution_found

References

Technical Support Center: Enhancing IR808-TZ Tumor Accumulation and Retention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the tumor accumulation and retention of IR808-TZ, a tumor-targeting near-infrared (NIR) fluorescent dye. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving this compound tumor accumulation?

A1: The accumulation of this compound in tumor tissues is primarily governed by two principles:

  • Passive Targeting (The EPR Effect): Nanoparticle-based formulations of IR808 can leverage the Enhanced Permeability and Retention (EPR) effect. Tumor blood vessels are often leaky, with gaps between endothelial cells ranging from approximately 380 to 780 nm.[1] Nanocarriers within this size range can extravasate from these vessels into the tumor interstitium. The poor lymphatic drainage in tumors further leads to their retention.[1][2]

  • Active Targeting: This involves conjugating this compound to a ligand that specifically binds to receptors overexpressed on the surface of cancer cells. This enhances selectivity and uptake by the target cells. A common example is using urea-based ligands to target the Prostate-Specific Membrane Antigen (PSMA), which is highly overexpressed in prostate cancer.[3]

Q2: How can I improve the passive targeting and circulation time of my this compound formulation?

A2: To enhance passive targeting, you can modify the pharmacokinetic properties of the this compound agent.

  • Incorporate Nanocarriers: Formulating IR808 within nanoparticles (e.g., polymeric nanoparticles, liposomes, or gas vesicles) can facilitate accumulation via the EPR effect.[1][4]

  • Optimize Nanoparticle Properties: Factors like size, structure, and hydration play a crucial role. Studies have shown that blood circulation time and the degree of hydration significantly influence tumor uptake.[4][5] For instance, nanoparticles around 20-60 nm coated with polyethylene glycol (PEG) have demonstrated prolonged circulation.[5]

  • Use Peptide Linkers: A simple and effective strategy is to use a peptide linker. For example, a 9-amino-acid d-peptide linker was shown to extend the plasma circulation time of a photosensitizer by approximately 8.5 times compared to its shorter analog.[3]

Q3: What are effective active targeting strategies for this compound?

A3: Active targeting significantly improves the specificity of this compound. This is achieved by attaching molecules that bind to tumor-specific biomarkers.

  • PSMA Targeting: For prostate cancer, conjugating IR808 to a PSMA-targeting ligand has shown high tumor accumulation (9.74 ± 2.26 %ID/g) and excellent tumor-to-background ratios (10:1).[3]

  • RGD Peptides: For tumors expressing αvβ3 integrins, using RGD peptides as the targeting moiety can effectively guide the agent to the tumor site.[6]

Q4: Can external stimuli be used to enhance this compound delivery?

A4: Yes, external stimuli can significantly boost the delivery of this compound from the bloodstream into the tumor cells. Ultrasound is a promising technique. When IR808 is encapsulated in gas vesicles (GVs), applying ultrasound to the tumor area induces cavitation (the collapse of microbubbles).[1][7] This process temporarily disrupts cell membranes, greatly promoting the delivery of IR808 into the tumor cells, which can be visualized through a stronger fluorescent signal in the tumor tissue.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Tumor-to-Background Ratio 1. Rapid Clearance: The agent is cleared from circulation before it can accumulate in the tumor. 2. Non-specific Uptake: The agent is taken up by healthy tissues, particularly the liver and spleen.[5] 3. Poor Targeting: The targeting ligand has low affinity or the target receptor is not highly expressed on the tumor model.1. Modify Pharmacokinetics: Increase circulation time by using PEGylated nanoparticles or adding a peptide linker to the this compound construct.[3][5] 2. Enhance Specificity: Switch to a higher-affinity targeting ligand or confirm target expression on your cell line/tumor model via Western blot or IHC.[3] 3. Optimize Imaging Time: Perform a time-course study to identify the optimal imaging window when tumor accumulation is at its peak and background signal has decreased.[8]
Rapid Clearance from Circulation 1. Small Molecular Size: Low molecular weight agents are quickly filtered by the kidneys. 2. Reticuloendothelial System (RES) Uptake: Nanoparticle formulations are often cleared by the liver and spleen.1. Increase Size: Formulate this compound into a nanoparticle-based system.[4] 2. Surface Modification: Coat nanoparticles with PEG ("stealth" coating) to reduce RES uptake and prolong circulation.[5] 3. Bioconjugation: Attach a peptide linker to increase hydrodynamic radius and circulation half-life.[3]
Inconsistent Tumor Accumulation 1. Tumor Heterogeneity: Variations in vascular permeability and target receptor expression between tumors. 2. Administration Variability: Inconsistent intravenous injection technique.1. Use Orthotopic or Metastatic Models: These may provide a more consistent tumor microenvironment compared to subcutaneous models.[3] 2. Standardize Procedures: Ensure consistent injection volume, rate, and technique for all subjects. Use a cohort of animals with similar tumor volumes.[9][10]
Low Therapeutic Efficacy Despite Accumulation 1. Insufficient Penetration: The agent accumulates in the tumor interstitium but does not efficiently enter cancer cells. 2. Low Photothermal Conversion: The formulation has a low light-to-heat conversion efficiency.1. Use Ultrasound-Enhanced Delivery: Apply focused ultrasound to the tumor to induce cavitation and enhance intracellular uptake.[1] 2. Combine Therapies: Integrate this compound with other modalities. For example, co-delivering a chemotherapeutic agent or using a formulation that also enables photodynamic therapy (PDT) can create a synergistic anti-tumor effect.[11][12]

Quantitative Data Summary

The tables below summarize quantitative data from studies on various IR808 formulations to facilitate comparison.

Table 1: Comparison of Tumor Accumulation for Different IR808 Formulations

FormulationTargeting StrategyTumor ModelPeak Tumor Accumulation (%ID/g)Time to PeakCitation(s)
LC-Pyro (PSMA-targeted) Active (PSMA ligand)PSMA+ PC3 PIP (Subcutaneous)9.74 ± 2.2624 h[3]
PSMA-1-IR800 Active (PSMA ligand)PSMA+ PC3pip (Flank)>10-fold higher than PSMA-4 h[8]
GVs-IR808 + Ultrasound Passive (EPR) + Ultrasound4T1 Breast CancerSignificantly enhanced vs. no USN/A[1]
Au-Bi-GSH@IR808 Passive (EPR)N/AN/AN/A[11][13]
Nanolatex-60 Passive (EPR)N/AClearly visualized at 24-48h24-48 h[5]

Note: %ID/g = percentage of injected dose per gram of tissue. Data is presented as reported in the respective studies.

Experimental Protocols

Protocol 1: In Vivo Biodistribution and Tumor Uptake Assessment

  • Animal Model: Use tumor-bearing mice (e.g., subcutaneous, orthotopic, or metastatic models). Ensure tumors reach a suitable size (e.g., 100-200 mm³) before injection.[3]

  • Agent Administration: Intravenously inject the this compound formulation via the tail vein. The typical injection volume is 100-200 µL.[14]

  • NIR Fluorescence Imaging:

    • Anesthetize the mice at predetermined time points post-injection (e.g., 1, 4, 8, 24, 48, 72 hours).[6]

    • Place the mouse in an in vivo imaging system (IVIS) or a similar NIR imaging device.

    • Acquire whole-body fluorescence images using an appropriate excitation laser (e.g., 808 nm) and emission filter (e.g., >1000 nm).[6]

  • Data Analysis:

    • Draw regions of interest (ROIs) over the tumor and a background area (e.g., skin or muscle).[6][14]

    • Quantify the average fluorescence intensity in each ROI.

    • Calculate the tumor-to-background ratio at each time point to determine the optimal imaging window.[6]

  • Ex Vivo Analysis (Optional but Recommended):

    • At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the excised organs using the NIR imaging system to confirm biodistribution.[6]

    • Quantify the fluorescence intensity in each organ to determine the percentage of injected dose per gram of tissue (%ID/g).

Protocol 2: Ultrasound-Enhanced Delivery of this compound

  • Animal and Agent Setup: Use tumor-bearing mice injected with an ultrasound-responsive this compound formulation (e.g., GVs-IR808).[1]

  • Systemic Administration: Inject the GVs-IR808 formulation intravenously.

  • Ultrasound Application:

    • At a time point when the agent is circulating and has begun to accumulate in the tumor (determined from biodistribution studies), anesthetize the mouse.

    • Apply ultrasound gel to the skin over the tumor.

    • Use a focused ultrasound transducer to irradiate the tumor area. The ultrasound parameters (frequency, power, duration) must be optimized for inducing a cavitation effect without causing thermal damage.[1]

  • Post-Ultrasound Imaging:

    • Immediately following the ultrasound treatment, perform NIR fluorescence imaging as described in Protocol 1.

    • Include a control group of mice that receive the GVs-IR808 injection but no ultrasound treatment.

  • Evaluation:

    • Compare the fluorescence signal intensity in the tumors of the ultrasound-treated group versus the control group. A significantly higher signal in the treated group indicates successful enhancement of delivery.[1]

    • Histological analysis of tumor sections can also be performed to visualize the distribution of the fluorescent agent within the tumor tissue.[1]

Visual Diagrams

Enhancing_IR808_Delivery cluster_Strategies Strategies for Enhanced Tumor Accumulation cluster_Methods Implementation Methods cluster_Outcome Desired Outcomes Passive Passive Targeting (EPR Effect) Nano Nanoparticle Formulation (e.g., Liposomes, GVs) Passive->Nano PK Pharmacokinetic Modulation (e.g., PEGylation, Peptide Linkers) Passive->PK Active Active Targeting Ligand Ligand Conjugation (e.g., PSMA, RGD) Active->Ligand Stimuli Stimuli-Responsive Delivery Ultrasound External Stimulus (e.g., Focused Ultrasound) Stimuli->Ultrasound OutcomeNode Increased Tumor Accumulation Improved Retention Higher Tumor-to-Background Ratio Nano->OutcomeNode PK->OutcomeNode Ligand->OutcomeNode Ultrasound->OutcomeNode

Caption: Key strategies and methods for enhancing this compound tumor delivery.

Troubleshooting_Workflow Start Start: Poor this compound Tumor Accumulation CheckPK Is circulation half-life too short? Start->CheckPK CheckTarget Is active targeting used? CheckPK->CheckTarget No ModifyPK Action: Modify formulation (PEGylation, nanoparticles, peptide linkers) CheckPK->ModifyPK Yes AddTarget Action: Add targeting ligand (e.g., PSMA, RGD) CheckTarget->AddTarget No CheckReceptor Verify receptor expression on tumor model CheckTarget->CheckReceptor Yes CheckDose Is tumor signal weak despite good targeting? UseStimuli Action: Use external stimulus (e.g., Ultrasound) to enhance intracellular delivery CheckDose->UseStimuli Yes End Re-evaluate In Vivo CheckDose->End No ModifyPK->End AddTarget->End CheckReceptor->CheckDose UseStimuli->End

Caption: A decision tree for troubleshooting poor this compound tumor accumulation.

References

Technical Support Center: IR808-TZ Stability in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating stability issues associated with the near-infrared fluorescent dye IR808-TZ in biological media. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a near-infrared heptamethine cyanine dye. These dyes are widely used in biomedical research for applications such as in vivo imaging, photothermal therapy (PTT), and photodynamic therapy (PDT) due to their deep tissue penetration and minimal background autofluorescence.

Q2: What are the primary stability concerns when working with this compound in biological media?

The main stability issues encountered with this compound in biological environments such as plasma, serum, and cell culture media include:

  • Aggregation: Cyanine dyes like this compound have a tendency to form aggregates in aqueous solutions, which can lead to altered photophysical properties, including fluorescence quenching and reduced photothermal conversion efficiency.

  • Photobleaching: Upon exposure to excitation light, the fluorescent properties of this compound can irreversibly degrade, resulting in signal loss over time.

  • Chemical Degradation: The chemical structure of this compound can be susceptible to degradation in the complex enzymatic and chemical environment of biological media, leading to a loss of function.

  • Protein Binding: this compound can non-specifically bind to proteins, particularly albumin, which is abundant in plasma and serum. This interaction can alter its fluorescence quantum yield and biodistribution.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Low or No Fluorescent Signal

  • Possible Cause A: Aggregation.

    • Troubleshooting:

      • Solvent Optimization: Ensure this compound is fully dissolved in an appropriate organic solvent (e.g., DMSO) before dilution into aqueous biological media.

      • Concentration Check: High concentrations of the dye can promote aggregation. Consider working at lower, optimized concentrations.

      • Formulation: For in vivo applications, consider encapsulating this compound in nanoparticles or conjugating it to hydrophilic polymers like polyethylene glycol (PEG) to improve solubility and reduce aggregation.

  • Possible Cause B: Photobleaching.

    • Troubleshooting:

      • Minimize Light Exposure: Protect the this compound solution from light by using amber vials or wrapping containers in aluminum foil. During microscopy, use the lowest possible excitation power and exposure time.

      • Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent.

  • Possible Cause C: Chemical Degradation.

    • Troubleshooting:

      • Fresh Preparation: Prepare this compound solutions fresh for each experiment.

      • Storage Conditions: Store stock solutions at -20°C and protect from light and moisture. A product data sheet for a similar compound, IR-808, suggests a shelf-life of one year under these conditions.[1]

Issue 2: High Background Signal

  • Possible Cause: Non-specific Binding.

    • Troubleshooting:

      • Blocking Agents: In cell-based assays, use appropriate blocking buffers (e.g., BSA or serum from a non-reactive species) to reduce non-specific binding to cell surfaces or other proteins.

      • Washing Steps: Optimize the number and duration of washing steps to remove unbound dye without causing excessive cell detachment or signal loss.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Biological Media (Plasma/Serum/Cell Culture Medium)

This protocol provides a framework for evaluating the stability of this compound over time in a liquid biological matrix.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Biological medium (e.g., human serum, fetal bovine serum, DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

  • Spectrophotometer

Methodology:

  • Preparation of Working Solution: Dilute the this compound stock solution in the biological medium to the desired final concentration (e.g., 10 µM). Prepare a control sample in PBS.

  • Incubation: Incubate the plate at 37°C in a light-protected environment.

  • Time-Point Measurements: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), measure the fluorescence intensity and absorbance spectrum of the samples.

  • Data Analysis: Plot the fluorescence intensity and peak absorbance as a function of time. A decrease in these values indicates degradation or aggregation. The half-life of the dye in the specific medium can be calculated from the degradation curve.

Protocol 2: Evaluation of this compound Photostability

This protocol assesses the photostability of this compound under continuous light exposure.

Materials:

  • This compound solution in the desired biological medium

  • Fluorescence microscope with a suitable filter set for this compound

  • Time-lapse imaging software

Methodology:

  • Sample Preparation: Prepare a sample of this compound in the biological medium on a microscope slide.

  • Image Acquisition: Acquire an initial image (t=0) using a defined excitation intensity and exposure time.

  • Continuous Exposure: Continuously expose the sample to the excitation light.

  • Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).

  • Data Analysis: Measure the mean fluorescence intensity of a region of interest (ROI) in each image. Plot the normalized fluorescence intensity against time. The rate of fluorescence decay indicates the degree of photobleaching.

Quantitative Data Summary

Diagrams

Experimental_Workflow_for_Stability_Assessment Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare this compound solution in biological medium incubate Incubate at 37°C (light-protected) prep->incubate measure Measure Fluorescence & Absorbance at various time points incubate->measure analyze Plot data and calculate stability parameters measure->analyze

Caption: Workflow for assessing this compound stability in biological media.

Troubleshooting_Logic_for_Low_Signal Troubleshooting Low Fluorescence Signal with this compound cluster_causes Potential Causes cluster_solutions Solutions start Low or No Signal aggregation Aggregation? start->aggregation photobleaching Photobleaching? start->photobleaching degradation Degradation? start->degradation sol_agg Optimize solvent, concentration, or use formulation aggregation->sol_agg sol_photo Minimize light exposure, use antifade reagents photobleaching->sol_photo sol_deg Prepare fresh solutions, store properly degradation->sol_deg

Caption: Troubleshooting logic for low this compound fluorescence signal.

References

Technical Support Center: Strategies to Prevent IR808 Degradation In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR808, a near-infrared (NIR) fluorescent dye. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of IR808 in vivo, ensuring experimental success and data reliability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during in vivo experiments with IR808 and provide actionable solutions.

FAQ 1: My in vivo fluorescence signal with IR808 is weak and fades quickly. What could be the cause and how can I improve it?

Answer:

Weak and rapidly fading fluorescence signals are often due to the inherent instability and degradation of free IR808 in biological environments. IR808 is known for its poor stability and tendency to aggregate at room temperature, which can be exacerbated in vivo.[1] To overcome this, several strategies can be employed to enhance its photostability and brightness.

Troubleshooting Steps:

  • Albumin Binding: One of the most effective methods to enhance the stability and fluorescence of IR808 is to complex it with albumin, such as Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA). The hydrophobic pockets of albumin confine the IR808 molecule, which can lead to a significant increase in brightness and photostability.[2][3] Common cyanine dyes with a meso-Cl group, like IR808, can rapidly and covalently bind to endogenous albumin, forming stable complexes.[2] This binding restricts twisted intramolecular charge transfer (TICT) and prevents aggregation-caused quenching.[2]

  • Nanoparticle Encapsulation: Encapsulating IR808 into nanoparticles provides a protective shell, shielding it from the surrounding biological environment and preventing degradation. This approach has been shown to improve water solubility and photostability.[1]

Quantitative Improvements with Stabilization Strategies:

Stabilization StrategyKey ImprovementReference
Binding to Bovine Serum Albumin (BSA) 10-fold increase in brightness compared to PBS buffer.[2]
Binding of IR-808-IP to BSA 36-fold increase in brightness compared to PBS buffer.[2]
Encapsulation in Gas Vesicles (GVs-IR808) Photothermal conversion efficiency (η) of 41%.[4]
Encapsulation in Au-Bi bimetallic nanoparticles (Au-Bi-GSH@IR808) Enhanced photothermal and photodynamic effects.[5]
Encapsulation in Nanoethosomes (IR-808-ES) Enhanced ROS generation and hyperthermia.[6]
FAQ 2: I'm observing high non-specific background signals in my in vivo imaging experiments with IR808.

Answer:

High non-specific background can result from the uncontrollable and irreversible binding of IR808 to endogenous albumin, leading to unregulated circulation time and accumulation in non-target tissues.[2][3]

Troubleshooting Steps:

  • Chemical Modification for Controlled Albumin Binding: To regulate the interaction with albumin, the chemical structure of the dye can be modified. For instance, attaching a varying number of albumin-binding moieties, such as 4-(4-iodophenyl) butanoic acid (IP), allows for more dynamic and controllable binding.[2][3] This approach can help in programming the imaging window and reducing non-specific signals.[3]

  • Targeting Ligand Conjugation: For tumor imaging, conjugating a targeting ligand to the IR808-nanoparticle complex can improve specific accumulation at the tumor site and reduce off-target binding.

FAQ 3: What are the best practices for preparing and handling IR808 to minimize degradation before in vivo administration?

Answer:

Proper handling of IR808 before injection is crucial to maintain its integrity.

Best Practices:

  • Storage: Store IR808 and its formulations at –20°C as recommended.[1]

  • Avoid Repeated Freeze-Thaw Cycles: Repeated freezing and thawing can impact the precision of experimental data.[1] Aliquot solutions into single-use volumes to avoid this.

  • Solvent Choice: While IR808 is water-soluble, it can still aggregate.[1] Using solvents like DMSO for initial stock solutions is common, but ensure the final concentration of DMSO in the injectate is non-toxic. For nanoparticle formulations, ensure they are well-dispersed in a biocompatible buffer like PBS before injection.

Experimental Protocols

Below are generalized methodologies for key stabilization strategies. For detailed protocols, please refer to the cited literature.

Protocol 1: Preparation of IR808-Albumin Complex

This protocol describes the general steps for complexing IR808 with BSA.

  • Reagent Preparation:

    • Prepare a stock solution of IR808 in DMSO.

    • Prepare a solution of Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).

  • Complexation:

    • Mix the IR808 stock solution with the BSA solution at an equimolar concentration.

    • Incubate the mixture at 37°C for 2 hours to allow for binding.[2][7]

  • Characterization (Optional but Recommended):

    • Confirm binding and fluorescence enhancement using fluorescence spectroscopy.

    • Analyze the complex formation using gel electrophoresis.[2]

Protocol 2: General Workflow for Encapsulation of IR808 in Nanoparticles

This outlines a general workflow for encapsulating IR808 within a nanoparticle system. The specific details will vary depending on the type of nanoparticle.

  • Nanoparticle Synthesis: Synthesize the desired nanoparticles (e.g., MnO, Gas Vesicles) according to established protocols.

  • IR808 Loading/Conjugation:

    • For encapsulation, IR808 is typically mixed with the nanoparticle precursors during the synthesis process.

    • For surface conjugation, nanoparticles are activated and then reacted with a modified IR808 molecule. The conjugation efficiency between gas vesicles and IR808 has been reported to be around 43%.[4]

  • Purification: Remove unloaded IR808 and other reactants through methods like dialysis or centrifugation.

  • Characterization:

    • Confirm the size and morphology of the IR808-loaded nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Verify the successful loading of IR808 by measuring the absorbance and fluorescence spectra.

Visualized Workflows and Pathways

Workflow for Stabilizing IR808 via Albumin Binding

Albumin_Binding_Workflow cluster_preparation Preparation cluster_process Process cluster_outcome Outcome IR808 IR808 Stock (DMSO) Mix Mix IR808 & Albumin IR808->Mix Albumin Albumin Solution (PBS) Albumin->Mix Incubate Incubate (37°C, 2h) Mix->Incubate StableComplex Stable IR808-Albumin Complex Incubate->StableComplex EnhancedSignal Enhanced Fluorescence & Stability StableComplex->EnhancedSignal

Caption: Workflow for enhancing IR808 stability through albumin binding.

General Workflow for IR808 Nanoparticle Encapsulation

Nanoparticle_Encapsulation_Workflow Start Start NP_Synth Synthesize Nanoparticles Start->NP_Synth IR808_Prep Prepare IR808 Solution Start->IR808_Prep Encapsulation Encapsulate/Conjugate IR808 with Nanoparticles NP_Synth->Encapsulation IR808_Prep->Encapsulation Purification Purify IR808-Loaded Nanoparticles Encapsulation->Purification Characterization Characterize Nanoparticles (Size, Loading) Purification->Characterization InVivo In Vivo Application Characterization->InVivo

Caption: General experimental workflow for IR808 nanoparticle encapsulation.

Logical Relationship of IR808 Degradation and Prevention Strategies

Degradation_Prevention cluster_problem Problem cluster_consequences Consequences cluster_solutions Solutions IR808 Free IR808 in vivo Degradation Degradation & Aggregation IR808->Degradation leads to WeakSignal Weak Fluorescence Degradation->WeakSignal PoorStability Poor Photostability Degradation->PoorStability NonSpecific Non-specific Binding Degradation->NonSpecific AlbuminBinding Albumin Binding AlbuminBinding->Degradation Prevents NanoEncapsulation Nanoparticle Encapsulation NanoEncapsulation->Degradation Prevents ChemMod Chemical Modification ChemMod->NonSpecific Reduces

Caption: Logical flow from IR808 degradation to prevention strategies.

References

Technical Support Center: IR808-TZ Photothermal Conversion Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the photothermal conversion efficiency of IR808-TZ in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photothermal conversion efficiency important?

A1: this compound is a derivative of the near-infrared (NIR) cyanine dye IR808. Its importance lies in its ability to absorb light in the NIR region (around 808 nm) and convert it into heat. This property is crucial for applications like photothermal therapy (PTT), where localized heat is used to ablate cancer cells.[1][2] The photothermal conversion efficiency (PCE) is a key metric that determines how effectively the dye can generate heat upon laser irradiation.[3] A higher PCE means more effective therapeutic outcomes at lower, safer laser power densities.[4]

Q2: What are the common challenges encountered when working with cyanine dyes like this compound?

A2: Cyanine dyes, including IR808 and its derivatives, often face several challenges that can impact their performance. These include:

  • Poor aqueous solubility and stability : These dyes can aggregate in aqueous solutions, which can alter their photophysical properties and reduce their efficiency.[5][6]

  • Photobleaching : Under prolonged laser irradiation, the dye's structure can be irreversibly damaged, leading to a loss of absorption and, consequently, reduced heat generation.[2]

  • Rapid systemic clearance : When used in vivo, small molecule dyes like IR808 are often quickly cleared from the bloodstream, limiting their accumulation in the target tissue.[2][5]

  • Low photothermal conversion efficiency : The intrinsic PCE of the dye might be insufficient for effective therapy, necessitating strategies to enhance it.[4][6]

Q3: How can the photothermal conversion efficiency of this compound be improved?

A3: Several strategies can be employed to enhance the PCE of this compound:

  • Nanoparticle Formulation : Encapsulating or conjugating this compound with nanoparticles can improve its stability, solubility, and delivery to target sites.[5][7][8] For instance, loading IR808 into nanoethosomes has been shown to enhance its photothermal effect.[7][8]

  • Plasmonic Enhancement : Coupling with plasmonic nanoparticles, such as gold nanorods, can significantly enhance the light absorption and subsequent heat generation of the dye.[9]

  • Aggregation Control : While uncontrolled aggregation is often detrimental, forming specific types of aggregates (J-aggregates) can sometimes lead to enhanced photothermal properties.[7][8]

  • Molecular Modification : Structural modifications to the cyanine dye itself can tune its photophysical properties to favor non-radiative decay pathways (heat generation) over fluorescence.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low temperature increase upon laser irradiation.

Possible Cause Troubleshooting Step
Incorrect Wavelength or Power Density Ensure the laser wavelength matches the maximum absorption peak of this compound (around 808 nm). Verify the laser power output and calculate the power density at the sample surface. For in vitro studies, power densities of 0.5-1.0 W/cm² are commonly used.[1][6]
Aggregation of this compound Characterize the aggregation state of your this compound solution using UV-Vis spectroscopy. Aggregation can cause a shift in the absorption peak and a decrease in the molar extinction coefficient. Consider using a co-solvent or encapsulating the dye in a nanoparticle system to improve solubility.[5]
Photobleaching Measure the absorption spectrum of your sample before and after laser irradiation. A significant decrease in the absorption peak indicates photobleaching.[2] Reduce the laser power density or the irradiation time. Consider using a formulation that protects the dye from degradation.
Low Concentration The temperature increase is dependent on the concentration of the photothermal agent.[1] Ensure you are using an adequate concentration of this compound.

Issue 2: Inconsistent or non-reproducible heating results.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize your protocol for preparing the this compound solution or formulation to ensure batch-to-batch consistency.
Variations in Experimental Setup Ensure the distance between the laser and the sample is fixed for all experiments.[1] Use a consistent sample volume and container. Environmental factors like ambient temperature can also affect the results, so it's important to record and control for them.[11]
Inaccurate Temperature Measurement The placement of the temperature probe (thermocouple) can significantly impact readings. An infrared thermal camera can provide a more accurate and non-invasive measurement of the solution's temperature profile.[1][11]

Issue 3: Poor in vivo therapeutic efficacy.

Possible Cause Troubleshooting Step
Inefficient Delivery to Target Site Free IR808 dye is often cleared quickly from circulation.[2][5] Consider using a nanocarrier system to improve the circulation time and passive targeting to the tumor via the enhanced permeability and retention (EPR) effect.[1][12]
Insufficient Light Penetration For in vivo applications, the depth of light penetration can be a limiting factor.[2] Ensure the tumor model is suitable for PTT and that the laser can effectively irradiate the tumor mass.
Low Accumulation of this compound in the Tumor Use imaging techniques (e.g., fluorescence imaging) to confirm the accumulation of your this compound formulation at the tumor site before commencing photothermal therapy.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for IR808 and similar cyanine dyes from published studies. This data can serve as a benchmark for your own experiments.

Table 1: Photothermal Performance of IR808 Formulations

FormulationConcentration (µg/mL)Laser Power Density (W/cm²)Irradiation Time (min)Temperature Increase (ΔT in °C)Citation
Free IR8081601.0531.7[1]
GVs-IR8081601.0530.0[1]
IR808-DOTA (in vivo)5 mg/kg1.010~35 (at 1 min)[13]
Au-Bi-GSH@IR808---PCE = 34.2%[14][15]

Table 2: General Properties of Near-Infrared Cyanine Dyes for PTT

PropertyDesired Value/CharacteristicRationaleCitation
Absorption Wavelength 700-900 nm"Biological transparency window" with deeper tissue penetration.[2]
Molar Extinction Coefficient > 1 x 10⁵ M⁻¹cm⁻¹High light absorption capacity.[2]
Photothermal Conversion Efficiency (PCE) As high as possibleEfficient conversion of light to heat for therapy.[4]
Biocompatibility Low toxicityEssential for safe in vivo applications.[2]

Experimental Protocols

Protocol: Measurement of Photothermal Conversion Efficiency (PCE)

This protocol outlines a common method for determining the PCE of a photothermal agent like this compound in a solution.

1. Materials and Equipment:

  • This compound solution of known concentration.

  • Quartz cuvette.

  • 808 nm continuous-wave laser.

  • Power meter.

  • Infrared (IR) thermal camera or a thermocouple.

  • Magnetic stirrer and stir bar (optional, but recommended for uniform heating).[11]

  • Data acquisition software.

2. Procedure:

  • Sample Preparation: Place a known volume (e.g., 2 mL) of the this compound solution into the quartz cuvette. Use the same solvent as a negative control.

  • Laser Setup: Position the laser to irradiate the center of the cuvette. Measure the laser power (P) and the area of the laser spot (S) to determine the power density (I = P/S).

  • Temperature Recording (Heating Phase):

    • Place the cuvette in a thermally insulated holder.

    • Begin recording the temperature of the solution using the IR thermal camera or thermocouple.

    • Turn on the laser and continue recording the temperature at regular intervals (e.g., every 30 seconds) until the temperature reaches a steady state (T_max).[1][11] This phase typically lasts for 5-10 minutes.

  • Temperature Recording (Cooling Phase):

    • Turn off the laser.

    • Continue to record the temperature as the solution cools down to the ambient temperature (T_amb).[11]

  • Data Analysis:

    • Plot the temperature as a function of time for both the heating and cooling phases.

    • The PCE (η) can be calculated using the following equation, based on the energy balance of the system:

      η = [hS(T_max - T_amb) - Q_dis] / [I(1 - 10^(-A_808))]

      Where:

      • h is the heat transfer coefficient.

      • S is the surface area of the container.

      • T_max is the maximum steady-state temperature.

      • T_amb is the ambient temperature.

      • Q_dis is the heat dissipated from the light absorbed by the solvent and container.

      • I is the incident laser power.

      • A_808 is the absorbance of the this compound solution at 808 nm.

    • The term hS can be determined from the cooling phase data by plotting the negative natural logarithm of the driving force temperature (θ = (T - T_amb) / (T_max - T_amb)) versus time. The slope of the linear fit of this plot gives the time constant (τ_s), and hS can be calculated from τ_s.[16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_sample Prepare this compound Solution setup Setup Laser and Temperature Probe prep_sample->setup prep_control Prepare Solvent Control prep_control->setup heating Irradiate with 808 nm Laser (Heating Phase) setup->heating cooling Turn off Laser (Cooling Phase) heating->cooling record Record Temperature vs. Time cooling->record plot_data Plot T vs. t Curve record->plot_data calculate Calculate Photothermal Conversion Efficiency (η) plot_data->calculate

Caption: Experimental workflow for measuring photothermal conversion efficiency.

factors_influencing_pce cluster_intrinsic Intrinsic Properties cluster_extrinsic Experimental Conditions cluster_formulation Formulation Strategy pce Photothermal Conversion Efficiency (PCE) of this compound molecular_structure Molecular Structure molecular_structure->pce aggregation_state Aggregation State aggregation_state->pce photostability Photostability photostability->pce laser_power Laser Power Density laser_power->pce wavelength Excitation Wavelength wavelength->pce solvent Solvent Environment solvent->pce concentration Dye Concentration concentration->pce nanocarrier Nanocarrier Encapsulation nanocarrier->pce plasmonic_coupling Plasmonic Coupling plasmonic_coupling->pce

Caption: Key factors influencing the photothermal conversion efficiency of this compound.

References

Validation & Comparative

A Head-to-Head Comparison: IR808-TZ vs. ICG for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorophores for in vivo imaging, the choice of a suitable dye is paramount for achieving high-quality, reliable data. This guide provides an objective comparison of IR808-TZ, a tumor-targeting heptamethine cyanine dye, and Indocyanine Green (ICG), the long-standing clinical benchmark.

This comparison delves into their fundamental properties, tumor-targeting mechanisms, and performance in preclinical imaging, supported by experimental data. We aim to equip researchers with the necessary information to make an informed decision based on the specific requirements of their in vivo imaging studies.

Key Performance Metrics: A Quantitative Overview

The following table summarizes the key quantitative parameters of this compound and ICG based on available data. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and thus values are presented with their respective contexts.

PropertyThis compoundIndocyanine Green (ICG)
Maximum Absorption (λmax) ~776 nm[1]~780 nm in blood/plasma
Maximum Emission (λem) ~790 nm (NIR-Ia), ~930 nm (NIR-Ib)[1]~810 nm in blood/plasma
Quantum Yield (Φ) ~5.9% (in aqueous solution, NIR-Ib window)[1][2]Low, highly dependent on solvent and binding to plasma proteins.
Photostability Good photostability under laser irradiation.[2][3]Prone to degradation and aggregation in aqueous solutions.
Tumor-to-Background Ratio (TBR) Significant tumor-to-background ratios observed in vivo.[4][5]Lower TBR compared to targeted dyes, relies on EPR effect.
Tumor Targeting Mechanism Active targeting via Organic Anion-Transporting Polypeptides (OATPs).[6][7][8]Passive accumulation via the Enhanced Permeability and Retention (EPR) effect.[9]
In Vivo Clearance Primarily hepatic clearance.Rapid hepatic clearance.

Tumor Targeting Mechanisms: A Fundamental Difference

The primary distinction between this compound and ICG lies in their mechanism of tumor accumulation, a critical factor for achieving high-contrast in vivo images.

This compound: Active, "Structure-Inherent" Targeting

This compound belongs to a class of heptamethine cyanine dyes that possess an intrinsic ability to selectively accumulate in tumor cells.[8] This "structure-inherent targeting" is primarily mediated by Organic Anion-Transporting Polypeptides (OATPs) , which are overexpressed on the surface of various cancer cells compared to normal cells.[6][7] The process is further enhanced by the hypoxic microenvironment often found in solid tumors.[6] This active transport mechanism leads to a more specific and prolonged retention of the dye within the tumor tissue.

This compound Tumor Targeting Pathway IR808_TZ This compound OATP OATP Transporter IR808_TZ->OATP Binding IR808_TZ_in This compound OATP->IR808_TZ_in Active Transport Mitochondria Mitochondria IR808_TZ_in->Mitochondria Accumulation Lysosome Lysosome IR808_TZ_in->Lysosome Accumulation

This compound's active tumor targeting mechanism.

ICG: Passive Accumulation

ICG, in contrast, does not possess an inherent tumor-targeting capability. Its accumulation in tumors is a passive process driven by the Enhanced Permeability and Retention (EPR) effect .[9] The leaky vasculature and poor lymphatic drainage characteristic of many solid tumors allow ICG, which is largely bound to plasma proteins, to extravasate into the tumor interstitium and be retained. While effective to some extent, this passive mechanism is less specific than active targeting and can result in lower tumor-to-background ratios.

Experimental Protocols for In Vivo Imaging

To provide a practical framework, a generalized experimental protocol for a comparative in vivo imaging study in a murine tumor model is outlined below. This protocol is a composite based on common practices and should be adapted to specific experimental needs.

1. Animal Model and Tumor Induction:

  • Animal: Immunocompromised mice (e.g., nude or SCID).

  • Cell Line: A cancer cell line known to express OATPs (e.g., various carcinoma cell lines).

  • Induction: Subcutaneous injection of cancer cells into the flank of the mouse. Allow tumors to reach a suitable size (e.g., 100-200 mm³) before imaging.

2. Imaging Agent Preparation and Administration:

  • This compound: Dissolve in a suitable solvent (e.g., a mixture of DMSO and saline) to the desired concentration.

  • ICG: Reconstitute with sterile water.

  • Administration: Intravenous (i.v.) injection via the tail vein. The typical dosage for preclinical imaging can range from 0.1 to 1 mg/kg.

3. In Vivo Fluorescence Imaging:

  • Imaging System: An in vivo imaging system (IVIS) equipped for NIR fluorescence imaging with appropriate excitation and emission filters for both dyes.

  • Anesthesia: Anesthetize the mice during imaging (e.g., using isoflurane).

  • Imaging Timepoints: Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for each dye.

4. Data Analysis:

  • Region of Interest (ROI): Draw ROIs around the tumor and a contralateral non-tumor area (background).

  • Quantification: Measure the average fluorescence intensity within the ROIs.

  • Tumor-to-Background Ratio (TBR): Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

Comparative In Vivo Imaging Workflow Tumor_Model Establish Xenograft Tumor Model Dye_Prep Prepare this compound and ICG Solutions Tumor_Model->Dye_Prep Injection Intravenous Injection Dye_Prep->Injection Imaging In Vivo NIR Fluorescence Imaging (Multiple Time Points) Injection->Imaging Analysis Image Analysis: ROI Selection & TBR Calculation Imaging->Analysis Comparison Compare Performance: TBR, Signal Intensity, Clearance Analysis->Comparison

Workflow for in vivo comparison of imaging agents.

Conclusion and Future Perspectives

This compound presents a compelling alternative to ICG for preclinical in vivo tumor imaging, primarily due to its inherent tumor-targeting mechanism mediated by OATPs. This active targeting is expected to result in higher tumor-to-background ratios and a more specific signal compared to the passive accumulation of ICG via the EPR effect. Furthermore, available data suggests that this compound exhibits superior photostability, a critical factor for longitudinal imaging studies and fluorescence-guided surgery applications.

While ICG remains a valuable tool, particularly due to its long history of clinical use and approval, its limitations in terms of specificity and stability are well-documented. For researchers seeking to achieve high-contrast, specific tumor imaging in preclinical models, this compound offers a significant advantage.

Further head-to-head studies are warranted to provide more comprehensive and directly comparable quantitative data on the performance of these two dyes under identical experimental conditions. Such studies will be invaluable in solidifying the position of this compound and similar targeted dyes as the next generation of fluorophores for precision in vivo imaging and image-guided interventions.

References

A Comparative Guide to IR808-TZ for Cancer Cell-Targeted Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of IR808-TZ, a near-infrared (NIR) fluorescent dye, with other common alternatives for targeted cancer cell imaging. The information presented is based on available experimental data to assist researchers in selecting the most suitable agent for their specific applications.

Executive Summary

This compound demonstrates significant promise as a cancer-targeting agent due to its preferential accumulation in tumor cells. This specificity is primarily attributed to the higher mitochondrial membrane potential characteristic of many cancer cells. This guide presents a detailed analysis of this compound's performance against two widely used imaging agents: Indocyanine Green (ICG) and Methylene Blue. Additionally, a targeted antibody-dye conjugate, Cetuximab-IR700, is included to highlight the distinction between passive targeting and antibody-mediated specific targeting.

Data Presentation: Quantitative Comparison of Targeting Specificity

The following tables summarize the quantitative data on the cancer cell targeting specificity of this compound and its alternatives.

Table 1: In Vitro Cancer Cell vs. Normal Cell Fluorescence Intensity

AgentCancer Cell Line(s)Normal/Benign Cell Line(s)Average Radiant Efficiency (x 10⁷) in Cancer CellsAverage Radiant Efficiency in Normal/Benign CellsFold Difference (Cancer/Normal)Citation(s)
IR808@MnO CL1-5, A549, MDA-MB-468, U-87MG, MKN-7, HelaBEAS-2B, HUVEC, HSF, VE3.72 - 6.24Not explicitly quantified, but significantly lower (p < 0.0001)-[1]
Methylene Blue Oral Squamous Carcinoma (C152 KB)-Dose-dependent decrease in cell viability with PDT--[2]
Cetuximab-IR700 FaDu (oral cancer)-Higher uptake and longer fluorescence lifetime (~0.75 ns) compared to control IgG-IR700 (~0.61 ns)--[3]

Table 2: In Vivo Tumor-to-Background Ratio (TBR)

AgentAnimal ModelTumor TypeTumor-to-Background Ratio (TBR)Time Post-InjectionCitation(s)
IR808 Nude miceCervical cancer xenograftsSignificant, but not quantified-[4][5]
IR808(RGD)-IP2 U87MG tumor-bearing miceGlioblastoma> 424 hours[6]
Indocyanine Green (ICG) MiceOrthotopic breast cancer1.1 - 8.5Variable (up to 24 hours)[7]
Indocyanine Green (ICG) PatientsLung cancer2.4 ± 0.6 (NIR-I), 3.9 ± 1.3 (NIR-II)1 day[8][9]
Methylene Blue PatientsBreast cancer1.578 ± 0.363 hours[10]
Methylene Blue PatientsBreast cancer sentinel node1.69 - 4.35 (transcutaneous), 2.54 (in situ)-[11]
Cetuximab-IR700 (in PIT) A431 xenograft miceEpidermoid carcinomaCorrelates with antitumor effectReal-time[2]

Experimental Protocols

In Vitro Uptake of IR808 in Cancer Cells

Objective: To assess the preferential uptake of IR808 by cancer cells compared to normal cells.

Protocol:

  • Cell Culture: Culture various human cancer cell lines (e.g., HeLa, A549, MCF-7) and normal human cell lines (e.g., HUVEC, normal cervical epithelial cells) in their respective recommended media and conditions.

  • IR808 Incubation: Once cells reach 70-80% confluency in multi-well plates or on coverslips, replace the culture medium with a fresh medium containing IR808 at a final concentration of 10 µg/mL.

  • Incubation Time: Incubate the cells with IR808 for a specified period, typically ranging from 30 minutes to 2 hours, at 37°C in a CO2 incubator.

  • Washing: After incubation, gently wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound dye.

  • Imaging:

    • Fluorescence Microscopy: Mount the coverslips on microscope slides and observe the cells under a fluorescence microscope equipped with a NIR filter set (Excitation/Emission: ~780 nm / ~810 nm). Capture images of both cancer and normal cells.

    • Flow Cytometry: For quantitative analysis, detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer with an appropriate laser and detector for the NIR range.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) for each cell line. Compare the MFI of cancer cell lines to that of normal cell lines to determine the specificity of IR808 uptake.

In Vivo Imaging with IR808 in a Tumor-Bearing Mouse Model

Objective: To evaluate the tumor-targeting ability and specificity of IR808 in a living organism.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude mice) and subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 HeLa cells in 100 µL of PBS) into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 5-10 mm in diameter).[4][5]

  • IR808 Administration: Prepare a sterile solution of IR808 in a suitable vehicle (e.g., PBS or a biocompatible solvent). Administer the IR808 solution to the tumor-bearing mice via intravenous (tail vein) injection at a specified dose (e.g., 10 mg/kg).

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours), anesthetize the mice and place them in an in vivo imaging system equipped for NIR fluorescence imaging.

  • Image Acquisition: Acquire whole-body fluorescence images using an appropriate excitation light source and emission filter for IR808. Also, acquire a corresponding brightfield image for anatomical reference.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area (e.g., muscle tissue) on the fluorescence images.

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI at each time point.

  • Ex Vivo Analysis (Optional): After the final imaging session, euthanize the mice and excise the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart). Image the excised tissues using the in vivo imaging system to confirm the biodistribution of IR808.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

IR808_Targeting_Mechanism cluster_cell Cancer Cell Cancer_Cell High Metabolic Rate & Increased Negative Charge Mitochondria Mitochondria (High Membrane Potential) Cancer_Cell->Mitochondria OATPs Organic Anion-Transporting Polypeptides (OATPs) Cancer_Cell->OATPs OATPs->Mitochondria Accumulation IR808 IR808 (Lipophilic Cation) IR808->OATPs Uptake

Caption: IR808 targets cancer cells via OATPs and accumulates in mitochondria due to high membrane potential.

Experimental_Workflow_In_Vitro Start Start: Cell Seeding (Cancer vs. Normal) Incubation Incubate with IR808 Start->Incubation Washing Wash to Remove Unbound Dye Incubation->Washing Imaging Fluorescence Imaging (Microscopy/Flow Cytometry) Washing->Imaging Analysis Quantitative Analysis (Compare Fluorescence) Imaging->Analysis End End: Determine Specificity Analysis->End

Caption: Workflow for in vitro validation of IR808's cancer cell specificity.

Experimental_Workflow_In_Vivo Start Start: Tumor Xenograft Mouse Model Injection Intravenous Injection of IR808 Start->Injection Imaging In Vivo NIR Fluorescence Imaging (Time-course) Injection->Imaging Analysis TBR Calculation (Tumor vs. Background) Imaging->Analysis ExVivo Ex Vivo Organ Imaging (Biodistribution) Analysis->ExVivo End End: Evaluate Targeting ExVivo->End

Caption: Workflow for in vivo validation of IR808's tumor targeting efficacy.

Comparison with Alternatives

Indocyanine Green (ICG)

ICG is an FDA-approved NIR fluorescent dye widely used in clinical settings for various applications, including ophthalmic angiography and assessing cardiac output. Its accumulation in tumors is largely attributed to the enhanced permeability and retention (EPR) effect, where leaky tumor vasculature and poor lymphatic drainage lead to passive accumulation.

  • Advantages: Clinically approved, well-established safety profile.

  • Disadvantages: Lower tumor-to-background ratios compared to targeted agents, rapid clearance from circulation, and concentration-dependent aggregation which can affect its fluorescent properties.[12]

Methylene Blue

Methylene Blue is another clinically approved dye with fluorescent properties in the far-red spectrum. It has been investigated for cancer imaging and as a photosensitizer in photodynamic therapy (PDT). Its mechanism for cancer cell targeting is thought to involve its cationic nature, leading to accumulation in mitochondria, similar to IR808.

  • Advantages: Clinically approved, dual utility in imaging and PDT.

  • Disadvantages: Lower fluorescence quantum yield compared to dedicated NIR dyes, and its therapeutic effect is light-dependent.[13]

Cetuximab-IR700

This is an example of an antibody-drug conjugate (ADC) where a targeting antibody (Cetuximab) is linked to a photosensitizer (IR700). Cetuximab specifically targets the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells.

  • Advantages: High specificity for EGFR-expressing tumors, leading to excellent tumor-to-background ratios.

  • Disadvantages: The targeting is limited to cancers that overexpress the specific antigen (EGFR). The larger size of the antibody conjugate can affect its pharmacokinetics and tumor penetration.

Conclusion

This compound presents a compelling option for cancer cell-targeted imaging, offering a balance of passive accumulation and a degree of inherent tumor specificity driven by mitochondrial membrane potential. While not possessing the high specificity of antibody-drug conjugates like Cetuximab-IR700, it generally demonstrates superior tumor-to-background ratios compared to non-specific dyes like ICG. Its mechanism of action, similar to Methylene Blue, also suggests potential for theranostic applications. The choice of imaging agent will ultimately depend on the specific research question, the cancer model being studied, and the desired level of targeting specificity. Further direct comparative studies are warranted to definitively establish the superiority of one agent over another in various cancer types.

References

A Comparative Guide to Heptamethine Cyanine Dyes for Photothermal Therapy: IR808-TZ vs. ICG and IR780

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of photothermal therapy (PTT), the selection of an appropriate photothermal agent is paramount to achieving optimal therapeutic efficacy. Heptamethine cyanine dyes have emerged as a promising class of PTT agents due to their strong absorption in the near-infrared (NIR) window, enabling deeper tissue penetration. This guide provides an objective comparison of IR808-TZ against two other widely used heptamethine cyanine dyes: Indocyanine Green (ICG) and IR780. The comparison is based on key performance metrics supported by experimental data from peer-reviewed literature.

Performance Comparison at a Glance

The following table summarizes the key performance parameters of this compound, ICG, and IR780. It is important to note that these values are compiled from various studies and may vary depending on the specific experimental conditions, such as the solvent, concentration, and formulation of the dye.

PropertyThis compoundIndocyanine Green (ICG)IR780
Molar Absorptivity (ε) High115,000–204,000 M⁻¹cm⁻¹[1]265,000–330,000 M⁻¹cm⁻¹[1]
Photothermal Conversion Efficiency (PCE) ~31.1% (for a derivative)[2]Generally lower than IR780 and its derivatives[1][3]7.6–10.7%[1]
Photostability Generally goodPoor, prone to photobleaching[1][3]Higher than ICG[4][5]
Tumor Accumulation Preferential accumulation in tumor cells[6]Non-specific, rapid clearance[7][8][9]Preferential accumulation in tumor cells[4][10]
In Vivo Stability GoodPoor, short plasma half-life[11]Better than ICG[5]

In-Depth Analysis

Photothermal Conversion Efficiency (PCE)

The ability of a dye to convert absorbed light energy into heat is quantified by its photothermal conversion efficiency. A higher PCE indicates a more effective PTT agent. While direct comparative studies are limited, a derivative of this compound has shown a promising PCE of approximately 31.1%[2]. In contrast, IR780 exhibits a PCE in the range of 7.6–10.7%[1]. ICG generally demonstrates lower PCE compared to more stable cyanine derivatives like IR780[1][3]. The rigid structure of IR780 can limit its vibrational relaxation, a key process in heat generation, which may explain its lower PCE compared to some other dyes[1].

Stability

The stability of a photothermal agent is crucial for its therapeutic application. Instability can lead to reduced efficacy and potential toxicity. ICG is known for its poor photostability and tendency to aggregate in aqueous solutions, leading to rapid clearance from the body[1][3][11]. In contrast, IR780 and its analogues, including this compound, possess a more rigid chemical structure which contributes to their enhanced stability[5][12]. Studies comparing IR820, a close structural analog of this compound, with ICG have shown that IR820 has significantly better stability under various conditions[5].

Tumor Accumulation and Biodistribution

Effective PTT relies on the preferential accumulation of the photothermal agent in tumor tissue to minimize damage to healthy surrounding tissues. Both this compound and IR780 have demonstrated an intrinsic ability to preferentially accumulate in tumor cells[4][6][10]. This has been attributed to factors such as the high mitochondrial membrane potential in cancer cells and their overexpression of organic anion-transporting polypeptides (OATPs)[10]. Conversely, ICG exhibits non-specific biodistribution and is rapidly cleared from circulation, limiting its effectiveness for targeted PTT unless encapsulated in nanocarriers[7][8][9].

Experimental Protocols

To ensure transparency and reproducibility, this section provides an overview of the methodologies used to obtain the comparative data presented.

Measurement of Photothermal Conversion Efficiency

The photothermal conversion efficiency (η) is typically determined by monitoring the temperature change of a dye solution upon laser irradiation and during the subsequent cooling phase.

Workflow for PCE Measurement:

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis A Dye Solution in Cuvette C Thermocouple/IR Camera A->C B NIR Laser (808 nm) B->A D Irradiate until steady state temperature C->D E Turn off laser and record cooling curve D->E F Plot temperature vs. time E->F G Calculate η using the cooling curve data F->G

Caption: Workflow for determining photothermal conversion efficiency.

Protocol:

  • Prepare solutions of the cyanine dyes at a specific concentration in a suitable solvent (e.g., water, PBS, or DMSO).

  • Place a known volume of the solution in a quartz cuvette.

  • Irradiate the solution with an 808 nm NIR laser at a constant power density.

  • Record the temperature of the solution using a thermocouple or an infrared thermal imaging camera until a steady-state temperature is reached.

  • Turn off the laser and continue to record the temperature as the solution cools down to room temperature.

  • The photothermal conversion efficiency (η) is calculated using the following equation, based on the analysis of the cooling curve:

    η = [hA(Tmax - Tsurr) - Q0] / [I(1 - 10-Aλ)]

    where 'h' is the heat transfer coefficient, 'A' is the surface area of the container, 'Tmax' is the maximum steady-state temperature, 'Tsurr' is the ambient temperature, 'Q0' is the heat absorbed by the solvent, 'I' is the laser power, and 'Aλ' is the absorbance of the dye at the laser wavelength.

Assessment of Photostability

The photostability of the dyes is evaluated by measuring the change in their absorbance or fluorescence intensity after prolonged exposure to NIR laser irradiation.

Protocol:

  • Prepare solutions of the cyanine dyes at a known concentration.

  • Measure the initial absorbance spectrum of each solution using a UV-Vis-NIR spectrophotometer.

  • Expose the solutions to continuous 808 nm laser irradiation at a specific power density for a defined period.

  • At various time intervals, measure the absorbance spectrum of the irradiated solutions.

  • The photostability is determined by plotting the normalized absorbance at the maximum absorption wavelength against the irradiation time. A slower decay indicates higher photostability.

In Vivo Tumor Accumulation Study

The tumor-targeting ability of the dyes is assessed by monitoring their biodistribution in tumor-bearing animal models using in vivo fluorescence imaging.

Experimental Workflow for In Vivo Tumor Accumulation:

A Tumor-bearing mouse model B Intravenous injection of dye A->B C In vivo fluorescence imaging at different time points B->C D Ex vivo imaging of organs and tumor C->D E Quantification of fluorescence intensity D->E

Caption: Workflow for in vivo tumor accumulation and biodistribution study.

Protocol:

  • Establish a tumor xenograft model in immunocompromised mice.

  • Administer a solution of the cyanine dye intravenously to the mice.

  • At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), perform whole-body in vivo fluorescence imaging using an imaging system equipped with appropriate excitation and emission filters.

  • After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Perform ex vivo fluorescence imaging of the excised tissues to quantify the dye distribution.

  • The tumor accumulation is often expressed as the tumor-to-background ratio (TBR) or the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathway of PTT-Induced Cell Death

Photothermal therapy primarily induces cell death through two main mechanisms: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The pathway followed is often dependent on the temperature achieved in the tumor tissue. Mild hyperthermia (43-45°C) tends to induce apoptosis, while higher temperatures lead to necrosis. Heptamethine cyanine dyes, through the generation of heat upon NIR irradiation, can trigger these pathways.

cluster_trigger PTT Induction cluster_cellular Cellular Response Dye Heptamethine Cyanine Dye Heat Hyperthermia Dye->Heat Absorption Laser 808 nm Laser Laser->Heat Irradiation HSPs Heat Shock Proteins (HSP70, HSP90) Heat->HSPs Mito Mitochondrial Stress Heat->Mito Membrane Membrane Damage Heat->Membrane Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Necrosis Necrosis Membrane->Necrosis

Caption: Simplified signaling pathway of PTT-induced cell death.

Upon NIR laser irradiation, heptamethine cyanine dyes generate localized hyperthermia. This heat stress triggers a cellular response, including the upregulation of heat shock proteins (HSPs) like HSP70 and HSP90, which are involved in protein folding and cell survival[13]. However, excessive heat leads to mitochondrial stress, which can initiate the intrinsic apoptotic pathway through the activation of initiator caspases, such as caspase-9, followed by the activation of executioner caspases, like caspase-3[12][14]. This cascade ultimately leads to programmed cell death. At higher temperatures, the intense heat causes direct damage to the cell membrane and other cellular components, leading to uncontrolled cell lysis, or necrosis[7].

Conclusion

The selection of a heptamethine cyanine dye for photothermal therapy requires a careful consideration of its photothermal conversion efficiency, stability, and tumor-targeting capabilities. While the FDA-approved ICG has been widely used, its suboptimal stability and non-specific biodistribution limit its efficacy. In contrast, IR780 and this compound exhibit superior stability and intrinsic tumor-targeting properties. Although direct comparative data for this compound against both ICG and IR780 is still emerging, the available evidence suggests that this compound and its derivatives are highly promising candidates for effective photothermal therapy due to their favorable balance of photothermal efficiency and stability. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative advantages of these dyes.

References

A Comparative Analysis of IR808-TZ and Methylene Blue in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of photodynamic therapy (PDT), the selection of an appropriate photosensitizer is paramount to achieving optimal therapeutic outcomes. This guide provides a detailed comparative study of two distinct photosensitizers: IR808-TZ, a member of the near-infrared (NIR) heptamethine cyanine dye family, and Methylene Blue, a well-established phenothiazinium salt. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Disclaimer: Direct comparative studies and specific photodynamic therapy data for a compound precisely designated as "this compound" are limited in publicly available scientific literature. Therefore, for the purpose of this guide, the analysis of the near-infrared photosensitizer is based on data available for closely related heptamethine cyanine dyes, such as IR-780 and other IR-808 derivatives, which share the same core structure and are utilized in PDT research. This approach allows for a representative comparison with Methylene Blue.

Executive Summary

Methylene Blue is a traditional photosensitizer with a long history of clinical use, activated by red light, and known for its efficient generation of singlet oxygen. In contrast, heptamethine cyanine dyes like this compound and its analogues are newer generation photosensitizers that absorb and are activated by near-infrared light. This property allows for deeper tissue penetration, a significant advantage for treating less accessible tumors. While Methylene Blue's photodynamic properties are well-documented, IR808-class dyes are also recognized for their dual photothermal and photodynamic capabilities.

Data Presentation: Photophysical and Photochemical Properties

The efficacy of a photosensitizer is largely determined by its photophysical and photochemical characteristics. The following table summarizes and compares these key parameters for a representative heptamethine cyanine dye (IR-780) and Methylene Blue.

PropertyIR-780 (Representative for this compound)Methylene BlueReference
Maximum Absorption (λmax) ~780 nm~665 nm[1][2]
Molar Extinction Coefficient (ε) High (e.g., 265,000–330,000 M⁻¹cm⁻¹)Moderate[1]
Fluorescence Emission ~800-830 nm~686 nm[1]
Singlet Oxygen Quantum Yield (ΦΔ) 0.08 - 0.127~0.52[1][3][4][5]
Solubility Generally hydrophobic (requires formulation for aqueous media)Water-soluble[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and in vivo PDT studies for both classes of photosensitizers.

In Vitro Photodynamic Therapy Protocol

This protocol outlines a general procedure for assessing the cytotoxicity of photosensitizers on cancer cell lines.

1. Cell Culture:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[6][7]

2. Photosensitizer Incubation:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The culture medium is then replaced with a medium containing the desired concentration of the photosensitizer (e.g., 0.1-20 µM for Methylene Blue; a similar range would be tested for IR808-class dyes).[6][7]

  • Cells are incubated for a specific period (e.g., 1-4 hours) to allow for cellular uptake of the photosensitizer.[7][8]

3. Irradiation:

  • After incubation, the cells are washed with phosphate-buffered saline (PBS) and fresh medium is added.

  • The cells are then irradiated with a light source at the respective absorption maximum of the photosensitizer (e.g., ~808 nm for IR808-class dyes; ~660 nm for Methylene Blue).[6]

  • Light dose (fluence) is controlled by adjusting the power density and irradiation time (e.g., 1-20 J/cm²).[7][9]

4. Cytotoxicity Assessment:

  • Following irradiation, cells are incubated for a further 24-48 hours.

  • Cell viability is assessed using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or trypan blue exclusion.[6][10]

  • The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.

Experimental Workflow for In Vitro PDT

in_vitro_pdt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., MCF-7, A549) seeding Seed cells in 96-well plates cell_culture->seeding incubation Incubate with Photosensitizer (this compound or MB) seeding->incubation irradiation Irradiate with specific wavelength light (~808 nm or ~660 nm) incubation->irradiation post_incubation Incubate for 24-48 hours irradiation->post_incubation viability_assay Assess Cell Viability (e.g., MTT assay) post_incubation->viability_assay ic50 Determine IC50 viability_assay->ic50 in_vivo_pdt_workflow cluster_model Tumor Model cluster_treatment PDT Treatment cluster_evaluation Efficacy Evaluation inoculation Subcutaneous injection of cancer cells into mice growth Tumor growth to palpable size inoculation->growth injection Intravenous injection of Photosensitizer growth->injection irradiation Laser irradiation of the tumor area injection->irradiation monitoring Monitor tumor volume and body weight irradiation->monitoring histology Histological analysis of excised tumors monitoring->histology mb_pdt_pathway cluster_activation MB Methylene Blue ROS Reactive Oxygen Species (ROS) Mitochondria Mitochondrial Accumulation MB->Mitochondria MB_Light Photoactivation MB->MB_Light Light Light (~660 nm) Light->MB_Light Mito_Damage Mitochondrial Damage ROS->Mito_Damage Necrosis Necrosis (at high doses) ROS->Necrosis CytC Cytochrome c Release Mito_Damage->CytC Caspase Caspase Activation (Caspase-9, Caspase-3) CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis MB_Light->ROS ir808_pdt_pathway cluster_activation IR808 IR808-class Dye Excitation Photoexcitation Mitochondria Mitochondrial Accumulation IR808->Mitochondria IR808_Light Photoactivation IR808->IR808_Light NIR_Light NIR Light (~808 nm) NIR_Light->IR808_Light ROS ROS Generation (PDT) Mito_Damage Mitochondrial Damage ROS->Mito_Damage Heat Heat Generation (PTT) Membrane_Damage Plasma Membrane Damage Heat->Membrane_Damage Apoptosis Apoptosis Mito_Damage->Apoptosis Necrosis Necrosis Membrane_Damage->Necrosis IR808_Light->ROS IR808_Light->Heat

References

A Comparative Guide to the Quantitative Analysis of IR808-TZ and Alternative Near-Infrared Fluorophores for Tumor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of the near-infrared (NIR) fluorophore IR808 and its derivatives against alternative probes for quantitative tumor imaging. The focus is on providing clear, data-driven comparisons and detailed experimental methodologies to aid in the selection of appropriate fluorescent agents for preclinical research. While the specific designation "IR808-TZ" is not widely found in peer-reviewed literature, this guide will address tumor-targeting and zwitterionic derivatives of IR808 and compare them with other prominent NIR fluorophores, such as the widely used Indocyanine Green (ICG) and the high-performance zwitterionic dye, ZW800-1.

Performance Comparison of NIR Fluorophores

The efficacy of a NIR fluorophore for in vivo tumor imaging is primarily determined by its ability to generate a high tumor-to-background ratio (TBR), which allows for clear delineation of the tumor from surrounding healthy tissue. Other critical factors include its pharmacokinetic profile, such as rapid clearance from non-target tissues and optimal accumulation in the tumor.

Quantitative Performance Data

The following tables summarize the quantitative performance of various IR808 derivatives and alternative NIR fluorophores based on published experimental data.

Table 1: In Vivo Performance of IR808 Derivatives in Tumor-Bearing Mice

ProbeTumor ModelKey Quantitative MetricTime Post-InjectionReference
IR808-DOTA MCF-7Tumor Fluorescence Intensity (a.u.)Peaks at 24h[1]
Tumor-to-Muscle Ratio> 8 at 6h[1]
IR-808(RGD)-IP2 U87MGTumor-to-Skin Ratio> 4 at 24h[2]
IR808 Cervical CancerSignificant Tumor-to-Background RatioNot specified[3][4]

Table 2: Comparative In Vivo Performance of ZW800-1, IRDye800-CW, and Cy5.5

ProbeTumor ModelTumor-to-Background Ratio (TBR)Time Post-InjectionReference
cRGD-ZW800-1 Melanoma17.24h
cRGD-IRDye800-CW Melanoma5.14h
cRGD-Cy5.5 Melanoma2.74h

Table 3: Comparative In Vivo Performance of Folate-Conjugated NIR Dyes in an Ovarian Cancer Model

ProbeTumor-to-Background Ratio (TBR) at 24hClearance RouteReference
Folate-ZW800-1 ~5.5Renal[5]
Folate-ZW800-1 Forte ~6.5Renal[5]
Folate-IRDye® 800CW ~4.0Renal[5]
Folate-ICG-OSu ~1.0Hepatobiliary[5]

Experimental Protocols

A generalized protocol for the quantitative in vivo fluorescence imaging of tumors in a mouse model is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.

In Vivo Quantitative Fluorescence Imaging of Tumors in a Mouse Model

1. Animal Model Preparation:

  • Establish tumor xenografts by subcutaneously injecting cancer cells (e.g., U87MG, MCF-7) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Allow tumors to grow to a suitable size (e.g., 200–500 mm³) for imaging studies.[6]

2. Fluorescent Probe Administration:

  • Prepare the fluorescent probe solution in a sterile vehicle (e.g., PBS).

  • Administer the probe to the tumor-bearing mice via intravenous (tail vein) injection. The dosage will depend on the specific probe being used (e.g., 20 µ g/mouse for IR808-DOTA).[1]

3. In Vivo Fluorescence Imaging:

  • At predetermined time points post-injection (e.g., 0.5, 1, 4, 6, 18, 24, 48, 72 hours), anesthetize the mice.[1][6]

  • Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS series).

  • Acquire fluorescence images using appropriate excitation and emission filters for the specific NIR fluorophore (e.g., for IR808, excitation around 780 nm and emission collection above 800 nm).[6]

  • Acquire a brightfield image for anatomical reference.

4. Quantitative Analysis:

  • Using the imaging system's software, draw regions of interest (ROIs) over the tumor and a background area (e.g., adjacent muscle or skin).

  • Measure the average fluorescence intensity (e.g., in radiant efficiency) within each ROI.

  • Calculate the Tumor-to-Background Ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

5. Ex Vivo Biodistribution (Optional but Recommended):

  • At the final time point, euthanize the mice.

  • Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

  • Image the dissected tumor and organs using the in vivo imaging system to quantify the biodistribution of the fluorescent probe.[6]

  • Calculate the fluorescence intensity per gram of tissue for a more precise quantitative analysis.

Visualizing the Workflow and Concepts

To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis TumorModel Tumor Model Establishment Injection Intravenous Injection TumorModel->Injection ProbePrep Probe Preparation ProbePrep->Injection Imaging In Vivo Imaging Injection->Imaging Time Points ROI_Analysis ROI Analysis Imaging->ROI_Analysis ExVivo Ex Vivo Biodistribution Imaging->ExVivo TBR_Calc TBR Calculation ROI_Analysis->TBR_Calc

Caption: Experimental workflow for quantitative in vivo fluorescence imaging.

Signaling_Pathway_EPR cluster_blood Bloodstream cluster_tumor Tumor Microenvironment Probe NIR Probe (e.g., IR808-Derivative) TumorVasculature Leaky Tumor Vasculature Probe->TumorVasculature EPR Effect TumorCell Tumor Cells TumorVasculature->TumorCell Accumulation

Caption: Enhanced Permeability and Retention (EPR) effect in tumor targeting.

References

Validating the In Vivo Therapeutic Efficacy of IR808-Based Photosensitizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic efficacy of IR808-based photosensitizers with alternative agents for photothermal therapy (PTT). The information is compiled from preclinical studies to assist researchers in evaluating and selecting appropriate agents for their own investigations. This document summarizes quantitative data, details experimental methodologies, and visualizes key processes to facilitate a comprehensive understanding of the therapeutic potential of IR808 and its formulations.

Comparative Analysis of Therapeutic Efficacy

The in vivo efficacy of photosensitizers in photothermal therapy is primarily evaluated by their ability to inhibit tumor growth upon near-infrared (NIR) laser irradiation. This section compares the performance of various IR808-based formulations and the commonly used NIR dye, Indocyanine Green (ICG).

Quantitative data from several in vivo studies using mouse models of cancer are summarized in the tables below. These studies demonstrate the potential of IR808 formulations to achieve significant tumor suppression.

Table 1: In Vivo Efficacy of IR808-DOTA in a Xenograft Mouse Model

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (Day 14) (mm³)Tumor Growth InhibitionLaser IrradiationReference
PBS + Laser~50>1750-808 nm, 1.0 W/cm², 10 min[1]
IR808-DOTA + Laser~50<150Significant808 nm, 1.0 W/cm², 10 min[1]
IR808-DOTA (no laser)~50>1750NoneNone[1]

Table 2: In Vivo Efficacy of GVs-IR808 in a 4T1 Mouse Breast Cancer Model

Treatment GroupTumor Volume Change over 20 daysSurvival RateLaser IrradiationUltrasoundReference
Control (PBS)Significant Growth0%NoneNone[2][3]
GVs-IR808 + LaserSignificant InhibitionIncreased808 nm, 1.0 W/cm², 10 minNo[2][3]
GVs-IR808 + US + LaserComplete Tumor Regression100%808 nm, 1.0 W/cm², 10 minYes[2][3]

Table 3: In Vivo Efficacy of Indocyanine Green (ICG) in a Murine Mammary Tumor Model

Treatment GroupOutcomeLaser IrradiationReference
ICG + LaserSlowed tumor growth, but recurrence and metastasis observed808 nm, 5-10 W, 3-5 min[4]

The data indicates that IR808 formulations, such as IR808-DOTA and GVs-IR808, can lead to substantial tumor growth inhibition and, in some cases, complete tumor regression when combined with 808 nm laser irradiation.[1][2][3] The addition of ultrasound with the GVs-IR808 formulation appeared to enhance the therapeutic effect, leading to complete tumor eradication and 100% survival in the studied cohort.[2][3] In comparison, while ICG-mediated PTT showed a therapeutic effect by slowing tumor growth, it was not sufficient to prevent tumor recurrence and metastasis in the long term in the cited study.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo photothermal therapy studies using IR808-based agents.

Animal Models:

  • Xenograft Mouse Models: Human cancer cell lines (e.g., MCF7 breast cancer, 4T1 breast cancer) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).[1][3] Tumors are allowed to grow to a specific size (e.g., 80-100 mm³) before treatment initiation.[3]

Formulation Administration:

  • Intravenous Injection: The photosensitizer formulation (e.g., IR808-DOTA, GVs-IR808) is typically administered via tail vein injection.[1][3]

  • Dosage: The dosage of the photosensitizer is a critical parameter. For example, IR808-DOTA was administered at a dose equivalent to 5 mg/kg of IR808.[1]

Photothermal Therapy Procedure:

  • Laser Irradiation: An 808 nm near-infrared laser is commonly used to irradiate the tumor site.[1][3]

  • Power Density and Duration: The laser power density and irradiation time are key parameters that determine the therapeutic outcome. Common parameters include 1.0 W/cm² for 10 minutes.[1][3]

  • Temperature Monitoring: An infrared thermal imaging camera is used to monitor the temperature change at the tumor site during irradiation. A temperature increase to around 55-60°C is generally considered sufficient for tumor ablation.[1]

Efficacy Evaluation:

  • Tumor Volume Measurement: Tumor size is measured periodically (e.g., every other day) using a caliper, and the tumor volume is calculated using the formula: (length × width²)/2.[3]

  • Survival Analysis: The survival rate of the treated animals is monitored over a defined period.[2][3]

  • Histological Analysis: After the treatment period, tumors are excised for histological analysis (e.g., H&E staining, TUNEL assay) to assess the extent of necrosis and apoptosis.[2][3]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for validating the in vivo therapeutic efficacy of an IR808-based photosensitizer.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_monitoring Efficacy Monitoring cluster_analysis Post-Treatment Analysis A Tumor Model Establishment (e.g., Xenograft in mice) B Randomization into Treatment Groups A->B Tumors reach target size C Administration of IR808 Formulation (i.v.) B->C D NIR Laser Irradiation (808 nm) C->D 24h post-injection E Tumor Volume Measurement D->E F Body Weight Monitoring G Survival Rate Tracking E->G H Tumor Excision G->H End of study I Histological Analysis (H&E, TUNEL) H->I Signaling_Pathway cluster_stimulus External Stimulus cluster_cellular Cellular Response cluster_execution Execution Phase A IR808 + NIR Laser B Hyperthermia A->B Heat Generation C Mitochondrial Membrane Depolarization B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

References

A Comparative Guide: Cross-Validation of IR808-TZ Imaging with Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-vivo near-infrared (NIR) fluorescence imaging using the IR808-TZ dye and traditional histological analysis for tumor model assessment. It is designed to offer an objective overview of the methodologies, present supporting experimental data, and outline the workflows for cross-validating these two powerful techniques.

Performance Comparison: this compound Imaging vs. Histology

The combination of in-vivo this compound imaging and ex-vivo histological analysis offers a multi-faceted approach to tumor evaluation. While this compound imaging provides real-time, non-invasive monitoring of tumor burden and dye accumulation, histology remains the gold standard for detailed microscopic examination of tissue architecture and cellular morphology.

A pre-clinical study on cervical cancer provides a relevant comparison, where an IR808-based method was compared with conventional cytological analysis, a form of microscopic evaluation. The study reported a high concordance between the two methods, highlighting the potential of IR808 as a reliable tumor-targeting agent.[1]

ParameterThis compound ImagingHistology (H&E Staining)
Methodology In-vivo, non-invasive near-infrared fluorescence imagingEx-vivo, microscopic analysis of stained tissue sections
Information Provided Real-time tumor localization, tumor burden, dye biodistribution, tumor-to-background ratioDetailed cellular morphology, tissue architecture, mitotic activity, necrosis, inflammatory infiltrate
Invasiveness Minimally invasive (intravenous dye injection)Invasive (requires tissue excision)
Temporal Resolution Enables longitudinal studies in the same animalProvides a static snapshot at a single time point
Spatial Resolution Macroscopic to microscopic, depending on the imaging systemMicroscopic to subcellular
Concordance Example In a study on cervical cancer, the positive detection rates between an IR-808 staining method and cytological analysis were 79% and 86% respectively, with an excellent concordance level (Kappa = 0.752).[1]Considered the "gold standard" for pathological diagnosis.

Experimental Protocols

A direct and meaningful comparison between this compound imaging and histology necessitates a carefully designed experimental workflow that ensures the same tissue is analyzed by both methods. This involves in-vivo imaging followed by the precise excision and processing of the imaged tissue for histological staining.

I. In-Vivo this compound Imaging Protocol (Adapted from a pre-clinical cervical cancer study)[1]
  • Animal Model: Utilize a relevant tumor-bearing animal model (e.g., subcutaneous or orthotopic xenografts in immunodeficient mice).

  • This compound Administration: Intravenously inject the this compound dye solution into the tumor-bearing mice. The optimal dose and timing post-injection should be determined empirically for the specific tumor model and dye formulation.

  • In-Vivo Fluorescence Imaging: At predetermined time points post-injection, anesthetize the mice and perform whole-body NIR fluorescence imaging using a suitable in-vivo imaging system.

    • Excitation/Emission Wavelengths: Use appropriate filters for IR808 dye (e.g., excitation around 780 nm and emission around 810 nm).

    • Image Acquisition: Capture both white-light and fluorescence images to co-localize the fluorescence signal with the tumor.

  • Quantitative Analysis:

    • Define regions of interest (ROIs) over the tumor and adjacent normal tissue.

    • Measure the fluorescence intensity in these ROIs.

    • Calculate the tumor-to-background ratio (TBR) to quantify the specific uptake of the dye in the tumor.

II. Histological Staining Protocol (H&E)

Following the final in-vivo imaging session, the animal is euthanized, and the tumor is carefully excised for histological analysis.

  • Tissue Fixation: Immediately fix the excised tumor tissue in 10% neutral buffered formalin for 24-48 hours to preserve tissue morphology.

  • Tissue Processing:

    • Dehydration: Sequentially immerse the fixed tissue in increasing concentrations of ethanol (e.g., 70%, 95%, 100%) to remove water.

    • Clearing: Treat the dehydrated tissue with a clearing agent like xylene to remove the alcohol.

    • Infiltration: Infiltrate the cleared tissue with molten paraffin wax.

  • Embedding: Embed the paraffin-infiltrated tissue in a paraffin block, ensuring the correct orientation for sectioning.

  • Sectioning: Cut thin sections (typically 4-5 µm) of the paraffin-embedded tissue using a microtome.

  • Staining:

    • Deparaffinization and Rehydration: Remove the paraffin from the tissue sections using xylene and rehydrate them through a series of decreasing ethanol concentrations.

    • Hematoxylin Staining: Stain the nuclei by immersing the slides in hematoxylin solution.

    • Differentiation: Briefly rinse in a weak acid solution to remove excess hematoxylin.

    • Bluing: Treat with a bluing agent to turn the nuclear stain blue.

    • Eosin Staining: Counterstain the cytoplasm and extracellular matrix with eosin solution.

    • Dehydration and Mounting: Dehydrate the stained sections again through increasing concentrations of ethanol and xylene, and then mount a coverslip using a permanent mounting medium.

  • Microscopic Examination: Analyze the stained tissue sections under a light microscope to evaluate tumor morphology, cellular details, and other histopathological features.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_invivo In-Vivo Imaging cluster_exvivo Ex-Vivo Histology A Tumor-Bearing Animal Model B IV Injection of this compound A->B C NIR Fluorescence Imaging B->C D Quantitative Analysis (TBR) C->D E Tumor Excision D->E Cross-Validation Point F Tissue Fixation & Processing E->F G Paraffin Embedding & Sectioning F->G H H&E Staining G->H I Microscopic Analysis H->I I->D Correlate Findings signaling_pathway_concept IR808 This compound Dye TumorCell Tumor Cell IR808->TumorCell Preferential Accumulation Mitochondria Mitochondria TumorCell->Mitochondria Localization Imaging NIR Fluorescence Signal Mitochondria->Imaging Emission

References

A Comparative Guide: Free IR808-TZ vs. Nanoparticle-Encapsulated IR808-TZ for Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The near-infrared cyanine dye IR808-TZ has emerged as a potent photosensitizer for photothermal therapy (PTT), a minimally invasive cancer treatment that utilizes light to generate heat and ablate tumor cells. While the free form of this compound shows promise, its efficacy is often limited by poor stability, low water solubility, and non-specific biodistribution. To overcome these challenges, researchers have explored the encapsulation of this compound within various nanoparticle platforms. This guide provides an objective comparison of the performance of free this compound versus its nanoparticle-encapsulated counterpart, supported by experimental data, to aid researchers in selecting the optimal formulation for their preclinical and clinical investigations.

Key Performance Indicators: A Side-by-Side Comparison

Encapsulating this compound within nanoparticles has been shown to significantly enhance its physicochemical properties and therapeutic efficacy. The following tables summarize the quantitative data from comparative studies, highlighting the advantages of nanoparticle-based delivery systems.

Physicochemical PropertiesFree IR808Nanoparticle-Encapsulated IR808Reference
Particle Size (nm) N/A (molecular)103 ± 8[1]
Zeta Potential (mV) Not ReportedNot Reported
Drug Loading Efficiency (%) N/A93%[1]
Photostability Dramatically declines with laser irradiationSignificantly more stable[2]
Water Solubility PoorImproved[3]
In Vitro PerformanceFree IR808Nanoparticle-Encapsulated IR808Reference
Photothermal Conversion Efficiency (η) Not specified34.2% (Au-Bi-GSH@IR808)[4][5]
Cellular Uptake LowerSignificantly Higher[3]
Cytotoxicity (in dark) High (42% cell viability at 65 µM)Low (>80% cell viability at equivalent high concentrations)[1]
Photothermal Cytotoxicity LowerSignificantly Higher[1]
In Vivo PerformanceFree IR808Nanoparticle-Encapsulated IR808Reference
Tumor Accumulation Lower and non-specificHigher and more targeted[6]
Tumor Growth Inhibition Less effectiveSignificantly more effective, with complete tumor regression in some cases[7]
Systemic Toxicity HigherReduced[8]

Enhanced Therapeutic Efficacy: A Mechanistic Overview

The superior performance of nanoparticle-encapsulated this compound can be attributed to several factors that address the limitations of the free dye.

G cluster_free Free this compound cluster_nano Nanoparticle-Encapsulated this compound free_dye Free this compound instability Poor Stability & Solubility free_dye->instability Inherent Properties uptake_low Low Cellular Uptake free_dye->uptake_low toxicity Systemic Toxicity free_dye->toxicity Non-specific Distribution nano_dye Nano-IR808-TZ efficacy_low Limited Therapeutic Efficacy instability->efficacy_low uptake_low->efficacy_low stability Enhanced Stability & Solubility nano_dye->stability Protective Core uptake_high Increased Cellular Uptake (EPR Effect) nano_dye->uptake_high Targeted Delivery toxicity_low Reduced Systemic Toxicity nano_dye->toxicity_low Tumor Accumulation efficacy_high Superior Therapeutic Efficacy stability->efficacy_high uptake_high->efficacy_high

Caption: Comparison of free vs. nano-encapsulated this compound pathways.

Nanoparticle encapsulation improves the stability and solubility of this compound, preventing its degradation in the physiological environment.[2][3] Furthermore, nanoparticles can be designed to accumulate preferentially in tumor tissues through the enhanced permeability and retention (EPR) effect, leading to higher local concentrations of the photosensitizer and reduced systemic toxicity.[8] The enhanced cellular uptake of nanoparticle-encapsulated this compound further contributes to its superior photothermal and photodynamic effects, resulting in more effective tumor ablation.[4][5][7]

Experimental Protocols: A Guide for Reproducibility

To facilitate the replication and validation of these findings, detailed experimental protocols for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles are provided below.

Synthesis of IR808-Loaded PLGA Nanoparticles

This protocol describes the synthesis of IR808-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a nanoprecipitation method.[1]

G start Start dissolve Dissolve PLGA and IR808 in organic solvent (e.g., acetone) start->dissolve add_to_aq Add organic phase dropwise to aqueous surfactant solution (e.g., PVA) under stirring dissolve->add_to_aq evaporate Evaporate organic solvent under reduced pressure add_to_aq->evaporate centrifuge Centrifuge to collect nanoparticles evaporate->centrifuge wash Wash nanoparticles with deionized water centrifuge->wash resuspend Resuspend in desired buffer wash->resuspend end End resuspend->end

Caption: Workflow for synthesizing IR808-loaded PLGA nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • IR808 dye

  • Organic solvent (e.g., acetone, acetonitrile)

  • Aqueous surfactant solution (e.g., polyvinyl alcohol (PVA), poloxamer)

  • Deionized water

Procedure:

  • Dissolve a specific amount of PLGA and IR808 in an organic solvent.

  • Add the organic phase dropwise to a continuously stirring aqueous surfactant solution.

  • Evaporate the organic solvent from the resulting nanoemulsion under reduced pressure.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated dye.

  • Resuspend the final nanoparticle formulation in a suitable buffer (e.g., PBS) for further characterization and use.

Characterization of Nanoparticles

The synthesized nanoparticles should be thoroughly characterized to ensure quality and reproducibility.

  • Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Drug Loading Efficiency and Encapsulation Efficiency: Quantified using UV-Vis spectroscopy by measuring the amount of unincorporated dye in the supernatant after centrifugation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effects of free and nanoparticle-encapsulated IR808 with and without laser irradiation.

G cluster_setup Experiment Setup cluster_irradiation Photothermal Treatment cluster_assay MTT Assay seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_treatments Add varying concentrations of Free IR808 & Nano-IR808 incubate_24h->add_treatments irradiate Irradiate designated wells with 808 nm laser add_treatments->irradiate incubate_post_tx Incubate for another 24-48h add_treatments->incubate_post_tx Dark Control irradiate->incubate_post_tx add_mtt Add MTT reagent incubate_post_tx->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • 96-well plates

  • Free IR808 and nanoparticle-encapsulated IR808 solutions

  • 808 nm laser

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of free IR808 or nanoparticle-encapsulated IR808. Include untreated control wells.

  • For photothermal treatment groups, irradiate the designated wells with an 808 nm laser at a specific power density for a set duration. Keep a parallel set of plates in the dark as a control for dark toxicity.

  • After treatment, incubate the cells for an additional 24-48 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

In Vivo Antitumor Efficacy Study

This protocol evaluates the antitumor efficacy of the different IR808 formulations in a tumor-bearing animal model.

G start Start implant_tumor Implant tumor cells subcutaneously in mice start->implant_tumor tumor_growth Allow tumors to reach a palpable size implant_tumor->tumor_growth group_animals Randomly group animals tumor_growth->group_animals inject_treatments Inject Free IR808, Nano-IR808, or PBS (control) intravenously group_animals->inject_treatments irradiate_tumor Irradiate the tumor region with 808 nm laser at a specific time point post-injection inject_treatments->irradiate_tumor monitor_tumor Monitor tumor volume and body weight regularly irradiate_tumor->monitor_tumor end End monitor_tumor->end

Caption: Workflow for the in vivo antitumor efficacy study.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)

  • Free IR808 and nanoparticle-encapsulated IR808 formulations

  • Phosphate-buffered saline (PBS) as a control

  • 808 nm laser with a power meter

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Establish a tumor model by subcutaneously inoculating cancer cells into the flank of immunocompromised mice.

  • When tumors reach a predetermined size, randomly divide the mice into treatment groups (e.g., PBS control, free IR808 + laser, nanoparticle-encapsulated IR808 + laser).

  • Administer the respective treatments intravenously.

  • At a predetermined time point post-injection (based on biodistribution studies), irradiate the tumor area with an 808 nm laser.

  • Monitor tumor volume and body weight of the mice every few days for a specified period.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination).

Conclusion

References

A Comparative Guide to the Long-Term Preclinical Safety of Near-Infrared Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the long-term toxicity of IR808-TZ and other near-infrared (NIR) fluorescent dyes commonly used in preclinical animal models. Due to the limited availability of public long-term toxicity data for this compound, this guide also includes information on the structurally similar heptamethine cyanine dye, IR808, to provide the most comprehensive overview currently possible. The comparison includes available data for Indocyanine Green (ICG), IRDye 800CW, and ZW800-1. All quantitative data is summarized for ease of comparison, and a detailed, standardized experimental protocol for assessing long-term toxicity is provided.

Executive Summary

The in vivo application of near-infrared (NIR) fluorescent dyes is a cornerstone of preclinical imaging. However, a thorough understanding of their long-term safety profile is paramount for clinical translation. This guide reveals a significant gap in the publicly available long-term toxicity data for many commonly used NIR dyes, including this compound. While short-term studies and clinical use of some dyes like Indocyanine Green (ICG) suggest a degree of safety, comprehensive, multi-dose, long-duration preclinical toxicity studies are not consistently available in the public domain. This guide summarizes the existing data and provides a framework for how such long-term toxicity should be evaluated.

Comparison of Preclinical Toxicity Data

The following table summarizes the available toxicity data for this compound (using IR808 as a proxy), ICG, IRDye 800CW, and ZW800-1. It is important to note that the majority of the available data is from short-term studies.

ParameterThis compound (data for IR808)Indocyanine Green (ICG)IRDye 800CWZW800-1
Animal Model MiceRats, Rabbits, DogsRatsRats, Dogs
Route of Administration IntravenousIntravenous, IntravitrealIntravenous, IntradermalIntravenous
Study Duration Not specified in long-term studiesVaried; long history of clinical useSingle dose, 14-day observation[1][2][3][4]Preclinical toxicology studies conducted, but detailed public data is limited[5][6]
Dosage Not specified in long-term studies0.5 mg/kg (dogs)1, 5, and 20 mg/kg (rats)[1][2][3][4]5.0 and 15.0 mg/kg (single dose in rats)[5]
Key Findings General biocompatibility in cellular and animal models for imaging applications. No long-term toxicity studies publicly available.Generally safe for intravenous use. Reports of retinal toxicity with intravitreal administration.No pathological evidence of toxicity at doses up to 20 mg/kg in a 14-day study.[1][2][3][4]Preclinical toxicology studies in rats and dogs were reported as "negative" in support of first-in-human studies.[6]
Hematology Not availableGenerally no adverse effects with IV use.No adverse effects reported in a 14-day study.[1][2][3][4]Not publicly available
Serum Chemistry Not availableGenerally no adverse effects with IV use.No adverse effects reported in a 14-day study.[1][2][3][4]Not publicly available
Histopathology Not availableNo adverse effects with IV use. Retinal damage with intravitreal use.No pathological changes in a 14-day study.[1][2][3][4]Not publicly available
NOAEL Not establishedNot established in long-term studies20 mg/kg (single dose, 14-day observation)[2][4]Not publicly available

NOAEL: No Observed Adverse Effect Level

Experimental Protocols

A standardized protocol for assessing the long-term toxicity of NIR dyes is crucial for generating comparable and reliable data. The following protocol is based on the OECD Guidelines for the Testing of Chemicals, specifically Guideline 452 for Chronic Toxicity Studies.

Objective: To characterize the systemic toxicity profile of a near-infrared dye following repeated intravenous administration to rodents for a period of 6 months.

Test System:

  • Species: Sprague-Dawley Rat (or other appropriate rodent species)

  • Sex: Equal numbers of males and females

  • Number of Animals: 20 per sex per group

Experimental Design:

  • Groups:

    • Control Group: Vehicle (e.g., saline)

    • Low-Dose Group

    • Mid-Dose Group

    • High-Dose Group

  • Route of Administration: Intravenous (bolus injection)

  • Frequency: Once weekly (or as determined by pharmacokinetic data)

  • Duration: 6 months

  • Dose Selection: Based on preliminary dose-ranging studies to establish a maximum tolerated dose (MTD). The high dose should induce some evidence of toxicity without causing mortality, the low dose should be a no-observed-adverse-effect-level (NOAEL), and the mid-dose should be intermediate.

Parameters Monitored:

  • Clinical Observations: Daily for signs of toxicity, and weekly detailed physical examinations.

  • Body Weight: Weekly.

  • Food and Water Consumption: Weekly.

  • Ophthalmology: Prior to initiation and at termination.

  • Hematology: At 3 and 6 months. Parameters include red blood cell count, hemoglobin concentration, hematocrit, white blood cell count (total and differential), and platelet count.

  • Clinical Chemistry: At 3 and 6 months. Parameters include markers for liver function (ALT, AST, ALP, bilirubin), kidney function (BUN, creatinine), electrolytes, glucose, and total protein.

  • Urinalysis: At 3 and 6 months. Parameters include volume, specific gravity, pH, protein, glucose, and sediment analysis.

  • Gross Necropsy: At the end of the study, all animals are subjected to a full necropsy. Organ weights (liver, kidneys, spleen, brain, heart, etc.) are recorded.

  • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Any gross lesions and target organs from all dose groups are also examined.

Visualizations

Experimental_Workflow_for_Long_Term_Toxicity_Assessment cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase (6 Months) cluster_post_study Post-Study Phase cluster_reporting Reporting dose_ranging Dose-Ranging Studies protocol_design Protocol Design (OECD 452) dose_ranging->protocol_design animal_acclimation Animal Acclimation protocol_design->animal_acclimation dosing Weekly Intravenous Dosing animal_acclimation->dosing monitoring Clinical Observations, Body Weight, Food/Water Consumption dosing->monitoring interim_analysis Interim Analysis (3 Months) Hematology, Clinical Chemistry, Urinalysis monitoring->interim_analysis terminal_analysis Terminal Analysis (6 Months) Hematology, Clinical Chemistry, Urinalysis interim_analysis->terminal_analysis necropsy Gross Necropsy & Organ Weights terminal_analysis->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis & Statistics histopathology->data_analysis final_report Final Report & NOAEL Determination data_analysis->final_report

Caption: Workflow for a standard 6-month long-term toxicity study in rodents.

NIR_Dye_Comparison cluster_IR808_TZ This compound / IR808 cluster_ICG Indocyanine Green (ICG) cluster_IRDye800CW IRDye 800CW cluster_ZW800_1 ZW800-1 IR808_TZ Structure: Heptamethine Cyanine Properties: Lipophilic, Tumor-targeting potential IR808_Toxicity Toxicity: Limited public data, general biocompatibility shown in short-term imaging studies. IR808_TZ->IR808_Toxicity ICG Structure: Tricarbocyanine Properties: FDA-approved, rapid hepatic clearance ICG_Toxicity Toxicity: Generally safe for IV use, retinal toxicity with intravitreal use. ICG->ICG_Toxicity IRDye800CW Structure: Heptamethine Cyanine Properties: Bright, photostable, conjugatable IRDye800CW_Toxicity Toxicity: No toxicity in single-dose 14-day rat study up to 20 mg/kg. IRDye800CW->IRDye800CW_Toxicity ZW800_1 Structure: Zwitterionic Heptamethine Cyanine Properties: Low non-specific binding, renal clearance ZW800_1_Toxicity Toxicity: Preclinical toxicology studies reported as negative, but detailed public data is limited. ZW800_1->ZW800_1_Toxicity

Caption: Conceptual comparison of NIR dyes based on structure and available toxicity data.

References

A Comparative Analysis of IR808-TZ and Cy7 Derivatives for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of near-infrared (NIR) dyes is a critical step in designing sensitive and effective imaging and therapeutic strategies. This guide provides a side-by-side comparison of IR808-TZ and various Cy7 derivatives, focusing on their performance in applications such as in vivo imaging, photothermal therapy (PTT), and photodynamic therapy (PDT). The information presented is supported by experimental data from peer-reviewed literature to facilitate an informed decision-making process.

Executive Summary

This compound and Cy7 derivatives are two prominent classes of NIR heptamethine cyanine dyes utilized in biomedical research. Both offer the advantage of operating within the NIR window (700-900 nm), where light penetration into biological tissues is maximal and autofluorescence is minimal.[1][2] While sharing a common cyanine core structure, their derivatives exhibit distinct photophysical properties and functional capabilities that make them suitable for different applications.

This compound , a tetrazine-modified derivative of the IR-808 dye, is designed for bioorthogonal chemistry applications.[3] The tetrazine moiety can act as a fluorescence quencher that is "turned on" upon reaction with a dienophile, making it a powerful tool for specific labeling and imaging.[3][4] The parent compound, IR-808, is recognized for its tumor-targeting capabilities and its utility as a photosensitizer for both PTT and PDT.[1][5][6]

Cy7 derivatives are a versatile family of NIR fluorophores widely used for labeling biomolecules for in vivo imaging.[2] Various modifications to the core Cy7 structure have been developed to enhance properties like quantum yield, photostability, and water solubility.[7]

This guide will delve into a quantitative comparison of their key performance metrics, outline the experimental protocols for their evaluation, and provide visual representations of relevant biological pathways and experimental workflows.

Quantitative Data Comparison

The following tables summarize the key photophysical and performance characteristics of IR-808 (as a proxy for this compound due to limited specific data on the tetrazine conjugate) and representative Cy7 derivatives.

Table 1: Photophysical Properties

ParameterIR-808Cy7 NHS EsterSulfo-Cy7IR-780 (a Cy7 analog)
Excitation Max (λex) ~782 nm[1]~750 nm[2]~750 nm~780 nm[7]
Emission Max (λem) ~808 nm[1]~776 nm[2]~773 nmNot specified
Molar Extinction Coefficient (ε) High (exact value varies with solvent)~199,000 cm⁻¹M⁻¹[2]High~220,000 cm⁻¹M⁻¹[7]
Fluorescence Quantum Yield (Φf) 5-6.5% (in NIR-Ib window)[8]~0.3[2]High~0.12[7]
Solubility Hydrophobic, often requires formulation for aqueous use[9]Varies, NHS ester is reactive in organic solventsHigh water solubilityHydrophobic

Table 2: Performance in Therapeutic Applications

ApplicationIR-808Cy7 Derivatives
Photothermal Conversion Efficiency (PCE) Reported in various formulations, e.g., ~30.2% for a modified IR-786[4]Generally lower than dedicated PTT agents, but can be enhanced in specific formulations.
Singlet Oxygen Generation (for PDT) Yes, used as a photosensitizer for PDT[5][6]Some derivatives can generate singlet oxygen, making them suitable for PDT.[7]
Tumor Targeting Exhibits inherent tumor-targeting properties.[1][10]Typically requires conjugation to a targeting moiety (e.g., antibody, peptide).[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of NIR dyes. Below are summaries of standard protocols for key experiments.

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of fluorescence. It is typically determined using a comparative method, referencing a standard with a known quantum yield.

Materials:

  • Fluorimeter

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, PBS)

  • NIR dye of interest (sample)

  • Reference standard with a known quantum yield in the NIR range (e.g., IR-26)

Protocol:

  • Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Acquire the fluorescence emission spectra of the solvent (as a blank), the sample solutions, and the reference standard solutions using the fluorimeter. The excitation wavelength should be the same for all measurements.

  • Integrate the area under the emission curves for both the sample and the reference.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)²

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Measurement of Photothermal Conversion Efficiency (PCE)

PCE quantifies the efficiency of a material in converting absorbed light energy into heat.

Materials:

  • NIR laser (e.g., 808 nm)

  • Power meter

  • Infrared thermal imaging camera or a thermocouple

  • Sample solution (NIR dye in a solvent like water or PBS)

  • Control solution (solvent only)

  • Cuvette or other suitable container

Protocol:

  • Place a known volume and concentration of the sample solution in the cuvette.

  • Record the initial temperature of the solution (T_initial).

  • Irradiate the solution with the NIR laser at a specific power density for a set period, continuously recording the temperature until it reaches a plateau (T_max).

  • Turn off the laser and continue to record the temperature as the solution cools down to the ambient temperature.

  • Repeat the experiment with the solvent alone as a control.

  • The PCE (η) can be calculated using the following formula:

    η = [hA(T_max - T_surr) - Q_s] / [I(1 - 10^(-Aλ))]

    where:

    • h is the heat transfer coefficient

    • A is the surface area of the container

    • T_max is the maximum temperature

    • T_surr is the ambient temperature

    • Q_s is the heat absorbed by the solvent

    • I is the laser power

    • Aλ is the absorbance of the dye at the laser wavelength

Visualizations

Experimental Workflow for In Vivo Imaging

The following diagram illustrates a typical workflow for evaluating the in vivo imaging performance of NIR dyes conjugated to a targeting ligand.

in_vivo_imaging_workflow cluster_prep Probe Preparation cluster_animal_model Animal Model cluster_imaging Imaging Procedure cluster_analysis Data Analysis prep1 Synthesis of NIR Dye prep2 Conjugation to Targeting Ligand prep1->prep2 prep3 Purification and Characterization prep2->prep3 img1 Probe Administration (e.g., i.v. injection) prep3->img1 animal1 Tumor Cell Implantation animal2 Tumor Growth Monitoring animal2->img1 img2 NIR Fluorescence Imaging at Multiple Time Points an1 Image Acquisition and Processing img2->an1 an2 Quantification of Tumor Uptake (TBR) an1->an2 an3 Ex Vivo Biodistribution an2->an3

Caption: Workflow for in vivo tumor imaging using a targeted NIR dye.

Signaling Pathways in Phototherapy

The diagrams below illustrate the basic mechanisms of photothermal and photodynamic therapy.

phototherapy_mechanisms cluster_ptt Photothermal Therapy (PTT) cluster_pdt Photodynamic Therapy (PDT) ptt1 NIR Light (e.g., 808 nm) ptt2 Photosensitizer (e.g., IR-808) ptt1->ptt2 ptt3 Heat Generation ptt2->ptt3 ptt4 Hyperthermia ptt3->ptt4 ptt5 Cell Death (Apoptosis/Necrosis) ptt4->ptt5 pdt1 NIR Light pdt2 Photosensitizer pdt1->pdt2 pdt3 Energy Transfer pdt2->pdt3 Excitation pdt4 Molecular Oxygen (³O₂) pdt3->pdt4 pdt5 Reactive Oxygen Species (¹O₂) pdt4->pdt5 Type II Reaction pdt6 Oxidative Stress & Cell Death pdt5->pdt6

References

Safety Operating Guide

Proper Disposal of IR808-TZ: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of IR808-TZ, a near-infrared cyanine dye. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure a safe working environment and meet regulatory standards. Note that this information is based on general best practices for handling chemical waste; it is imperative to consult and follow your institution's specific Environmental Health & Safety (EHS) guidelines.[1]

Immediate Safety and Handling

Before initiating any disposal procedure, the following safety measures must be strictly observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles, and chemical-resistant gloves.[1]

  • Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]

  • Labeling: Ensure all containers holding this compound, including waste containers, are clearly and accurately labeled.[2]

  • Storage: Store this compound and its waste in a cool, dry, and well-ventilated area, away from incompatible materials and direct sunlight.[2][3]

Quantitative Safety and Handling Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, the following table summarizes general safety and handling parameters for cyanine and fluorescent dyes.

ParameterGuidelineSource
Personal Protective Equipment Lab coat, safety goggles, chemical-resistant gloves[1]
Work Environment Well-ventilated area, preferably a chemical fume hood[1][2]
Waste Classification Hazardous chemical waste[1][4]
Waste Containers Designated, leak-proof, chemically compatible, and clearly labeled[1][4][5]
Disposal of Empty Containers The first rinse must be collected and disposed of as hazardous waste.[5]

Step-by-Step Disposal Protocol for this compound

All materials contaminated with this compound, including stock solutions, diluted solutions, and solid waste, should be treated as hazardous chemical waste.[1]

Step 1: Waste Segregation and Collection
  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible waste container.[1][5] Plastic containers are generally preferred over glass to minimize the risk of breakage.[2][6]

    • This includes unused stock solutions, diluted working solutions, and the initial rinsate from cleaning contaminated labware.[5]

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as gloves, pipette tips, and absorbent materials, in a separate, clearly labeled hazardous waste container.[5]

    • Gels and other solid matrices containing the dye should also be disposed of as solid hazardous waste.[5]

Step 2: Waste Container Management
  • Labeling: Affix a completed EHS hazardous waste label to each waste container.[4][5] The label should clearly identify the contents, including the name "this compound" and any other chemical constituents.

  • Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[4] The containers must be kept sealed at all times, except when adding waste.[4][5]

  • Secondary Containment: Place waste containers in secondary containment to prevent contamination in case of a leak.[5]

Step 3: Requesting Waste Pickup
  • Once a waste container is full, or within the time limits specified by your institution (e.g., one year for partially filled containers in an SAA), request a waste pickup from your institution's EHS department.[4][6]

Step 4: Decontamination of Labware
  • Thoroughly rinse all labware that has come into contact with this compound.

  • The first rinse must be collected and disposed of as hazardous liquid waste.[5]

  • Subsequent rinses may be permissible for drain disposal depending on your institution's policies for non-mutagenic dyes.[5] However, it is always best to consult with your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Generation of This compound Waste waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Gels, Tips) waste_type->solid_waste Solid collect_liquid Collect in Designated Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Designated Solid Waste Container solid_waste->collect_solid label_waste Label Container with Hazardous Waste Tag collect_liquid->label_waste collect_solid->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup

Caption: Logical workflow for the disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling IR808-TZ

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the near-infrared (NIR) heptamethine cyanine dye IR808-TZ, this guide provides essential safety protocols, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles providing a complete seal around the eyes.
Hand Protection GlovesNitrile or other chemical-resistant gloves.
Body Protection Lab CoatA full-length laboratory coat.
Respiratory Protection Fume HoodAll handling of this compound powder should be conducted in a certified chemical fume hood.

Operational Plan

A systematic approach to handling this compound, from preparation to experimental use, is crucial. The following workflow outlines the key steps.

Operational Workflow for this compound Handling cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment Weighing Weighing Dissolving Dissolving Weighing->Dissolving In fume hood InVitro In Vitro Staining Dissolving->InVitro InVivo In Vivo Administration Dissolving->InVivo Imaging Imaging InVitro->Imaging InVivo->Imaging Disposal Disposal Imaging->Disposal

Operational Workflow for this compound Handling

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound, including stock solutions and waste from experimental procedures, must be collected in a separate, sealed, and labeled hazardous liquid waste container.

  • Sharps: Needles and syringes used for in vivo administration must be disposed of in a designated sharps container.

Disposal Procedure:

All waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name "this compound". These containers should be stored in a designated satellite accumulation area within the laboratory. When the containers are full, a request for pickup should be submitted to your institution's Environmental Health and Safety (EHS) department for proper disposal according to federal, state, and local regulations. Under no circumstances should this compound or its solutions be disposed of down the drain.

This compound Disposal Workflow WasteGeneration Waste Generation (Solid, Liquid, Sharps) Segregation Segregate Waste Streams WasteGeneration->Segregation SolidWaste Solid Waste Container (Labeled) Segregation->SolidWaste LiquidWaste Liquid Waste Container (Labeled) Segregation->LiquidWaste SharpsContainer Sharps Container Segregation->SharpsContainer Storage Store in Satellite Accumulation Area SolidWaste->Storage LiquidWaste->Storage SharpsContainer->Storage EHS_Pickup EHS Waste Pickup Storage->EHS_Pickup

This compound Disposal Workflow

Experimental Protocols

The following are generalized protocols for the use of this compound in common research applications. Optimization may be required for specific cell lines or animal models.

In Vitro Cell Staining

This protocol outlines the steps for staining cells with this compound for fluorescence microscopy.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Cells of interest

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound powder in DMSO to a concentration of 1 mg/mL.

  • Culture cells: Plate cells in a suitable culture vessel (e.g., multi-well plate, chamber slide) and allow them to adhere overnight.

  • Prepare staining solution: Dilute the this compound stock solution in cell culture medium to a final concentration of 10 µg/mL.

  • Stain cells: Remove the culture medium from the cells and add the this compound staining solution.

  • Incubate: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.

  • Wash: Remove the staining solution and wash the cells three times with PBS.

  • Image: Image the cells using a fluorescence microscope with appropriate NIR filters.

In Vivo Imaging

This protocol provides a general guideline for in vivo imaging using this compound in a mouse model.

Materials:

  • This compound

  • Sterile PBS

  • Tumor-bearing mice

  • In vivo imaging system

Procedure:

  • Prepare injection solution: Dissolve this compound in a suitable vehicle (e.g., sterile PBS with a small amount of DMSO and a surfactant like Tween 80 to aid solubility) to a concentration of 1 mg/mL.

  • Animal preparation: Anesthetize the tumor-bearing mouse using a standard protocol (e.g., isoflurane inhalation).

  • Injection: Administer the this compound solution via intravenous (tail vein) injection. A typical dose is 100 µL per mouse.

  • Imaging: At various time points post-injection (e.g., 2, 4, 8, 24 hours), place the anesthetized mouse in an in vivo imaging system and acquire fluorescence images using the appropriate excitation and emission wavelengths for this compound.

  • Post-imaging: Monitor the animal during recovery from anesthesia.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The safety recommendations provided are based on general guidelines for handling cyanine dyes. It is imperative to consult your institution's safety office for specific guidance and to perform a risk assessment before use.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。